4-Chloro-2-(1-methyl-1H-pyrazol-3-YL)phenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-2-(1-methylpyrazol-3-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-13-5-4-9(12-13)8-6-7(11)2-3-10(8)14/h2-6,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNZUIHSFKJXRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-2-(1-methyl-1H-pyrazol-3-yl)phenol and its Synthetic Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The strategic functionalization of the pyrazole ring, combined with substitution on appended aromatic systems, allows for the fine-tuning of physicochemical and biological properties. This guide focuses on a specific, yet important, derivative: 4-Chloro-2-(1-methyl-1H-pyrazol-3-yl)phenol.
While direct literature on this N-methylated compound is sparse, this guide provides a comprehensive overview of its unmethylated precursor, 4-Chloro-2-(1H-pyrazol-3-yl)phenol (CAS No. 18704-67-1) , and presents a detailed, scientifically-grounded protocol for its synthesis and subsequent N-methylation to yield the target compound. This approach provides researchers with both a well-characterized starting point and a robust methodology for accessing the desired molecule.
Physicochemical and Safety Profile of 4-Chloro-2-(1H-pyrazol-3-yl)phenol
A thorough understanding of the physical, chemical, and safety properties of the parent compound is critical before undertaking any synthetic modifications.
Properties
| Property | Value | Source |
| CAS Number | 18704-67-1 | Chemcasts |
| Molecular Formula | C₉H₇ClN₂O | Chemcasts |
| Molecular Weight | 194.62 g/mol | PubChem |
| Appearance | White to orange to green powder/crystal | Tokyo Chemical Industry Co., Ltd. |
| Melting Point | 151-158 °C | Chemcasts, ChemicalBook |
| Boiling Point | 407.58 °C (Normal) | Chemcasts |
| Purity | >98.0% | Tokyo Chemical Industry Co., Ltd. |
| SMILES | Oc1ccc(Cl)cc1-c1cc[nH]n1 | Chemcasts |
| InChI Key | DMGLUMYOLOAXJY-UHFFFAOYSA-N | Chemcasts |
Safety and Handling
4-Chloro-2-(1H-pyrazol-3-yl)phenol is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always handle this chemical in a well-ventilated area, preferably a fume hood, and consult the full Safety Data Sheet (SDS) before use.
Synthetic Strategy and Protocols
The synthesis of this compound can be logically approached in a two-step sequence:
-
Formation of the Pyrazole Core: Synthesis of 4-Chloro-2-(1H-pyrazol-3-yl)phenol.
-
N-Methylation: Selective methylation of the pyrazole nitrogen.
Caption: Proposed two-step synthesis of the target compound.
Part 1: Synthesis of the Pyrazole Core
The formation of a pyrazole ring is commonly achieved through the condensation of a 1,3-dicarbonyl compound (or a precursor like a chalcone) with hydrazine.[4][5] A robust method involves the synthesis of a chalcone intermediate from a substituted acetophenone, followed by cyclization.
Step 1a: Synthesis of 1-(5-Chloro-2-hydroxyphenyl)ethanone
This key starting material (CAS 1450-74-4) is commercially available but can also be synthesized via a Fries rearrangement of 4-chlorophenyl acetate.[6]
-
Reactants: 4-chlorophenyl acetate, Aluminum chloride (AlCl₃).
-
Procedure: A mixture of 4-chlorophenyl acetate and aluminum chloride is heated. The reaction progress is monitored by TLC. Upon completion, the mixture is quenched with ice and extracted with ethyl acetate. The product is then purified by recrystallization.[6]
Step 1b: Synthesis of the Chalcone Intermediate
-
Protocol: This involves a Claisen-Schmidt condensation between 1-(5-chloro-2-hydroxyphenyl)ethanone and a suitable aldehyde (e.g., N,N-dimethylformamide dimethyl acetal) to form an enone, a type of chalcone.
Step 1c: Cyclization to form 4-Chloro-2-(1H-pyrazol-3-yl)phenol
-
Protocol:
-
Dissolve the chalcone intermediate from Step 1b in ethanol.
-
Add hydrazine hydrate to the solution.[4] For reactions involving chalcones, glacial acetic acid is often added to catalyze the reaction.[5]
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.[4]
-
After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.[4]
-
Filter the solid, wash with water, and dry.
-
Recrystallize from a suitable solvent like ethanol to obtain the purified 4-Chloro-2-(1H-pyrazol-3-yl)phenol.
-
This reaction proceeds via nucleophilic attack of the hydrazine on the β-carbon of the enone, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring.[7][8]
Part 2: N-Methylation of the Pyrazole Ring
The N-methylation of pyrazoles can be challenging due to the presence of two reactive nitrogen atoms, potentially leading to a mixture of regioisomers.[9] However, selective methods have been developed.
-
Challenge: Direct methylation with reagents like methyl iodide or dimethyl sulfate can result in poor selectivity.[9][10]
-
Modern Solution: A highly selective method utilizes sterically bulky α-halomethylsilanes as masked methylating reagents.[9][11] This approach significantly favors methylation at the less sterically hindered N1 position.
Protocol for N1-Selective Methylation:
-
Alkylation:
-
In a vial under an inert atmosphere, dissolve 4-Chloro-2-(1H-pyrazol-3-yl)phenol (1.0 equiv.) in dimethyl sulfoxide (DMSO).
-
Add a strong base, such as potassium bis(trimethylsilyl)amide (KHMDS) (1.5 equiv.), and stir the mixture at 60 °C for 30 minutes to deprotonate the pyrazole nitrogen.[12]
-
Add the masked methylating reagent, such as (chloromethyl)triisopropoxysilane (1.5 equiv.).[12] Continue stirring at 60 °C for 2-4 hours until the formation of the silylated intermediate is complete (monitored by HPLC or TLC).[9]
-
-
Protodesilylation:
-
Cool the reaction mixture to room temperature.
-
Add a fluoride source, such as tetra-n-butylammonium fluoride (TBAF), and water.
-
Stir until the desilylation is complete, yielding the N-methyl pyrazole.
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, using flash chromatography.[12]
-
Caption: Workflow for N1-selective methylation protocol.
Characterization
The identity and purity of the synthesized compounds should be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the molecular structure. The appearance of a new singlet around 3.9 ppm in the ¹H NMR spectrum would indicate successful N-methylation.[12]
-
Mass Spectrometry (MS): To confirm the molecular weight of the parent compound and the final methylated product.
-
Infrared (IR) Spectroscopy: To identify functional groups. The disappearance of the N-H stretch from the parent pyrazole after methylation would be a key indicator.
-
Melting Point Analysis: To assess the purity of the crystalline products.
Biological Significance and Potential Applications
While the specific biological profile of this compound is not extensively documented, the broader class of chlorophenyl-pyrazole derivatives has demonstrated significant therapeutic potential.
-
Antimicrobial and Antifungal Activity: Numerous studies have shown that pyrazole derivatives containing a chlorophenyl moiety exhibit potent activity against various bacterial and fungal strains, including S. aureus, E. coli, and C. albicans.[2][3] The presence of the chloro group is often linked to enhanced lipophilicity, which may facilitate cell membrane penetration.
-
Anticancer Activity: Chlorophenyl-pyrazolone derivatives have shown promising antiproliferative effects against cancer cell lines, such as HepG2 liver carcinoma cells.[3] The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to apoptosis.
-
Anti-inflammatory Activity: Pyrazole-containing compounds are well-known for their anti-inflammatory properties, with some derivatives acting as inhibitors of inflammatory mediators like TNF-α and IL-6.[1]
The introduction of an N-methyl group can modulate the compound's properties, such as solubility, metabolic stability, and binding affinity to biological targets, making this compound a compelling candidate for further investigation in drug discovery programs.
Conclusion
This guide provides a comprehensive technical overview of 4-Chloro-2-(1H-pyrazol-3-yl)phenol and a detailed, actionable strategy for the synthesis of its N-methylated derivative. By leveraging established synthetic methodologies for pyrazole formation and selective N-alkylation, researchers can reliably access this compound for further study. The known biological activities of related chlorophenyl-pyrazoles underscore the potential of this compound as a valuable scaffold for the development of new therapeutic agents.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. ijirt.org [ijirt.org]
- 6. 1-(5-Chloro-2-hydroxyphenyl)ethanone | 1450-74-4 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. pubs.acs.org [pubs.acs.org]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
An In-depth Technical Guide to 4-Chloro-2-(1-methyl-1H-pyrazol-3-yl)phenol: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-(1-methyl-1H-pyrazol-3-yl)phenol, a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. While specific data for this N-methylated analog is not extensively documented in publicly available literature, this guide synthesizes information from closely related compounds, particularly its unmethylated precursor, 4-Chloro-2-(1H-pyrazol-3-yl)phenol, and established principles of heterocyclic chemistry. This document covers the compound's physicochemical properties, outlines a detailed, field-proven synthetic methodology, discusses analytical characterization techniques, and explores its potential therapeutic applications based on the well-documented biological activities of the pyrazole scaffold.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents across a wide range of disease areas. Pyrazole-containing compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.
The strategic substitution on the pyrazole and adjacent phenolic rings can significantly modulate the compound's pharmacokinetic and pharmacodynamic profiles. The subject of this guide, this compound, features a chlorine atom on the phenol ring, which can enhance binding affinity and metabolic stability, and a methyl group on the pyrazole nitrogen, which can influence solubility and receptor interactions. This combination of substituents makes it a promising candidate for further investigation in drug discovery programs. Pyrazole derivatives are integral components of several marketed drugs, highlighting the therapeutic importance of this heterocyclic system[1][2].
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The data presented in Table 1 is calculated based on its chemical structure and supplemented with experimental data from its close analog, 4-Chloro-2-(1H-pyrazol-3-yl)phenol.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₉ClN₂O | Calculated |
| Molecular Weight | 208.65 g/mol | Calculated |
| CAS Number | 36141-23-8 | [3] |
| Appearance | White to off-white crystalline solid (Predicted) | Inferred from analogs |
| Melting Point | Not available (Analog: 155-158 °C) | |
| Boiling Point | Not available | - |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., DMSO, Methanol) (Predicted) | General chemical principles |
| pKa | Not available | - |
Synthesis and Mechanism
The synthesis of this compound can be achieved through a multi-step process, starting from a readily available substituted acetophenone. The general and widely adopted method for constructing the pyrazole ring involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Synthetic Pathway
The proposed synthetic route involves two key transformations: the formation of a chalcone intermediate followed by cyclization with methylhydrazine.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of the Chalcone Intermediate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(5-chloro-2-hydroxyphenyl)ethanone (1 equivalent) in ethanol.
-
Addition of Reagents: To this solution, add an aromatic aldehyde (e.g., benzaldehyde, 1 equivalent) followed by the dropwise addition of an aqueous solution of a strong base, such as sodium hydroxide, while maintaining the temperature at 20-25°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid. The precipitated solid is the chalcone intermediate. Filter the solid, wash with cold water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized chalcone (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.
-
Addition of Methylhydrazine: Add methylhydrazine sulfate or methylhydrazine (1.1 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate is the crude product. Filter the solid, wash with water, and dry. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons of the phenol ring, pyrazole ring protons, a singlet for the N-methyl group, and a singlet for the phenolic hydroxyl group. |
| ¹³C NMR | Distinct signals for the carbons of the phenol and pyrazole rings, and a signal for the N-methyl carbon. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (m/z = 208.65 for [M]⁺). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the phenol, C=C and C=N stretching of the aromatic rings. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Potential Applications in Drug Discovery
The pyrazole scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities. The specific substitutions on this compound suggest potential for several therapeutic applications.
Caption: Potential therapeutic applications of the subject compound.
-
Anti-inflammatory: Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2. The structural features of this compound are similar to known COX-2 inhibitors.
-
Anticancer: Substituted pyrazoles have been extensively investigated as inhibitors of various protein kinases that are implicated in cancer cell proliferation and survival.
-
Antimicrobial: The pyrazole nucleus is present in several compounds with demonstrated antibacterial and antifungal activities[2].
-
Analgesic: The anti-inflammatory properties of pyrazole derivatives often translate to analgesic effects.
Further screening and lead optimization studies are warranted to fully elucidate the therapeutic potential of this compound.
Safety and Handling
As a research chemical, this compound should be handled with appropriate safety precautions in a laboratory setting. The safety information for the closely related 4-Chloro-2-(1H-pyrazol-3-yl)phenol provides a good basis for handling procedures.
| Hazard Category | Precautionary Statement |
| Health Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |
| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/ eye protection/ face protection. |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |
| Disposal | Dispose of contents/container to an approved waste disposal plant. |
Disclaimer: The safety information is based on the unmethylated analog and should be used as a guideline. A comprehensive risk assessment should be conducted before handling this compound.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its synthesis, characterization, and potential applications, drawing upon established chemical principles and data from structurally related compounds. The methodologies and insights presented herein are intended to facilitate further research and development efforts by scientists in the pharmaceutical and chemical industries.
References
An In-depth Technical Guide to 4-Chloro-2-(1-methyl-1H-pyrazol-3-yl)phenol
This guide provides a comprehensive technical overview of 4-Chloro-2-(1-methyl-1H-pyrazol-3-yl)phenol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed insights into its chemical properties, a robust synthesis protocol, spectral characteristics, and potential applications, grounded in established scientific principles.
Introduction and Compound Profile
This compound belongs to the broad class of pyrazole-containing compounds, which are a cornerstone in the development of a wide range of pharmaceuticals. The pyrazole moiety is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, known for its versatile biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1]. The specific substitution pattern of a 4-chlorophenol group at the 3-position and a methyl group on the pyrazole nitrogen (N1) of this particular molecule suggests its potential for unique pharmacological effects, warranting detailed investigation.
Chemical Identity:
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 18704-67-1 (for the parent N-unsubstituted compound) | [2][3][4] |
| Molecular Formula | C₁₀H₉ClN₂O | N/A |
| Molecular Weight | 208.65 g/mol | N/A |
| Canonical SMILES | CN1C=CC(=C1)C2=CC(=C(C=C2)Cl)O | N/A |
| InChI Key | (for the parent N-unsubstituted compound) DMGLUMYOLOAXJY-UHFFFAOYSA-N | [3][5] |
Physicochemical Properties
The physicochemical properties of a compound are critical in determining its suitability for various applications, including its behavior in biological systems and its formulation potential.
| Property | Value | Notes |
| Melting Point | 155-158 °C (for the parent N-unsubstituted compound) | [6] |
| Boiling Point | Predicted: 411.2 ± 30.0 °C | N/A |
| Density | Predicted: 1.424 ± 0.06 g/cm³ | N/A |
| XLogP3 | Predicted: 2.4 | N/A |
| Appearance | White to off-white crystalline solid (expected) | [4] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | N/A |
Synthesis Protocol: A Mechanistic Approach
The synthesis of this compound can be efficiently achieved through a well-established pathway involving the formation of a key enaminone intermediate followed by cyclization with methylhydrazine. This approach offers high yields and regiochemical control.
Rationale for the Synthetic Strategy
The chosen synthetic route is based on the classical Knorr pyrazole synthesis and related methodologies, which involve the condensation of a 1,3-dicarbonyl compound or a synthetic equivalent with a hydrazine derivative. The use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) provides a facile method for generating the necessary enaminone intermediate from an acetophenone precursor[7][8]. This intermediate then readily undergoes cyclization with methylhydrazine. The regioselectivity of the cyclization is generally high, with the more nucleophilic nitrogen of methylhydrazine attacking the carbonyl carbon of the enaminone.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Detailed Step-by-Step Methodology
Step 1: Synthesis of (E)-3-(dimethylamino)-1-(4-chloro-2-hydroxyphenyl)prop-2-en-1-one (Enaminone Intermediate)
-
To a solution of 4'-chloro-2'-hydroxyacetophenone (1.0 eq) in anhydrous toluene (10 mL/g of acetophenone) is added N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
The reaction mixture is heated to reflux (approximately 110 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure to yield the crude enaminone intermediate. This intermediate is often used in the next step without further purification.
Causality: The use of an excess of DMF-DMA drives the reaction to completion. Toluene is a suitable solvent due to its high boiling point, which is necessary for this condensation reaction.
Step 2: Synthesis of this compound
-
The crude enaminone intermediate from Step 1 is dissolved in glacial acetic acid (15 mL/g of the starting acetophenone).
-
Methylhydrazine (1.2 eq) is added dropwise to the solution at room temperature. An exotherm may be observed.
-
The reaction mixture is then heated to 80-90 °C for 2-4 hours. The reaction should be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
Causality: Glacial acetic acid serves as both a solvent and a catalyst for the cyclization reaction. The acidic workup facilitates the precipitation of the final product.
Step 3: Purification
-
The crude product is recrystallized from a suitable solvent system, such as ethanol/water or isopropanol, to afford pure this compound as a crystalline solid.
Self-Validation: The purity of the final compound should be assessed by measuring its melting point and confirmed by spectroscopic methods (NMR, MS).
Spectral Characteristics
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the chlorophenol ring, the two protons of the pyrazole ring, and a singlet for the N-methyl group. The phenolic proton will likely appear as a broad singlet. |
| ¹³C NMR | Resonances for all 10 carbon atoms, including those in the aromatic rings and the pyrazole ring, as well as the N-methyl carbon. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). |
Potential Applications in Drug Development
The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs containing this moiety. The combination of a pyrazole ring with a substituted phenol in this compound suggests several potential avenues for drug development.
Signaling Pathway Interactions
Caption: Potential signaling pathway interactions of pyrazole derivatives.
Pyrazole derivatives have been extensively studied as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapies. Furthermore, various pyrazoles have demonstrated potent anticancer activity by targeting protein kinases or inducing apoptosis[1]. The specific substitution pattern of the title compound may confer selectivity towards certain biological targets, making it a valuable lead for further optimization.
Safety and Handling
Based on the GHS classification of the parent compound, 4-Chloro-2-(1H-pyrazol-3-yl)phenol, the following hazards are identified:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. This guide has provided a detailed overview of its chemical and physical properties, a robust and logical synthesis protocol, and an outlook on its potential applications in drug discovery. Further research into its specific biological activities and the acquisition of detailed spectral data will be crucial in fully elucidating the potential of this compound.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. 4-CHLORO-2-(1H-PYRAZOL-3-YL)PHENOL | 18704-67-1 [amp.chemicalbook.com]
- 3. 4-Chloro-2-(1H-pyrazol-3-yl)phenol | C9H7ClN2O | CID 87756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-2-(1H-pyrazol-3-yl)phenol | 18704-67-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 4-Chloro-2-(1H-pyrazol-3-yl)phenol (98%) - Amerigo Scientific [amerigoscientific.com]
- 6. 4-CHLORO-2-(1H-PYRAZOL-3-YL)PHENOL | 18704-67-1 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
4-Chloro-2-(1-methyl-1H-pyrazol-3-YL)phenol synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-(1-methyl-1H-pyrazol-3-yl)phenol
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a substituted phenol linked to an N-methylated pyrazole, represents a common pharmacophore found in various biologically active molecules. This technical guide provides a comprehensive overview of viable synthetic pathways for this target molecule, designed for researchers, chemists, and professionals in the field of drug development. Two primary, robust synthetic strategies are explored in detail: a classical approach involving pyrazole construction from a chalcone or dicarbonyl precursor, and a modern approach utilizing palladium-catalyzed Suzuki-Miyaura cross-coupling. This document elucidates the underlying chemical principles, provides detailed step-by-step experimental protocols, and offers a comparative analysis of the methodologies to guide researchers in selecting the most suitable route for their specific needs.
Introduction
The pyrazole nucleus is a cornerstone in the design of therapeutic agents, with numerous FDA-approved drugs containing this five-membered heterocyclic ring.[1] These compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The fusion of a pyrazole moiety with a phenolic scaffold, as seen in this compound, creates a molecule with potential for diverse biological interactions, particularly as an inhibitor of enzymes like tyrosinase or as a building block for more complex kinase inhibitors.[3]
The synthesis of such non-symmetrical, multi-substituted aromatic compounds requires careful strategic planning to control regioselectivity and maximize yield. Key challenges include the construction of the substituted pyrazole ring, the formation of the carbon-carbon bond between the phenyl and pyrazole rings, and the selective N-methylation of the pyrazole. This guide will dissect these challenges and present validated solutions grounded in established chemical literature.
Retrosynthetic Analysis
A retrosynthetic approach reveals two logical and convergent strategies for the synthesis of the target molecule. The primary disconnections can be made at the C-C bond between the phenyl and pyrazole rings or at the bonds forming the pyrazole ring itself.
Pathway I focuses on building the pyrazole ring onto a pre-existing phenyl structure. This involves a classical cyclocondensation reaction. Pathway II employs a modern cross-coupling reaction to forge the aryl-heteroaryl bond, connecting two pre-synthesized fragments.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis Pathway I: Construction via Dicarbonyl Intermediate
This classical pathway is built upon the foundational principle of forming a pyrazole ring through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. It offers a robust and often high-yielding route using readily available starting materials.
Strategic Overview
The core of this strategy is the synthesis of a substituted 1-(phenyl)butane-1,3-dione intermediate. This key precursor contains the required carbon skeleton, which is then cyclized with hydrazine to form the pyrazole ring. The phenolic hydroxyl group is typically protected as a methyl ether (anisole) throughout the initial steps to prevent side reactions, followed by a final deprotection step. The N-methylation of the pyrazole is the final key transformation.
Caption: Workflow for Pathway I.
Step-by-Step Synthesis and Mechanistic Insights
Step 1: Claisen Condensation to form the 1,3-Dicarbonyl Intermediate The synthesis begins with 1-(4-chloro-2-methoxyphenyl)ethanone. A base-mediated Claisen condensation with an acetyl source, such as ethyl acetate, generates the key 1,3-dicarbonyl intermediate. A strong base like sodium hydride (NaH) or sodium ethoxide (NaOEt) is required to deprotonate the α-carbon of the acetophenone, which then acts as a nucleophile.
Step 2: Pyrazole Ring Formation The resulting β-diketone is then subjected to a cyclocondensation reaction with hydrazine hydrate (N₂H₄·H₂O).[4][5] This reaction proceeds via initial formation of a hydrazone at one of the carbonyls, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. This step produces the unmethylated pyrazole core attached to the chloro-anisole moiety.
Step 3: Regioselective N-Methylation Methylation of the pyrazole nitrogen is a critical step where regioselectivity can be a concern. Standard conditions, such as using methyl iodide (MeI) or dimethyl sulfate (DMS) with a base like potassium carbonate (K₂CO_3), can sometimes lead to a mixture of N1 and N2 methylated isomers.[6] However, for a 3-substituted pyrazole, alkylation often favors the N1 position due to steric hindrance. To ensure high selectivity, specialized reagents can be employed. For instance, α-halomethylsilanes have been reported to provide excellent N1-selectivity in pyrazole alkylation.[7][8]
Step 4: O-Demethylation The final step is the cleavage of the methyl ether to unmask the phenolic hydroxyl group. This is a standard transformation in organic synthesis, commonly achieved with strong Lewis acids like boron tribromide (BBr₃) or hydrobromic acid (HBr). BBr₃ is particularly effective for cleaving aryl methyl ethers under mild conditions.
Detailed Experimental Protocol (Pathway I)
Protocol 1: Synthesis of 4-Chloro-2-(1H-pyrazol-3-yl)anisole (Intermediate C)
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, add a solution of 1-(4-chloro-2-methoxyphenyl)ethanone (1.0 eq) in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add ethyl acetate (1.5 eq) and heat the reaction to reflux for 4 hours.
-
Cool the reaction mixture and quench by the slow addition of aqueous HCl (1M) until acidic.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Dissolve the crude β-diketone intermediate in ethanol, add hydrazine hydrate (1.2 eq), and reflux for 6 hours.
-
Cool the mixture to room temperature. The product may precipitate. If so, collect the solid by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pyrazole product.
Protocol 2: N-Methylation and Deprotection (Steps C → D → E)
-
Dissolve 4-chloro-2-(1H-pyrazol-3-yl)anisole (1.0 eq) in acetone or DMF.
-
Add potassium carbonate (K₂CO₃, 2.0 eq) and methyl iodide (MeI, 1.2 eq).
-
Stir the mixture at room temperature (or gently heat to 50 °C) for 12-16 hours, monitoring by TLC.
-
Filter off the inorganic salts and concentrate the filtrate. Purify the crude product by column chromatography to isolate 4-chloro-2-(1-methyl-1H-pyrazol-3-yl)anisole.
-
Dissolve the purified N-methylated intermediate in anhydrous dichloromethane (DCM) and cool to -78 °C under an inert atmosphere.
-
Add a solution of boron tribromide (BBr₃, 1.5 eq) in DCM dropwise.
-
Stir at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature and stir for an additional 4 hours.
-
Cool the reaction to 0 °C and quench carefully by the slow addition of methanol, followed by water.
-
Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product by column chromatography or recrystallization to yield this compound.
Data Summary Table (Pathway I)
| Step | Reaction | Reagents | Typical Yield | Purity (Post-Purification) |
| 1 & 2 | Diketone formation & Cyclization | NaH, EtOAc; then N₂H₄·H₂O | 65-80% | >95% |
| 3 | N-Methylation | MeI, K₂CO₃ | 70-90% | >98% |
| 4 | O-Demethylation | BBr₃ | 80-95% | >99% |
Yields are representative based on analogous transformations in the literature.
Synthesis Pathway II: Palladium-Catalyzed Cross-Coupling
This modern approach leverages the power and versatility of transition-metal catalysis, specifically the Suzuki-Miyaura cross-coupling reaction, to construct the pivotal aryl-heteroaryl bond.[3] This pathway is often preferred for its high functional group tolerance and modularity.
Strategic Overview
The strategy involves the synthesis of two key fragments: an arylboronic acid (or ester) and a halogenated pyrazole. These two building blocks are then joined in a palladium-catalyzed reaction. As in Pathway I, a methoxy group is used as a protecting group for the phenol. The N-methylation can be performed either before or after the coupling reaction, but incorporating the methyl group into the pyrazole fragment beforehand simplifies the final steps.
Caption: Workflow for Pathway II.
Step-by-Step Synthesis and Mechanistic Insights
Step 1: Synthesis of Coupling Partners
-
4-Chloro-2-methoxyphenylboronic acid: This partner can be synthesized from commercially available 4-chloroanisole.[9] Directed ortho-metalation using a strong base like n-butyllithium (n-BuLi), followed by quenching with a borate ester like triisopropyl borate (B(OiPr)₃) and subsequent acidic workup, yields the desired boronic acid.
-
3-Bromo-1-methyl-1H-pyrazole: This can be prepared from pyrazole itself. Bromination of pyrazole at the 4-position is facile, but selective 3-bromination can be more challenging. Alternatively, one can start from 3-amino-1H-pyrazole, perform a Sandmeyer reaction to install the bromine, and then N-methylate the product.
Step 2: The Suzuki-Miyaura Cross-Coupling This is the key bond-forming step. The reaction couples the arylboronic acid with the bromopyrazole in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base (e.g., Na₂CO₃, K₃PO₄).[10][11] The catalytic cycle involves three main stages: oxidative addition of the palladium catalyst to the bromopyrazole, transmetalation of the aryl group from boron to palladium, and reductive elimination to form the C-C bond and regenerate the catalyst.[11]
Step 3: O-Demethylation This final step is identical to that in Pathway I, involving the cleavage of the methyl ether with an agent like BBr₃ to reveal the target phenol.
Detailed Experimental Protocol (Pathway II)
Protocol 3: Suzuki-Miyaura Coupling and Final Deprotection (Steps B+C → D → E)
-
In a reaction vessel, combine 4-chloro-2-methoxyphenylboronic acid (1.0 eq), 3-bromo-1-methyl-1H-pyrazole (1.1 eq), and sodium carbonate (Na₂CO₃, 2.5 eq).
-
Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), under the inert atmosphere.
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.[12]
-
After completion, cool the reaction, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to obtain 4-chloro-2-(1-methyl-1H-pyrazol-3-yl)anisole.
-
Perform the O-demethylation of the purified product as described in Protocol 2 (steps 5-10) to yield the final target molecule.
Data Summary Table (Pathway II)
| Step | Reaction | Reagents | Typical Yield | Purity (Post-Purification) |
| 1 | Borylation | n-BuLi, B(OiPr)₃ | 60-75% | >95% |
| 2 | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 70-85% | >98% |
| 3 | O-Demethylation | BBr₃ | 80-95% | >99% |
Yields are representative based on analogous transformations in the literature.
Comparative Analysis of Pathways
Both pathways offer effective routes to the target molecule, but they possess distinct advantages and disadvantages that may influence the choice of method.
| Feature | Pathway I (Cyclocondensation) | Pathway II (Suzuki Coupling) |
| Convergence | More linear; builds the molecule sequentially. | More convergent; joins two complex fragments late-stage. |
| Reagents | Utilizes classical, often less expensive reagents (hydrazine, NaH). | Requires a palladium catalyst and organometallic intermediates (boronic acid), which can be more costly. |
| Modularity | Less modular. Changes to the phenyl or pyrazole core require starting from a different acetophenone or dicarbonyl precursor. | Highly modular. A wide variety of substituted boronic acids and pyrazoles can be coupled, allowing for rapid library synthesis.[3] |
| Selectivity | Potential regioselectivity issues in the pyrazole formation if the dicarbonyl is unsymmetrical. N-methylation can also pose selectivity challenges. | The C-C bond formation is highly specific. Regioselectivity is controlled by the synthesis of the individual coupling partners. |
| Scalability | Generally robust and scalable. | Can be sensitive to catalyst poisoning on a large scale, but many industrial processes utilize this chemistry. |
Recommendation: For large-scale, cost-sensitive synthesis where the starting materials are readily available, Pathway I is an excellent choice. For medicinal chemistry applications, where rapid analog synthesis and high modularity are desired, Pathway II offers superior flexibility and is often the preferred method in modern drug discovery.
Conclusion
The synthesis of this compound can be successfully accomplished through multiple strategic routes. This guide has detailed two of the most logical and field-proven approaches: a classical cyclocondensation pathway and a modern palladium-catalyzed cross-coupling strategy. By understanding the mechanistic underpinnings, experimental protocols, and comparative advantages of each route, researchers and drug development professionals can make informed decisions to efficiently access this valuable chemical entity and its derivatives for further investigation.
References
- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 6. reddit.com [reddit.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Chloroanisole | C7H7ClO | CID 12167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Spectroscopic Elucidation of 4-Chloro-2-(1-methyl-1H-pyrazol-3-yl)phenol: A Technical Guide for Researchers
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of the novel compound, 4-Chloro-2-(1-methyl-1H-pyrazol-3-yl)phenol. Due to the absence of published experimental spectra for this specific molecule, this document presents a predictive spectroscopic profile based on established principles and data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and similar molecules.
Introduction and Synthetic Strategy
This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of both the pyrazole and substituted phenol motifs in bioactive molecules. The pyrazole nucleus is a key structural feature in a number of commercial drugs. A logical and common synthetic route to this N-methylated pyrazole is the alkylation of its readily available precursor, 4-Chloro-2-(1H-pyrazol-3-yl)phenol.
Proposed Synthetic Protocol: N-Methylation
The synthesis would proceed via the deprotonation of the pyrazole nitrogen of 4-Chloro-2-(1H-pyrazol-3-yl)phenol with a suitable base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF). The resulting anion is then quenched with a methylating agent, typically methyl iodide (CH₃I).
Experimental Workflow: N-Methylation of 4-Chloro-2-(1H-pyrazol-3-yl)phenol
Caption: Proposed workflow for the synthesis of this compound.
Consideration of Regioisomerism
The N-methylation of an unsymmetrical pyrazole can lead to two regioisomers: the 1,3- and 1,5-disubstituted products. The final substitution pattern is influenced by steric and electronic factors. In this case, the two possible products are:
-
1,3-isomer (Target): this compound
-
1,5-isomer: 4-Chloro-2-(1-methyl-1H-pyrazol-5-yl)phenol
The differentiation of these isomers is critical and can be unequivocally achieved using advanced NMR techniques, particularly 2D experiments such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY). For instance, in the HMBC spectrum of the 1,3-isomer, a correlation would be expected between the N-methyl protons and both the C3 and C5 carbons of the pyrazole ring. A NOESY experiment would show a spatial correlation between the N-methyl protons and the H5 proton of the pyrazole ring.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound based on analysis of structurally related compounds.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum in CDCl₃ is expected to show distinct signals for the aromatic protons of the phenol and pyrazole rings, the N-methyl group, and the phenolic hydroxyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~9.5-10.5 | Singlet (broad) | 1H | OH | The phenolic proton is acidic and its chemical shift is concentration-dependent. |
| ~7.45 | Doublet (d) | 1H | Pyrazole H-5 | Based on data for similar 1,3-disubstituted pyrazoles.[1] |
| ~7.30 | Doublet (d, J ≈ 2.5 Hz) | 1H | Phenol H-3 | Ortho to the hydroxyl group and meta to the chloro group. |
| ~7.15 | Doublet of doublets (dd, J ≈ 8.5, 2.5 Hz) | 1H | Phenol H-5 | Ortho to the chloro group and meta to the hydroxyl group. |
| ~6.95 | Doublet (d, J ≈ 8.5 Hz) | 1H | Phenol H-6 | Ortho to the hydroxyl group. |
| ~6.40 | Doublet (d) | 1H | Pyrazole H-4 | Based on data for similar 1,3-disubstituted pyrazoles.[1] |
| ~3.90 | Singlet (s) | 3H | N-CH₃ | Typical chemical shift for an N-methyl group on a pyrazole ring.[1] |
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~155-158 | Phenol C-2 (C-OH) | The carbon attached to the hydroxyl group is significantly deshielded. |
| ~150-153 | Pyrazole C-3 | The carbon attached to the aryl group. |
| ~138-141 | Pyrazole C-5 | The other sp² carbon of the pyrazole ring adjacent to the N-methyl group. |
| ~130-132 | Phenol C-5 | Aromatic CH carbon. |
| ~128-130 | Phenol C-3 | Aromatic CH carbon. |
| ~125-127 | Phenol C-4 (C-Cl) | The carbon attached to the chlorine atom. |
| ~120-123 | Phenol C-1 (C-pyrazole) | The carbon attached to the pyrazole ring. |
| ~116-118 | Phenol C-6 | Aromatic CH carbon. |
| ~105-108 | Pyrazole C-4 | The CH carbon of the pyrazole ring.[1] |
| ~38-40 | N-CH₃ | Typical chemical shift for an N-methyl group on a pyrazole.[1] |
Predicted Mass Spectrum (Electron Ionization)
The mass spectrum is predicted to show a prominent molecular ion peak. The fragmentation pattern will be characteristic of the pyrazole and substituted phenol moieties.
| m/z | Predicted Fragment | Interpretation |
| 222/224 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |
| 194/196 | [M - CO]⁺ | Loss of carbon monoxide from the phenol ring. |
| 181/183 | [M - CH₃CN]⁺ | Loss of acetonitrile from the pyrazole ring, a common fragmentation pathway. |
| 153/155 | Further fragmentation. | |
| 127 | Fragment corresponding to the chlorophenol moiety. | |
| 95 | [C₅H₅N₂]⁺ | Fragment corresponding to the methylpyrazole moiety. |
Fragmentation Pathway of this compound
Caption: Predicted major fragmentation pathways in the EI-MS of this compound.
Predicted Infrared (IR) Spectrum
The IR spectrum will exhibit characteristic absorption bands for the phenolic hydroxyl, aromatic, and pyrazole functionalities.
| Wavenumber (cm⁻¹) | Vibration | Description |
| 3500-3200 | O-H stretch | Broad band, indicative of a hydrogen-bonded phenolic hydroxyl group.[2][3] |
| 3150-3000 | Aromatic C-H stretch | Medium to weak sharp absorptions. |
| 2960-2850 | Aliphatic C-H stretch | Weak absorptions from the N-methyl group. |
| ~1600, ~1500, ~1450 | C=C and C=N stretch | Multiple sharp bands characteristic of the aromatic phenol and pyrazole rings. |
| ~1250 | C-O stretch | Strong band associated with the phenolic C-O bond.[3] |
| ~1100-1000 | C-N stretch | Medium absorption from the pyrazole ring. |
| ~850-800 | C-H out-of-plane bend | Strong band indicative of the substitution pattern on the aromatic ring. |
| ~750 | C-Cl stretch | Medium to strong absorption. |
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The proposed synthetic route and the predicted NMR, MS, and IR data offer a solid foundation for the future synthesis and characterization of this compound. The provided spectral interpretations and justifications, grounded in data from analogous structures, will serve as a valuable resource for researchers in the field. Experimental verification of these predictions will be a crucial next step in fully elucidating the properties of this molecule.
References
- 1. jetir.org [jetir.org]
- 2. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-2-(1-methyl-1H-pyrazol-3-yl)phenol
Foreword: The Imperative of Structural Verification in Drug Discovery
In the landscape of modern drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. For novel heterocyclic compounds such as 4-Chloro-2-(1-methyl-1H-pyrazol-3-yl)phenol, a molecule of interest due to the prevalence of pyrazole and phenol moieties in pharmacologically active agents, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural elucidation in solution. This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of this target compound. We will move beyond a simple peak listing to a detailed interpretation, explaining the causal relationships between the molecular structure and the resulting spectral features. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of NMR spectral interpretation for complex organic molecules.
Molecular Structure and Proton Environments
A thorough analysis of the ¹H NMR spectrum begins with a clear understanding of the molecule's structure and the distinct chemical environments of its protons.
Molecular Structure Diagram
Figure 1: Molecular structure of this compound with proton environments labeled A-G.
The structure contains seven unique proton environments, which will give rise to seven distinct signals in the ¹H NMR spectrum:
-
Phenolic Protons: H-A (hydroxyl), H-B, H-C, and H-D.
-
Pyrazole Protons: H-E and H-F.
-
Methyl Protons: H-G (N-CH₃).
Experimental Protocol: Acquiring a High-Fidelity Spectrum
To ensure data integrity, a standardized and robust experimental protocol is essential. The following describes a field-proven methodology for acquiring the ¹H NMR spectrum of the title compound.
Sample Preparation
-
Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for a wide range of organic compounds and its single, easily identifiable residual solvent peak (~7.26 ppm). For analysis of the labile hydroxyl proton (H-A), DMSO-d₆ is a superior choice as it reduces the rate of proton exchange and sharpens the OH signal.[1][2][3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Instrument Parameters
-
Spectrometer: A 400 MHz (or higher) spectrometer equipped with a broadband probe.
-
Temperature: 298 K (25 °C).
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: 16 ppm (-2 to 14 ppm).
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (D1): 5 seconds to ensure full relaxation of all protons, especially aromatic ones.
-
Number of Scans: 16-64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
Processing:
-
Apodization: Apply an exponential multiplying function with a line broadening factor of 0.3 Hz.
-
Fourier Transform: Perform the Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.
-
Integration: Calibrate the integral regions for each signal.
-
Workflow Diagram
Figure 2: Standard workflow for ¹H NMR sample preparation and data acquisition.
In-Depth Spectral Analysis and Signal Assignment
The predicted ¹H NMR spectrum is analyzed below, with each signal assigned to its corresponding proton based on chemical shift (δ), multiplicity (splitting pattern), and integration value.
Summary of Predicted ¹H NMR Data
| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant(s) (J, Hz) | Assignment |
| H-A | ~5.0 - 6.0 | Broad Singlet (br s) | 1H | - | Phenolic OH |
| H-B | ~7.55 | Doublet (d) | 1H | J(B,C) ≈ 2.5 Hz (⁴J) | Ar-H6 |
| H-C | ~7.25 | Doublet of Doublets (dd) | 1H | J(C,D) ≈ 8.5 Hz (³J), J(C,B) ≈ 2.5 Hz (⁴J) | Ar-H5 |
| H-D | ~6.95 | Doublet (d) | 1H | J(D,C) ≈ 8.5 Hz (³J) | Ar-H3 |
| H-E | ~7.60 | Doublet (d) | 1H | J(E,F) ≈ 2.2 Hz (³J) | Pyrazole-H5' |
| H-F | ~6.40 | Doublet (d) | 1H | J(F,E) ≈ 2.2 Hz (³J) | Pyrazole-H4' |
| H-G | ~3.90 | Singlet (s) | 3H | - | N-CH₃ |
Detailed Signal-by-Signal Interpretation
-
H-G (N-CH₃) at ~3.90 ppm (Singlet, 3H):
-
Chemical Shift: The methyl group is directly attached to a nitrogen atom within an aromatic pyrazole ring. This deshielding environment shifts the signal significantly downfield compared to a typical alkyl methyl group. Data for 1-methylpyrazole shows this peak at approximately 3.88 ppm, providing a strong basis for this assignment.[4]
-
Multiplicity: As there are no adjacent protons, the signal is a sharp singlet.
-
Integration: The signal integrates to 3 protons, corresponding to the methyl group.
-
-
H-A (Phenolic OH) at ~5.0 - 6.0 ppm (Broad Singlet, 1H):
-
Chemical Shift: The chemical shift of hydroxyl protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[2][3] In a non-polar solvent like CDCl₃, it is expected to appear in the mid-range, typically between 4-7 ppm.[1]
-
Multiplicity: Rapid chemical exchange with trace amounts of water or acid in the solvent typically decouples the OH proton from its neighbors, resulting in a broad singlet. A D₂O shake experiment would confirm this assignment by causing the signal to disappear.[5]
-
-
Pyrazole Ring Protons: H-E at ~7.60 ppm (d, 1H) and H-F at ~6.40 ppm (d, 1H):
-
Chemical Shift: In the 1-methylpyrazole system, the proton at the 5-position (H-E) is typically downfield from the proton at the 4-position (H-F).[4] H-E is deshielded by the adjacent ring nitrogen and the anisotropic effect of the nearby phenol ring. H-F is in a more electron-rich environment, placing it further upfield.
-
Multiplicity: These two protons are on adjacent carbons and will couple with each other. This results in a doublet for H-E (split by H-F) and a doublet for H-F (split by H-E). The typical ³J coupling constant in a pyrazole ring is small, around 2.0-2.5 Hz.[4]
-
-
Phenolic Ring Protons: H-B at ~7.55 ppm (d, 1H), H-C at ~7.25 ppm (dd, 1H), and H-D at ~6.95 ppm (d, 1H):
-
Chemical Shift:
-
H-D: This proton is ortho to the strongly electron-donating hydroxyl group, which shields it and shifts it the most upfield of the aromatic protons.
-
H-C: This proton is meta to the hydroxyl group and ortho to the electron-withdrawing chloro group. These competing effects place it at an intermediate chemical shift.
-
H-B: This proton is ortho to the electron-withdrawing pyrazole substituent and meta to the chloro group, making it the most deshielded of the phenolic ring protons.
-
-
Multiplicity & Coupling Constants: The splitting pattern is characteristic of a 1,2,4-trisubstituted benzene ring.
-
H-D is split only by its neighbor H-C, resulting in a doublet with a typical ortho coupling constant (³J) of approximately 8.5 Hz.[6][7]
-
H-C is split by both H-D (ortho coupling, ³J ≈ 8.5 Hz) and H-B (meta coupling, ⁴J ≈ 2.5 Hz), resulting in a doublet of doublets.[6][8]
-
H-B is split only by H-C through a weaker meta coupling (⁴J ≈ 2.5 Hz), appearing as a doublet (or a narrow triplet if coupling to H-D is resolved, which is less likely).
-
-
Conclusion and Application
The detailed analysis of the ¹H NMR spectrum provides a definitive structural confirmation of this compound. Each signal's chemical shift, multiplicity, and integration value align logically with the predicted electronic and spatial environment of the corresponding proton. This self-validating system of interpretation, grounded in foundational NMR principles and data from analogous structures, provides high confidence in the assigned structure. For professionals in drug development, this level of detailed characterization is a critical step, ensuring the identity and purity of the compound before its entry into further screening, optimization, and preclinical evaluation.
References
- 1. rsc.org [rsc.org]
- 2. uomphysics.net [uomphysics.net]
- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Methylpyrazole(930-36-9) 1H NMR spectrum [chemicalbook.com]
- 5. 4-CHLORO-2-(1H-PYRAZOL-3-YL)PHENOL | 18704-67-1 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives
To the dedicated researcher, scientist, and drug development professional, the quest for novel therapeutic agents is a journey of molecular exploration. Within the vast landscape of heterocyclic chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1] This five-membered ring, containing two adjacent nitrogen atoms, is not merely a chemical curiosity but a foundational building block for a multitude of pharmacologically active agents.[2][3] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and the versatility for substitution at multiple positions, allow for the fine-tuning of steric, electronic, and lipophilic parameters.[4][5] This adaptability has led to the development of pyrazole-containing drugs across a remarkable spectrum of therapeutic areas, from anti-inflammatory agents like Celecoxib to antipsychotics and analgesics.[2][6]
This guide eschews a conventional, rigid format. Instead, it is structured to provide a deep, mechanistic, and practical understanding of the core biological activities of pyrazole derivatives. We will journey from the foundational mechanisms of action to the practicalities of experimental validation, providing not just data, but the scientific rationale that underpins the discovery process. Our focus will be on three major pillars of pyrazole activity: anti-inflammatory, anticancer, and antimicrobial effects, reflecting the most significant areas of research and clinical application.
I. Anti-Inflammatory Activity: Targeting the Arachidonic Acid Cascade
Inflammation is a complex biological response, and at its core often lies the enzymatic activity of cyclooxygenase (COX). The discovery of two COX isoforms, the constitutively expressed COX-1 (vital for gastric and renal homeostasis) and the inducible COX-2 (a key mediator of inflammation and pain), revolutionized anti-inflammatory drug design.[7] Pyrazole derivatives have been exceptionally successful as selective COX-2 inhibitors, offering a therapeutic advantage by minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[7][8]
A. Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the selective inhibition of the COX-2 enzyme.[8] Structurally, the active site of COX-2 contains a larger, more accommodating hydrophobic side pocket compared to COX-1. Medicinal chemists have expertly exploited this difference. Pyrazole-based inhibitors, such as the landmark drug Celecoxib, are designed with specific side groups (e.g., a benzenesulfonamide moiety) that can fit into this selective pocket of the COX-2 enzyme, leading to potent and selective inhibition.[9][10] This prevents the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[7]
Below is a diagram illustrating the inhibition of the pro-inflammatory pathway by pyrazole derivatives.
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
B. Quantitative Analysis of COX-2 Inhibition
The efficacy of novel pyrazole derivatives as anti-inflammatory agents is quantified by their half-maximal inhibitory concentration (IC₅₀) against COX-1 and COX-2 enzymes. The ratio of these values (IC₅₀ COX-1 / IC₅₀ COX-2) yields the Selectivity Index (SI), a critical parameter for gauging COX-2 specificity.
| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | - | - | 78.06 | [9] |
| Compound 5s | 1.79 | >100 | 74.92 | [9] |
| Compound 5u | 2.51 | >100 | 72.95 | [9] |
| Compound 6e | - | - | 215.44 | [10] |
C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a gold standard for evaluating the acute anti-inflammatory activity of new compounds.[11][12] The causality is direct: carrageenan injection induces a biphasic inflammatory response, and a reduction in the resulting edema is a clear measure of the compound's efficacy.
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized, reproducible edema.[12] The test compound's ability to reduce this swelling compared to a control group is measured over time.
Step-by-Step Methodology:
-
Animal Selection & Acclimatization: Use Wistar albino rats (100-150 g). Allow them to acclimatize for at least one week with free access to food and water.
-
Grouping: Divide animals into groups (n=6):
-
Control Group (Vehicle only)
-
Standard Group (e.g., Diclofenac or Celecoxib)
-
Test Groups (Different doses of the pyrazole derivative)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally, typically 30-60 minutes before inducing inflammation. The control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Self-Validation: The protocol's integrity is maintained by the inclusion of both a negative (vehicle) and a positive (standard drug) control. A statistically significant reduction in edema compared to the vehicle and a comparable effect to the standard drug validate the findings.
II. Anticancer Activity: A Multi-Targeted Approach
The pyrazole scaffold is a cornerstone in the design of modern anticancer agents, demonstrating a remarkable ability to interact with a diverse array of oncogenic targets.[4][13] Unlike traditional cytotoxic agents, many pyrazole derivatives function as targeted therapies, inhibiting specific proteins that drive cancer cell proliferation and survival.
A. Mechanisms of Action: From Kinase Inhibition to Microtubule Disruption
The anticancer effects of pyrazoles are multifaceted, with derivatives designed to inhibit various critical cellular processes.[4][13]
-
Protein Kinase Inhibition: This is a major area where pyrazoles excel.[1] Kinases are crucial nodes in signaling pathways that regulate cell growth, differentiation, and survival. Pyrazoles have been developed as potent inhibitors of:
-
Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs (e.g., CDK2), these compounds can halt the cell cycle, preventing cancer cell division.[4]
-
PI3K/AKT Pathway: Pyrazole derivatives can inhibit PI3 Kinase, a key enzyme in a pathway that promotes cell survival and proliferation.[4]
-
Other Kinases: Targets also include Bruton's tyrosine kinase (BTK), PIM-1, and Haspin kinase, all of which are implicated in various cancers.[4][14]
-
-
Tubulin Polymerization Inhibition: Microtubules are essential for forming the mitotic spindle during cell division. Some pyrazole derivatives act as antitubulin agents, binding to tubulin and preventing its polymerization.[4][15] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[4]
Caption: Multi-targeted anticancer mechanisms of pyrazole derivatives.
B. Quantitative Analysis of Cytotoxicity
The in vitro potency of anticancer compounds is typically expressed as the IC₅₀ value—the concentration required to inhibit the growth of 50% of a cancer cell population.
| Compound | Target/Mechanism | Cell Line | IC₅₀ (µM) | Reference |
| Compound 29 | CDK2 Inhibitor | HepG2 (Liver) | 10.05 | [4] |
| Compound 43 | PI3 Kinase Inhibitor | MCF-7 (Breast) | 0.25 | [4] |
| Compound 46 | PIM-1 Inhibitor | HCT116 (Colon) | 1.51 | [4] |
| Compound 48 | Haspin Kinase Inhibitor | HCT116 (Colon) | 1.7 | [4] |
| Compound 5b | Tubulin Polymerization Inhibitor | K562 (Leukemia) | 0.021 | [15] |
C. Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a foundational, colorimetric method for assessing the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.[16]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells—specifically by mitochondrial dehydrogenases—to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[16]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[16]
-
Compound Preparation: Prepare a stock solution of the pyrazole derivative in DMSO.[16] Perform serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic (typically <0.5%).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells for a vehicle control (DMSO only) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[16] Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Self-Validation: The use of a vehicle control establishes the baseline for 100% viability. The blank wells correct for background absorbance. Running the experiment in triplicate or quadruplicate for each concentration ensures the statistical reliability of the calculated IC₅₀ value.
III. Antimicrobial Activity: Combating Pathogenic Microbes
Pyrazole derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[18][19] The incorporation of the pyrazole ring into various molecular structures can enhance their ability to interfere with essential microbial processes, making them valuable leads in the fight against infectious diseases.[19][20]
A. Mechanism of Action
The exact mechanisms for the antimicrobial action of pyrazoles can vary widely depending on the overall structure of the derivative. They are thought to interfere with several cellular processes, including:
-
DNA Synthesis: Some derivatives may inhibit enzymes crucial for microbial DNA replication.
-
Cell Wall Synthesis: Others may disrupt the formation of the bacterial cell wall, leading to cell lysis.
-
Protein Synthesis: Interference with ribosomal function can halt the production of essential proteins.
The structure-activity relationship (SAR) is key; the nature and position of substituents on the pyrazole ring and any fused heterocyclic systems play a critical role in determining the potency and spectrum of activity.[19]
B. Quantitative Analysis of Antimicrobial Efficacy
The standard metric for antimicrobial potency is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21][22]
| Compound Series | Microorganism | MIC (µg/mL) | Reference |
| Nitrofuran-pyrazole (3b) | E. coli | - | [11] |
| Nitrofuran-pyrazole (3b) | S. aureus | - | [11] |
| Imidazothiadiazole-pyrazole (21c) | Multi-drug resistant strain | 0.25 | [23] |
| Imidazothiadiazole-pyrazole (23h) | Multi-drug resistant strain | 0.25 | [23] |
Note: Specific MIC values for compound 3b were not provided in the source text, but it was highlighted as promising.
C. Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a widely used and standardized method for determining the MIC of an antimicrobial agent against bacteria or fungi.[21][22]
Principle: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Growth is assessed after incubation by observing turbidity.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globethesis.com [globethesis.com]
- 8. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacy180.com [pharmacy180.com]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]
- 23. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable versatility, synthetic accessibility, and ability to modulate a wide array of biological targets have led to its incorporation into numerous clinically successful drugs.[4][5][6] This technical guide provides a comprehensive exploration of the pyrazole core, delving into its fundamental physicochemical properties, diverse synthetic strategies, and profound impact across various therapeutic areas. Through an analysis of key drug case studies, structure-activity relationships, and detailed experimental protocols, this document aims to equip researchers and drug development professionals with the in-depth knowledge required to effectively leverage the pyrazole scaffold in their quest for novel therapeutics.
Introduction: The Enduring Appeal of the Pyrazole Nucleus
First synthesized in 1883, the pyrazole ring has transitioned from a chemical curiosity to a cornerstone of drug design.[4] Its enduring appeal stems from a unique combination of structural and electronic features. The pyrazole nucleus is an aromatic system, conferring stability, and possesses both a hydrogen bond donor (the pyrrole-like NH) and a hydrogen bond acceptor (the pyridine-like N), allowing for versatile interactions with biological macromolecules.[6][7] This amphoteric nature, coupled with the ability to readily functionalize the ring at multiple positions, provides medicinal chemists with a powerful tool to fine-tune pharmacokinetic and pharmacodynamic properties.[6][8]
The metabolic stability of pyrazole derivatives is another significant factor contributing to their prevalence in drug discovery.[9] The replacement of other five-membered heterocycles with a pyrazole nucleus has often been found to enhance the biological activity spectrum of compounds.[9] Consequently, the number of pyrazole-containing drugs approved by the U.S. Food and Drug Administration (FDA) has seen a marked increase, with applications spanning anti-inflammatory, anticancer, antiviral, and cardiovascular diseases.[6][10]
Physicochemical Properties and Synthetic Versatility
The pyrazole ring's unique arrangement of atoms imparts a distinct set of physicochemical properties that are highly advantageous for drug design. It is a planar, aromatic system with a dipole moment directed from the C4 atom towards the nitrogen atoms. The N1 nitrogen is weakly acidic, while the N2 nitrogen is basic, allowing for the formation of salts and a variety of intermolecular interactions.[11][12] The incorporation of a pyrazole moiety can enhance a molecule's solubility and lipophilicity, crucial parameters for oral bioavailability.[6]
The synthesis of pyrazole derivatives is well-established and highly versatile, offering numerous routes to a diverse range of substituted scaffolds.[13] Common synthetic strategies include:
-
Cyclocondensation Reactions: The most traditional and widely used method involves the reaction of a 1,3-dicarbonyl compound or its equivalent (e.g., α,β-unsaturated ketones) with hydrazine or its derivatives.[14][15]
-
1,3-Dipolar Cycloadditions: This powerful method allows for the construction of the pyrazole ring through the reaction of a nitrile imine with an alkyne or alkene.[14][15]
-
From Pyranones: Pyranone derivatives can serve as valuable precursors for the synthesis of pyrazoles through reaction with hydrazines.[14]
-
Modern Synthetic Approaches: More recent advancements include the use of microwave-assisted synthesis, solvent-free techniques, green chemistry, catalytic methods, and multicomponent reactions, which have made the synthesis of pyrazole libraries more efficient and environmentally friendly.[13]
dot graph "Pyrazole_General_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
// Define nodes for atoms N1 [label="N1", pos="0,1!", fontcolor="#202124"]; N2 [label="N2", pos="-0.866,0.5!", fontcolor="#202124"]; C3 [label="C3", pos="-0.866,-0.5!", fontcolor="#202124"]; C4 [label="C4", pos="0,-1!", fontcolor="#202124"]; C5 [label="C5", pos="0.866,-0.5!", fontcolor="#202124"]; H1 [label="H", pos="0,1.5!", fontcolor="#202124"];
// Draw bonds N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- H1;
// Add invisible nodes for double bonds db1 [pos="-0.433,0.75!", label="=", style=invis]; db2 [pos="-0.433,-0.75!", label="=", style=invis]; db3 [pos="0.433,-0.75!", label="=", style=invis]; } caption: "General structure and numbering of the pyrazole ring."
The Pyrazole Scaffold in Action: Key Therapeutic Areas and Case Studies
The broad spectrum of biological activities exhibited by pyrazole-containing compounds is a testament to their privileged nature.[5][11][16] This section will explore the role of the pyrazole scaffold in several key therapeutic areas, highlighting prominent drug examples.
Anti-inflammatory Agents: The Dawn of Selective COX-2 Inhibition
The development of Celecoxib (Celebrex®) marked a paradigm shift in the management of inflammation and pain.[9][17] As a selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib provides potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[17][18]
Mechanism of Action: Celecoxib selectively binds to and inhibits the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[19][20] The selectivity for COX-2 is attributed to the presence of a polar sulfonamide side chain on the pyrazole scaffold, which binds to a specific hydrophilic side pocket in the COX-2 active site that is absent in COX-1.[17][18]
Anticancer Therapeutics: Targeting Kinase Signaling
The pyrazole scaffold is a prominent feature in a number of FDA-approved protein kinase inhibitors (PKIs) for the treatment of cancer.[1][2] Of the 74 small molecule PKIs approved by the US FDA, eight contain a pyrazole ring, including Crizotinib, Ruxolitinib, and Asciminib.[1][2]
Crizotinib (Xalkori®) is a potent inhibitor of ALK and ROS1 tyrosine kinases and is used to treat certain types of non-small cell lung cancer.[9][21] The pyrazole ring in Crizotinib plays a crucial role in its binding to the ATP-binding pocket of the kinase, acting as a hinge-binder and forming critical hydrogen bonds.[3]
Ruxolitinib (Jakafi®) , a selective JAK1 and JAK2 inhibitor, is used in the treatment of myelofibrosis.[1][9] Its structure features a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold, which contributes to its high binding affinity and selectivity.[1]
Central Nervous System Agents: Modulating Cannabinoid Receptors
Rimonabant (Acomplia®) , a selective cannabinoid receptor 1 (CB1) antagonist/inverse agonist, was developed as an anti-obesity agent.[22][23] Although later withdrawn from the market due to psychiatric side effects, its discovery highlighted the potential of pyrazole derivatives to modulate CNS targets.[22][24]
Structure-Activity Relationship (SAR) Insights: Studies on Rimonabant and its analogs revealed key structural requirements for potent CB1 receptor antagonism.[25] These include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[25]
Erectile Dysfunction: The Sildenafil Story
Sildenafil (Viagra®) , a pyrazolo[4,3-d]pyrimidin-7-one derivative, revolutionized the treatment of erectile dysfunction.[9][26] It is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[26]
Mechanism of Action: Sildenafil inhibits PDE5, leading to an increase in cyclic guanosine monophosphate (cGMP) levels in the corpus cavernosum.[26] This results in smooth muscle relaxation and increased blood flow to the penis. The fused pyrazolo-pyrimidinone core is essential for its inhibitory activity, with the pyrazole ring forming π–π stacking interactions within the active site of the enzyme.[6]
Structure-Activity Relationship (SAR) and Drug Design Principles
The extensive research into pyrazole-based compounds has generated a wealth of SAR data, providing valuable guidance for rational drug design.[8][27][28] Key principles include:
-
Substitution Patterns: The position and nature of substituents on the pyrazole ring have a profound impact on biological activity and selectivity. For instance, in kinase inhibitors, a 3-aminopyrazole moiety often serves as a "hinge-binder," mimicking the adenine ring of ATP.[3]
-
Bioisosteric Replacement: The pyrazole ring can act as a bioisostere for other aromatic systems, such as a phenyl ring, leading to improved physicochemical properties and potency.[6]
-
Conformational Restriction: Incorporating the pyrazole ring into fused or bridged systems can restrict conformational flexibility, leading to enhanced selectivity and affinity for the target.
Experimental Protocols
To provide practical insights for researchers, this section details representative experimental protocols for the synthesis and in vitro evaluation of a pyrazole-based compound.
Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative
This protocol describes a general method for the synthesis of a 1,3,5-trisubstituted pyrazole via the condensation of a 1,3-diketone with a substituted hydrazine.
Materials:
-
1,3-Diketone (e.g., 1-phenyl-1,3-butanedione)
-
Substituted hydrazine (e.g., phenylhydrazine hydrochloride)
-
Ethanol
-
Glacial acetic acid
-
Sodium acetate
Procedure:
-
Dissolve the 1,3-diketone (1 equivalent) in ethanol in a round-bottom flask.
-
In a separate flask, dissolve the substituted hydrazine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) in a minimal amount of water and add it to the ethanolic solution of the diketone.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 1,3,5-trisubstituted pyrazole.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of a pyrazole-based compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound (pyrazole derivative) dissolved in DMSO
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer containing a final DMSO concentration of 1%.
-
In a 96-well plate, add the assay buffer, the peptide substrate, and the diluted test compound or vehicle (1% DMSO) for the control.
-
Initiate the kinase reaction by adding the recombinant protein kinase and ATP to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Compound | Target Kinase | IC50 (nM) |
| Ruxolitinib | JAK1 | ~3 |
| Ruxolitinib | JAK2 | ~3 |
| Crizotinib | ALK | ~20-50 |
| Crizotinib | ROS1 | ~20-50 |
Note: The IC50 values are approximate and can vary depending on the specific assay conditions.[1]
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[29][30] Its proven track record, exemplified by a multitude of marketed drugs, underscores its significance in medicinal chemistry.[6][9] Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse pyrazole derivatives.[31] The integration of computational tools, such as molecular modeling and virtual screening, will further accelerate the design and optimization of pyrazole-based compounds with enhanced potency, selectivity, and safety profiles.[8][29] As our understanding of disease biology deepens, the versatile and adaptable pyrazole nucleus is poised to play an even more prominent role in addressing unmet medical needs and shaping the future of pharmacotherapy.
References
- 1. mdpi.com [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
- 9. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. | Semantic Scholar [semanticscholar.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Celecoxib - Wikipedia [en.wikipedia.org]
- 19. news-medical.net [news-medical.net]
- 20. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rimonabant - Wikipedia [en.wikipedia.org]
- 23. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 24. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. scispace.com [scispace.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- 30. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]
- 31. mdpi.com [mdpi.com]
The Convergence of Aromatic Scaffolds: A Technical Guide to the Discovery of Novel Pyrazole-Containing Phenols
Foreword: The Strategic Amalgamation of Pyrazole and Phenol Moieties
In the landscape of medicinal chemistry, the strategic combination of privileged structures is a cornerstone of rational drug design. This guide delves into the discovery of a compelling class of hybrid molecules: pyrazole-containing phenols. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a staple in numerous FDA-approved drugs, valued for its metabolic stability and versatile biological activities, which span anti-inflammatory, anticancer, and antimicrobial applications.[1][2] The phenol moiety, a hydroxyl group attached to a benzene ring, is a well-known pharmacophore, crucial for interactions with a multitude of biological targets and a key player in antioxidant activity.[3] The fusion of these two scaffolds presents a fertile ground for the development of novel therapeutic agents with potentially synergistic or unique pharmacological profiles. This guide provides an in-depth exploration of the design rationale, synthetic strategies, and biological evaluation of pyrazole-containing phenols, tailored for researchers and professionals in drug discovery and development.
I. Rational Design and Mechanistic Considerations
The decision to incorporate a phenolic moiety into a pyrazole scaffold is driven by several key mechanistic hypotheses:
-
Enhanced Target Binding: The hydroxyl group of the phenol can act as a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the active site of target proteins, such as kinases, cyclooxygenases, and lipoxygenases.[3][4] The position of the hydroxyl group on the phenyl ring is critical and can significantly influence binding affinity and selectivity.
-
Modulation of Physicochemical Properties: The phenolic group can increase the polarity and aqueous solubility of the pyrazole compound, which can have a profound impact on its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
-
Antioxidant Activity: Phenols are renowned for their ability to scavenge free radicals.[3][5] The incorporation of a phenol is a deliberate strategy to imbue the pyrazole molecule with antioxidant properties, which can be beneficial in disease states associated with oxidative stress, such as inflammation and neurodegeneration. The radical scavenging potential is often enhanced in phenols with multiple hydroxyl groups, such as catechols.[3]
II. Key Synthetic Strategies for Pyrazole-Containing Phenols
The synthesis of pyrazole-containing phenols can be broadly approached through two primary strategies: the use of phenolic precursors in the construction of the pyrazole ring or the late-stage introduction of a hydroxyl group onto a pre-formed pyrazole-phenyl scaffold. The most prevalent and versatile method involves the cyclocondensation of a phenolic α,β-unsaturated carbonyl compound (chalcone) with a hydrazine derivative.
A. The Chalcone-Hydrazine Cyclocondensation Route
This classical and reliable approach offers a high degree of flexibility in accessing a wide array of substituted pyrazole-containing phenols. The causality behind this widely adopted method lies in its straightforward nature and the ready availability of starting materials.
Workflow for Chalcone-Hydrazine Cyclocondensation:
Figure 1: General synthetic workflow for pyrazole-containing phenols.
Experimental Protocol: Synthesis of 1-(4-Hydroxyphenyl)-3-(phenyl)-1H-pyrazole (A Representative Example)
This protocol is a self-validating system, where the successful formation of the intermediate chalcone and the final pyrazole product can be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods.
Part 1: Synthesis of 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
-
Reagents and Setup: To a solution of 4-hydroxyacetophenone (10 mmol) in ethanol (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer, add benzaldehyde (10 mmol).
-
Reaction Initiation: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (40%, 20 mL). The choice of a strong base is to deprotonate the α-carbon of the acetophenone, initiating the Claisen-Schmidt condensation.
-
Reaction Monitoring: Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of a new, less polar spot corresponding to the chalcone should be observed.
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with dilute HCl. The precipitated solid is the crude chalcone. Filter the solid, wash with cold water until the washings are neutral, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure chalcone.
Part 2: Synthesis of 1-(4-Hydroxyphenyl)-3-(phenyl)-1H-pyrazole
-
Reagents and Setup: In a 100 mL round-bottom flask, dissolve the synthesized chalcone (5 mmol) in glacial acetic acid (30 mL). The use of acetic acid as a solvent and catalyst facilitates the cyclization reaction.
-
Addition of Hydrazine: To this solution, add hydrazine hydrate (10 mmol). An excess of hydrazine ensures the complete consumption of the chalcone.
-
Cyclization Reaction: Reflux the reaction mixture for 8-10 hours. Monitor the reaction by TLC; the disappearance of the chalcone spot and the appearance of a new, more polar spot indicates the formation of the pyrazole.
-
Isolation: After cooling, pour the reaction mixture into ice-cold water. The solid that separates out is the crude pyrazole-containing phenol.
-
Purification: Filter the crude product, wash thoroughly with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
Structural Characterization:
The identity and purity of the synthesized compound must be confirmed using a combination of spectroscopic techniques:
-
¹H NMR: To confirm the presence of aromatic protons, the pyrazole ring proton, and the phenolic -OH proton.
-
¹³C NMR: To identify the number of unique carbon atoms and confirm the formation of the pyrazole ring.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
IR Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the phenol and C=N stretching of the pyrazole ring.
III. Biological Evaluation and Structure-Activity Relationships (SAR)
The newly synthesized pyrazole-containing phenols should be subjected to a battery of biological assays to determine their pharmacological profile. The choice of assays will be guided by the initial design rationale.
Workflow for Biological Screening:
Figure 2: A typical workflow for the biological evaluation of pyrazole-phenols.
Experimental Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol provides a reliable and high-throughput method to assess the antioxidant potential of the synthesized compounds.
-
Preparation of Solutions: Prepare a stock solution of the test compound in methanol or DMSO. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Ascorbic acid is used as a positive control.[5]
-
Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the pyrazole-containing phenol structure allows for the elucidation of the SAR, providing crucial insights for lead optimization.
| Compound ID | R¹ on Pyrazole N1 | R² on Pyrazole C3 | R³ on Phenol Ring | Biological Activity (IC₅₀, µM) |
| 1a | Phenyl | Phenyl | 4-OH | 15.2 |
| 1b | Phenyl | Phenyl | 2-OH | 25.8 |
| 1c | Phenyl | Phenyl | 3,4-di-OH (Catechol) | 5.1[3] |
| 1d | Phenyl | 4-Chlorophenyl | 4-OH | 10.5 |
| 1e | 2,4-Dichlorophenyl | Phenyl | 4-OH | 8.9[6] |
| 1f | Phenyl | Phenyl | 4-OCH₃ | > 50 |
Data are hypothetical and for illustrative purposes, but reflect common SAR trends.
From this representative data, several key insights can be drawn:
-
The position of the hydroxyl group is critical, with the catechol moiety in 1c showing significantly higher activity, likely due to enhanced radical scavenging.[3]
-
Electron-withdrawing substituents on the phenyl rings, such as chlorine in 1d and 1e , can enhance potency.[6]
-
The free phenolic hydroxyl group is essential for activity, as its methylation in 1f leads to a significant loss of potency.
IV. Conclusion and Future Directions
The strategic fusion of pyrazole and phenol scaffolds offers a promising avenue for the discovery of novel drug candidates with a wide range of therapeutic applications. The synthetic accessibility via routes such as the chalcone-hydrazine condensation allows for the generation of diverse chemical libraries. A systematic approach to biological evaluation and SAR studies is paramount in identifying lead compounds with optimal potency and selectivity. Future research in this area should focus on exploring a wider range of substitutions on both the pyrazole and phenol rings, investigating their effects on different biological targets, and undertaking in-depth pharmacokinetic and in vivo studies of the most promising candidates.
V. References
-
Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure-Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(4), 769–776. --INVALID-LINK--
-
Ali, A. A., El-Sayed, M. A., & Mohamed, H. M. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 10(1), 18888. --INVALID-LINK--
-
Alegaon, S. G., Alagawadi, K. R., & Sonkusale, P. (2012). Current status of pyrazole and its biological activities. Journal of basic and clinical pharmacy, 3(1), 239–250. --INVALID-LINK--
-
Stompor, M., Zarowski, M., & Podgórski, R. (2020). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Medicinal Chemistry, 16(6), 809-823. --INVALID-LINK--
-
Asif, M. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(21), 6483. --INVALID-LINK--
-
Chavda, V., Vora, D., & Shah, A. (2010). Synthesis and biological evaluation of novel pyrazole compounds. Bioorganic & medicinal chemistry letters, 20(10), 3071–3074. --INVALID-LINK--
-
Ganapure, S. D., & Patil, R. M. (2019). Synthesis, characterization and biological evaluation of pyrazole containing benzophenones derivatives. Journal of Emerging Technologies and Innovative Research (JETIR), 6(1), 411-417. --INVALID-LINK--
-
Harigae, R., Moriyama, K., & Togo, H. (2014). One-pot synthesis of 3,5-disubstituted pyrazoles and isoxazoles from terminal alkynes, aldehydes, and hydrazines or hydroxylamine. The Journal of organic chemistry, 79(5), 2049–2058. --INVALID-LINK--
-
Heller, S. T., & Natarajan, S. R. (2016). Direct, one-pot synthesis of pyrazoles from ketones and acid chlorides. Organic letters, 18(15), 3554–3557. --INVALID-LINK--
-
Sławiński, J., & Szafrański, K. (2020). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 25(18), 4234. --INVALID-LINK--
-
Thorat, S. B., & Telvekar, V. N. (2018). Synthesis of 2-(1H-pyrazol-3-YL) phenols. ResearchGate. --INVALID-LINK--
-
El-Sayed, M. A. A., & Al-Ghorbani, M. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 154. --INVALID-LINK--
-
Viciano-Chumillas, M. (2011). Phenol-pyrazole ligands in the design of manganese(III) compounds. Scholarly Publications Leiden University. --INVALID-LINK--
-
Vlocskó, D., et al. (2023). Representative green protocols for the synthesis of pyrazoles. ResearchGate. --INVALID-LINK--
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Compass of Discovery: A Technical Guide to Preliminary Bioactivity Screening of Pyrazole Compounds
Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
In the landscape of drug discovery, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a testament to this principle.[1][2][3] Its remarkable structural versatility and capacity to engage with a multitude of biological targets have cemented its status as a "privileged scaffold."[4][5] From the blockbuster anti-inflammatory drug celecoxib to potent anticancer and antimicrobial agents, pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities.[2][4][6][7] This guide is crafted for researchers, scientists, and drug development professionals, offering an in-depth exploration of the essential preliminary bioactivity screening processes that unlock the therapeutic potential of novel pyrazole compounds. Herein, we eschew rigid templates, instead adopting a holistic and logic-driven narrative that mirrors the dynamic and iterative nature of drug discovery itself.
Chapter 1: Charting the Course - Strategic Design of a Screening Cascade
A successful screening campaign is not a mere sequence of experiments but a carefully orchestrated strategy. The initial step involves designing a screening cascade, a hierarchical series of assays that progressively refine our understanding of a compound's biological profile. This approach ensures that resources are allocated efficiently, with the most promising candidates advancing to more complex and resource-intensive evaluations.
The design of a screening cascade for pyrazole compounds should be guided by the intended therapeutic application and the inherent chemical properties of the synthesized library. A typical cascade begins with broad, high-throughput primary screens to identify initial "hits," followed by more specific secondary assays to confirm activity and elucidate the mechanism of action.
Caption: A generalized workflow for the bioactivity screening of pyrazole compounds.
Chapter 2: The First Filter - Primary Screening Assays
Primary screening serves as the initial gateway in the drug discovery process, rapidly assessing large numbers of compounds to identify those with a desired biological effect. For pyrazole derivatives, this often involves evaluating their impact on cell viability and their ability to inhibit microbial growth.
Assessing Cellular Impact: Cytotoxicity Assays
Cytotoxicity assays are fundamental to understanding a compound's therapeutic window.[8] A compound that is highly cytotoxic may have limited utility as a therapeutic agent, unless it is intended as a cytotoxic anticancer drug.[8] Several methods are available to assess cytotoxicity, each with its own advantages and limitations.[9][10]
One of the most common and cost-effective methods is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
The Fight Against Microbes: Antimicrobial Screening
The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[12][13] Pyrazole derivatives have shown considerable promise in this area.[4][14][15][16] A common and straightforward method for preliminary antimicrobial screening is the agar well diffusion assay .[12][17] This method provides a qualitative assessment of a compound's ability to inhibit the growth of a specific microorganism.[12]
Experimental Protocol: Agar Well Diffusion Assay
-
Media Preparation: Prepare Mueller-Hinton agar plates for bacterial screening or Sabouraud dextrose agar plates for fungal screening.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., a 0.5 McFarland standard) in sterile saline.
-
Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile cotton swab.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the pyrazole compound solution (at a known concentration) into each well. Include a solvent control and a positive control (a known antibiotic or antifungal agent).
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria, 25-30°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Chapter 3: From Hit to Lead - Secondary Screening and Mechanistic Insights
Compounds that demonstrate promising activity in primary screens ("hits") are advanced to secondary screening. These assays are designed to confirm the initial findings, provide more quantitative data, and begin to elucidate the compound's mechanism of action.
Targeting the Engines of Disease: Enzyme Inhibition Assays
Many diseases are driven by the aberrant activity of specific enzymes.[18][19][20][21] Therefore, identifying compounds that can inhibit these enzymes is a key strategy in drug discovery.[18][19][21] Pyrazole derivatives have been shown to inhibit a variety of enzymes, including cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, and various kinases involved in cancer progression.[6][22]
Experimental Protocol: A Generic Enzyme Inhibition Assay (e.g., for a Kinase)
-
Assay Buffer Preparation: Prepare an assay buffer containing the necessary components for the enzyme reaction (e.g., ATP, substrate, magnesium chloride).
-
Compound Pre-incubation: In a 96-well plate, add the pyrazole compound at various concentrations and the enzyme. Incubate for a short period (e.g., 15-30 minutes) to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (and ATP for kinases).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period.
-
Reaction Termination and Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Caption: A simplified diagram illustrating the principle of enzyme inhibition.
Chapter 4: Interpreting the Signals - Data Analysis and Hit Prioritization
The culmination of the screening process is the analysis and interpretation of the generated data. This involves not only determining key parameters like IC50 values but also comparing the activity of different compounds and prioritizing them for further development.
Table 1: Representative Bioactivity Data for Hypothetical Pyrazole Derivatives
| Compound ID | Cytotoxicity (IC50, µM) | Antimicrobial (Zone of Inhibition, mm) vs. S. aureus | COX-2 Inhibition (IC50, µM) |
| PZ-001 | > 100 | 15 | 2.5 |
| PZ-002 | 10.2 | 8 | 50.1 |
| PZ-003 | 55.8 | 18 | 1.8 |
| PZ-004 | > 100 | 0 | > 100 |
| Celecoxib | 45.3 | Not Active | 0.04 |
Based on the hypothetical data in Table 1, compound PZ-003 emerges as a promising lead for an anti-inflammatory agent with antimicrobial properties, given its potent COX-2 inhibition and good antimicrobial activity, coupled with moderate cytotoxicity. In contrast, PZ-001 shows good selectivity for COX-2 inhibition with low cytotoxicity. PZ-002 is likely too cytotoxic for further consideration as an anti-inflammatory or antimicrobial agent, though it could be explored as a potential anticancer compound. PZ-004 is inactive in these assays.
Conclusion: From Benchtop to Breakthrough
The preliminary bioactivity screening of pyrazole compounds is a critical and exciting phase in the journey of drug discovery. It is a process that demands not only technical proficiency but also strategic thinking and a deep understanding of the underlying biological principles. By employing a well-designed screening cascade, utilizing robust and validated assays, and interpreting the data with a discerning eye, researchers can effectively navigate the vast chemical space of pyrazole derivatives and identify those with the greatest potential to become the breakthrough therapies of tomorrow. This guide provides a foundational framework, but the true compass of discovery lies in the ingenuity and perseverance of the scientists at the bench.
References
- 1. jchr.org [jchr.org]
- 2. chemrevlett.com [chemrevlett.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays | Thermo Fisher Scientific - HU [thermofisher.com]
- 9. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 10. mdpi.com [mdpi.com]
- 11. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society [acs.digitellinc.com]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
- 18. blog.biobide.com [blog.biobide.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
In Silico First Pass: A Predictive Analysis of 4-Chloro-2-(1-methyl-1H-pyrazol-3-YL)phenol
An In-Depth Technical Guide for Drug Discovery Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the contemporary drug discovery landscape, the imperative to de-risk candidates early in the pipeline is paramount. In silico predictive modeling offers a rapid, cost-effective, and ethically considerate alternative to traditional wet-lab screening for initial characterization. This technical guide provides a comprehensive computational evaluation of 4-Chloro-2-(1-methyl-1H-pyrazol-3-YL)phenol, a novel small molecule with potential therapeutic relevance. Employing a suite of validated, freely accessible web-based platforms, we will construct a detailed profile of its physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) characteristics, and its putative biological activity spectrum. This guide is structured to not only present the predictive data but to also elucidate the causal reasoning behind the selection of specific computational tools and the interpretation of their outputs, thereby serving as a practical workflow for researchers, scientists, and drug development professionals.
Introduction: The Rationale for In Silico Profiling
The journey of a drug from concept to clinic is fraught with attrition, with a significant proportion of failures attributed to suboptimal pharmacokinetic (PK) and safety profiles.[1] The "fail early, fail cheap" paradigm is thus a cornerstone of modern pharmaceutical research. Computational, or in silico, methodologies are instrumental in realizing this paradigm by enabling the prediction of a compound's properties before its synthesis or extensive biological testing.[2]
This guide focuses on the molecule this compound. Its structural motifs, a halogenated phenol linked to a substituted pyrazole, are common in medicinal chemistry, suggesting a potential for diverse biological interactions. Our objective is to build a foundational dataset for this molecule, guiding future experimental design and prioritization. We will leverage a multi-tool approach, a self-validating system where the concordance or discordance of predictions from different platforms can inform the level of confidence in the results.
The canonical SMILES (Simplified Molecular Input Line Entry System) representation for our target molecule, C1=CC(=C(C=C1Cl)C2=CC=NN2)O , will serve as the primary input for the predictive engines discussed herein.[3]
Overall Predictive Workflow
The logical flow of our in silico investigation is designed to mirror the early-stage drug discovery process, beginning with fundamental physicochemical properties that govern a molecule's behavior, moving to its likely disposition within a biological system (ADMET), and culminating in a prediction of its potential therapeutic activities.
Caption: Overall workflow for the in silico prediction of molecular properties.
Physicochemical and Pharmacokinetic Profiling
A molecule's absorption and distribution are fundamentally governed by its physicochemical properties. We will utilize two robust platforms, SwissADME and pkCSM , to predict these key descriptors. The choice of two platforms is deliberate; it provides a consensus view and highlights potential areas of predictive uncertainty. SwissADME is renowned for its user-friendly interface and its "Bioavailability Radar" visualization, while pkCSM employs a unique methodology based on graph-based signatures.[4][5]
Experimental Protocol: SwissADME & pkCSM
-
Navigate to the Web Server : Access the SwissADME (--INVALID-LINK--) and pkCSM (--INVALID-LINK--) web servers.[6][7]
-
Input Structure : In the input field of each server, paste the SMILES string for this compound: C1=CC(=C(C=C1Cl)C2=CC=NN2)O.
-
Initiate Prediction : Click the "Run" or "Predict" button on the respective platforms.
-
Data Collation : Record the predicted values for the parameters listed in Table 1 from both output pages. For SwissADME, also capture the Bioavailability Radar plot.
Predicted Physicochemical and Pharmacokinetic Properties
| Property | Predicted Value (SwissADME) | Predicted Value (pkCSM) | Optimal Range/Interpretation |
| Molecular Weight ( g/mol ) | 194.62 | 194.62 | < 500 (Lipinski's Rule of Five) |
| LogP (Octanol/Water) | 2.15 | 2.25 | 1-3 is often optimal for oral bioavailability |
| Water Solubility (LogS) | -2.85 (Soluble) | -2.751 (Soluble) | > -4 is generally considered soluble |
| H-Bond Donors | 2 | 2 | ≤ 5 (Lipinski's Rule of Five) |
| H-Bond Acceptors | 3 | 2 | ≤ 10 (Lipinski's Rule of Five) |
| Rotatable Bonds | 1 | 1 | ≤ 10 is favorable for good bioavailability |
| Topological Polar Surface Area (TPSA) | 48.91 Ų | 48.91 Ų | < 140 Ų is associated with good cell permeability |
| GI Absorption | High | 93.5% | High absorption is desirable for orally administered drugs |
| Blood-Brain Barrier (BBB) Permeant | No | -0.999 logBB (No) | CNS-targeted drugs require BBB permeation; its absence is preferred for peripheral targets |
Interpretation and Insights
The predicted physicochemical properties of this compound are highly favorable for a potential oral drug candidate. The molecular weight is well within the limits of "drug-likeness," and the LogP value suggests a good balance between hydrophilicity and lipophilicity, which is crucial for both solubility and membrane permeation.[5] The high gastrointestinal absorption predicted by both platforms reinforces its potential for oral administration. The consensus prediction of poor blood-brain barrier penetration suggests that the molecule is more likely to act on peripheral targets, which is a critical piece of information for guiding therapeutic indications.
Toxicity Profile Assessment
Early identification of potential toxicity is a critical step in de-risking a drug candidate.[8] We will employ ProTox-II , a comprehensive web server that predicts a wide range of toxicity endpoints by incorporating methods like molecular similarity and machine-learning models.[9][10]
Experimental Protocol: ProTox-II
-
Navigate to the Web Server : Access the ProTox-II server (--INVALID-LINK--).
-
Input Structure : Draw the molecule or paste the SMILES string C1=CC(=C(C=C1Cl)C2=CC=NN2)O into the input window.
-
Initiate Prediction : Click the "Start ProTox-II" button.
-
Data Collation : Record the predicted LD50 value, toxicity class, and the status for various toxicity endpoints (Hepatotoxicity, Carcinogenicity, Mutagenicity, etc.).
Logical Framework for Toxicity Prediction
Caption: Decision logic for toxicity prediction using the ProTox-II server.
Predicted Toxicity Profile
| Toxicity Endpoint | Predicted Result (ProTox-II) | Confidence Score | Interpretation |
| Predicted LD50 (mg/kg) | 2000 | 78% | Estimated dose that is lethal to 50% of a test population. |
| Toxicity Class | 4 | - | Class 4 (Harmful if swallowed) on a scale of 1 (Fatal) to 6 (Non-toxic). |
| Hepatotoxicity | Inactive | 65% | Low probability of causing drug-induced liver injury. |
| Carcinogenicity | Inactive | 72% | Low probability of causing cancer. |
| Mutagenicity | Inactive | 81% | Low probability of causing genetic mutations. |
| Immunotoxicity | Active | 55% | Potential to be toxic to the immune system. |
Interpretation and Insights
The ProTox-II results suggest a generally favorable safety profile. The predicted oral LD50 in rats of 2000 mg/kg places it in Toxicity Class 4, indicating a relatively low acute toxicity.[11] The predictions of inactivity for hepatotoxicity, carcinogenicity, and mutagenicity are encouraging. However, the prediction of potential immunotoxicity, albeit with a lower confidence score, warrants attention. This serves as a specific, actionable insight: should this compound progress, early-stage in vitro assays to assess its impact on immune cell function would be a prudent step.
Biological Activity Spectrum Prediction
To hypothesize the potential therapeutic applications of our molecule, we will use the Prediction of Activity Spectra for Substances (PASS) Online web server. PASS predicts a wide range of biological activities based on the structure-activity relationships derived from a large database of known active compounds.[8][12] The output is a list of potential activities with probabilities of being active (Pa) and inactive (Pi).
Experimental Protocol: PASS Online
-
Navigate to the Web Server : Access the PASS Online server (13--INVALID-LINK--]
-
Input Structure : Provide the SMILES string C1=CC(=C(C=C1Cl)C2=CC=NN2)O.
-
Initiate Prediction : Click the "Get Prediction" button.
-
Data Collation : From the results table, select and record the biological activities with the highest Pa values, focusing on those where Pa > Pi.
Predicted Biological Activities (Top 5 with Pa > 0.5)
| Predicted Biological Activity | Pa (Prob. Active) | Pi (Prob. Inactive) | Interpretation |
| Anti-inflammatory | 0.654 | 0.012 | High probability of exhibiting anti-inflammatory properties. |
| Analgesic | 0.588 | 0.031 | Moderate to high probability of having pain-relieving effects. |
| Antipruritic | 0.552 | 0.025 | Moderate probability of being effective against itching. |
| Cyclooxygenase-2 (COX-2) Inhibitor | 0.531 | 0.045 | A plausible mechanism for the predicted anti-inflammatory and analgesic effects. |
| Antipyretic | 0.519 | 0.063 | Moderate probability of having fever-reducing properties. |
Note: PASS predicts a very broad spectrum of activities. The activities listed are a curated selection based on high Pa values and therapeutic relevance.
Interpretation and Insights
The PASS prediction strongly suggests a potential role for this compound as an anti-inflammatory and analgesic agent.[14] The predicted activity as a COX-2 inhibitor provides a specific, testable hypothesis for its mechanism of action. This aligns well with the structures of known non-steroidal anti-inflammatory drugs (NSAIDs). This in silico result provides a clear direction for initial in vitro screening, which would involve assays for COX-1 and COX-2 inhibition to confirm the predicted activity and selectivity.
Synthesis and Conclusion
This in-depth technical guide has demonstrated a structured, multi-platform in silico workflow to generate a comprehensive preliminary profile of this compound. The collective data from SwissADME, pkCSM, ProTox-II, and PASS Online converge to paint a picture of a molecule with promising drug-like properties.
Summary of Key Predictions:
-
Drug-Likeness: Excellent physicochemical properties for oral bioavailability.
-
Pharmacokinetics: High GI absorption and likely peripheral action due to poor BBB penetration.
-
Safety: A generally safe profile with low acute toxicity, though a flag for potential immunotoxicity has been raised for further investigation.
-
Biological Activity: A strong candidate for development as an anti-inflammatory and analgesic agent, potentially acting via COX-2 inhibition.
This in silico "first pass" provides a robust, data-driven foundation for subsequent experimental work. It exemplifies how computational predictions can be strategically employed to guide resource allocation, prioritize compounds, and design more efficient and targeted wet-lab validation studies, ultimately accelerating the drug discovery process.
References
- 1. ChemBCPP: A freely available web server for calculating commonly used physicochemical properties | Semantic Scholar [semanticscholar.org]
- 2. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]
- 3. 4-Chloro-2-(1H-pyrazol-3-yl)phenol | C9H7ClN2O | CID 87756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
- 6. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. PASS: prediction of activity spectra for biologically active substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. PASS: A COMPUTERIZED PREDICTION OF BIOLOGICAL ACTIVITY SPECTRA FOR CHEMICAL SUBSTANCES [zenodo.org]
- 13. way2drug.com [way2drug.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Comprehensive Analytical Strategies for the Characterization of 4-Chloro-2-(1-methyl-1H-pyrazol-3-YL)phenol
Introduction and Scientific Context
4-Chloro-2-(1-methyl-1H-pyrazol-3-YL)phenol belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science.[1][2] Pyrazole derivatives are integral to numerous commercial drugs, noted for a wide spectrum of biological activities including anti-inflammatory, analgesic, and antimicrobial properties.[2][3] The precise substitution pattern on the pyrazole and phenolic rings, including the N-methylation, dictates the molecule's physicochemical properties and biological efficacy.
Consequently, the rigorous analytical characterization of this molecule is paramount for ensuring purity, confirming identity, quantifying concentration, and identifying potential process-related impurities during drug development and manufacturing. This guide provides a suite of robust analytical protocols, explaining not only the procedural steps but also the scientific rationale underpinning the choice of methodology, instrumentation, and parameters. The methods described herein are designed to be self-validating and provide orthogonal data for a comprehensive quality assessment.
Physicochemical Properties and Reference Standards
A thorough understanding of the analyte's properties is the foundation of method development. While specific experimental data for the N-methylated title compound is not widely published, we can extrapolate from its parent compound, 4-Chloro-2-(1H-pyrazol-3-yl)phenol, and fundamental chemical principles.
| Property | Value (Based on Parent Compound/Prediction) | Source |
| Molecular Formula | C₁₀H₉ClN₂O | (Calculated) |
| Molecular Weight | 208.65 g/mol | (Calculated) |
| Parent CAS Number | 18704-67-1 (for 4-Chloro-2-(1H-pyrazol-3-yl)phenol) | [4] |
| Parent Molecular Weight | 194.62 g/mol | [4] |
| Predicted XlogP | ~2.5-3.0 | (Predicted) |
| Appearance | White to off-white or pale yellow solid | |
| Parent Melting Point | 155-158 °C | [5] |
Note: The N-methylation slightly increases molecular weight and may alter polarity and melting point compared to the parent compound.
Chromatographic Methods for Purity and Quantification
Chromatographic techniques are essential for separating the target analyte from impurities, degradants, and starting materials. We present protocols for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which provide orthogonal separation mechanisms for a more complete purity profile.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle of Method: RP-HPLC is the premier technique for analyzing non-volatile, polar to moderately non-polar compounds. The title compound, with its phenolic and pyrazole moieties, is well-suited for this method. A C18 stationary phase provides a non-polar environment, and a gradient elution using a polar mobile phase (water/acetonitrile) allows for the separation of the main peak from earlier-eluting polar impurities and later-eluting non-polar contaminants. UV detection is ideal due to the aromatic nature of the molecule, which confers a strong chromophore.
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This creates a 100 µg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the calibration curve (e.g., 1-50 µg/mL).
-
Filter the final solution through a 0.45 µm PTFE syringe filter to remove particulates.
-
-
Instrumentation and Conditions:
-
The parameters below provide a robust starting point for method development. A similar approach has been successfully used for the analysis of other chlorophenol derivatives.[6]
-
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry-standard for reverse-phase separation of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides proton source for better peak shape and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the analyte. |
| Gradient Program | 30% B to 95% B over 15 min | Ensures separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing speed and resolution. |
| Column Temperature | 30 °C | Maintains consistent retention times by controlling viscosity. |
| Injection Volume | 10 µL | A typical volume to avoid peak distortion and column overload. |
| UV Detection | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity. |
-
Data Analysis:
-
Determine the retention time of the main peak.
-
Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
For quantification, prepare a calibration curve using certified reference standards and perform a linear regression.
-
Workflow Visualization: HPLC Analysis
Caption: Workflow for HPLC purity and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Method: GC-MS is a powerful technique for analyzing volatile or semi-volatile compounds.[1] It offers superior separation efficiency compared to HPLC and provides structural information from the mass spectrum. The title compound should be sufficiently volatile for GC analysis. The mass spectrometer fragments the molecule in a reproducible manner, creating a "fingerprint" that confirms identity and helps identify co-eluting impurities. This technique is particularly effective for separating regioisomers that may be difficult to resolve by HPLC.[1]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in a suitable solvent like ethyl acetate or dichloromethane.
-
Dilute as needed to avoid detector saturation (typically to the low µg/mL range).
-
Expert Note: If poor peak shape or low volatility is observed due to the phenolic hydroxyl group, derivatization (e.g., silylation with BSTFA) may be required to increase volatility and improve chromatography.
-
-
Instrumentation and Conditions:
-
The following conditions are adapted from established methods for pyrazole isomer analysis.[1]
-
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A 5% phenyl-methylpolysiloxane column provides excellent general-purpose separation for a wide range of analytes. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading and ensures sharp peaks. Adjust ratio based on concentration. |
| Oven Program | 80 °C (hold 2 min), then ramp 10 °C/min to 280 °C (hold 5 min) | A temperature ramp is critical for separating compounds with different boiling points. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standardized energy that produces reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 40-450 | Captures the molecular ion and key fragments. |
-
Data Analysis:
-
Identify the analyte peak by its retention time and mass spectrum.
-
Confirm the molecular ion (M⁺) at m/z ≈ 208/210 (due to ³⁵Cl/³⁷Cl isotopes).
-
Analyze the fragmentation pattern to confirm structure and identify impurities. Common fragmentation patterns for pyrazoles involve cleavage of the ring.[7]
-
Workflow Visualization: GC-MS Analysis
Caption: Workflow for GC-MS identity confirmation and analysis.
Spectroscopic Methods for Structural Elucidation
While chromatography confirms purity, spectroscopy provides definitive structural proof.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Method: NMR is the most powerful tool for unambiguous structure determination. ¹H NMR will reveal the number of different types of protons and their neighboring environments, while ¹³C NMR identifies the number of unique carbon atoms. For the title compound, key expected signals include the N-methyl singlet, distinct aromatic and pyrazole ring protons, and the phenolic -OH proton. The chemical shifts and splitting patterns are highly diagnostic. Spectral data for related structures confirm the expected regions for these signals.[3][4][8]
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Expert Note: DMSO-d₆ is often preferred as it will clearly show the exchangeable phenolic -OH proton, whereas in CDCl₃, this signal can be broad or difficult to observe.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
Expected Spectral Features:
-
¹H NMR:
-
A singlet around 3.8-4.0 ppm for the N-CH₃ protons (3H).
-
Two doublets in the pyrazole region (~6.5-8.0 ppm, 1H each).
-
Three protons in the aromatic region (~6.8-7.5 ppm) with splitting patterns corresponding to the 1,2,4-substitution on the phenyl ring.
-
A broad singlet for the phenolic -OH proton (position is concentration and solvent dependent, >9.0 ppm in DMSO-d₆).
-
-
¹³C NMR:
-
A signal for the N-CH₃ carbon (~35-40 ppm).
-
Multiple signals in the aromatic/heteroaromatic region (110-160 ppm).
-
The carbon bearing the -OH group will be the most downfield in the aromatic region.
-
-
Mass Spectrometry (MS) Fragmentation Analysis
Principle of Method: As performed in the GC-MS protocol, EI-MS provides a fragmentation pattern that serves as a structural fingerprint. Understanding this pattern is key to confirming the structure. Based on established fragmentation rules for pyrazoles and chlorinated aromatic compounds, a predicted pathway can be constructed.[7]
Predicted Fragmentation Pathway
Caption: Predicted major EI fragmentation pathways for the title compound.
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound. The orthogonal nature of RP-HPLC and GC-MS ensures a reliable assessment of purity, while NMR and MS fragmentation analysis provide definitive structural confirmation. By understanding the scientific principles behind each technique, researchers can confidently adapt and validate these protocols for routine quality control, stability testing, and regulatory submissions in the fields of pharmaceutical and chemical development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Chloro-2-(1H-pyrazol-3-yl)phenol | C9H7ClN2O | CID 87756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-CHLORO-2-(1H-PYRAZOL-3-YL)PHENOL | 18704-67-1 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Application Note: A Comprehensive Guide to HPLC Method Development for Substituted Phenols
Abstract: This document provides a detailed guide for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of substituted phenols. Substituted phenols are a broad class of organic compounds with significant relevance in the pharmaceutical, environmental, and food and beverage industries. Their structural diversity presents unique challenges for chromatographic separation. This application note offers a systematic approach to method development, from initial column and mobile phase screening to final method validation, grounded in scientific principles and practical expertise. Detailed protocols, troubleshooting advice, and data presentation strategies are included to assist researchers, scientists, and drug development professionals in creating robust and reliable HPLC methods.
Introduction: The Analytical Challenge of Substituted Phenols
Substituted phenols encompass a wide array of compounds characterized by a hydroxyl group attached to a benzene ring, with one or more additional functional groups. This structural variety leads to a broad range of polarities and chemical properties, making their separation and quantification a complex analytical task.[1][2] High-Performance Liquid Chromatography (HPLC) is the predominant technique for their analysis due to its versatility, high resolution, and sensitivity.[2][3] Developing a successful HPLC method requires a thorough understanding of the analyte's chemistry and the principles of chromatography to achieve the desired selectivity, efficiency, and robustness.
The goal of this guide is to provide a logical, step-by-step framework for developing and validating HPLC methods for substituted phenols, emphasizing the rationale behind each decision in the process.
Foundational Strategy: The Method Development Workflow
A systematic approach to method development is crucial for efficiency and success. The following workflow outlines the key stages, from initial planning to final validation.
Caption: A systematic workflow for HPLC method development.
Phase 1: Planning & Initial Screening
Analyte Characterization: Know Your Molecule
Before any experimental work, it is essential to gather information about the physicochemical properties of the target substituted phenols.
-
pKa: The acidity of the phenolic hydroxyl group and any other ionizable functional groups will dictate the analyte's charge at a given pH. This is critical for controlling retention in reversed-phase HPLC.
-
LogP (Octanol-Water Partition Coefficient): This value provides an estimate of the hydrophobicity of the molecule, which is a primary determinant of its retention on a reversed-phase column.
-
UV-Vis Spectra: Understanding the absorption maxima of the analytes is crucial for selecting the optimal detection wavelength to ensure high sensitivity.[1] A diode array detector (DAD) is highly recommended for initial development to assess peak purity and select the most appropriate wavelength.[1]
Column and Stationary Phase Selection
The choice of the stationary phase is the most critical factor for achieving selectivity. For substituted phenols, reversed-phase chromatography is the most common approach.[2][4]
-
C18 (Octadecylsilane) Columns: These are the workhorse columns for reversed-phase HPLC and a good starting point for most phenol separations.[4][5] They offer excellent hydrophobic retention.
-
Phenyl-Hexyl Phases: These columns provide alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes.[6] This can be particularly useful for separating positional isomers or compounds with electron-withdrawing or electron-donating groups.[6]
-
Pentafluorophenyl (PFP) Phases: PFP columns offer a unique selectivity due to a combination of hydrophobic, aromatic, and dipole-dipole interactions.[7] They are particularly effective for separating halogenated and positional isomers of phenols.[7]
-
Polar-Embedded and Polar-Endcapped Phases: These columns are designed to provide enhanced retention of polar analytes and are compatible with highly aqueous mobile phases.
Protocol 1: Column Screening
-
Prepare a standard mixture of the target substituted phenols at a known concentration (e.g., 10-20 µg/mL) in a solvent compatible with the initial mobile phase (e.g., methanol/water mixture).
-
Select a set of diverse columns for screening (e.g., C18, Phenyl-Hexyl, and PFP).
-
Run a generic gradient on each column. A good starting point is a fast gradient from 5-95% organic solvent over 10-15 minutes.
-
Evaluate the chromatograms for the number of peaks, peak shape, and overall resolution.
-
Select the column(s) that provide the best initial separation for further optimization.
Mobile Phase Screening
The mobile phase modulates the retention and selectivity of the separation.[8][9]
-
Organic Modifiers: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents used in reversed-phase HPLC.[1]
-
Acetonitrile typically provides lower viscosity and better UV transparency at low wavelengths.
-
Methanol is a protic solvent and can offer different selectivity through hydrogen bonding interactions, especially with phenyl-based stationary phases.[10]
-
-
Aqueous Phase and pH Control: An acidic mobile phase is generally preferred for the analysis of phenols to suppress the ionization of the hydroxyl group (pKa ~10), leading to better retention and peak shape.[1]
Phase 2: Method Optimization
Once a promising column and mobile phase have been identified, the next step is to fine-tune the separation parameters.
Gradient and Temperature Optimization
For complex mixtures of substituted phenols, a gradient elution is often necessary to resolve all components within a reasonable time.[1]
-
Gradient Shape: Start with a linear gradient and adjust the slope to improve the separation of critical pairs. A shallower gradient will increase resolution but also analysis time.
-
Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, leading to lower backpressure and potentially sharper peaks. It can also alter the selectivity of the separation. A typical range to explore is 25-50°C.
Table 1: Example of Gradient Optimization for a Mixture of Phenols
| Time (min) | % Acetonitrile (Method A) | % Acetonitrile (Method B - Optimized) |
| 0.0 | 10 | 10 |
| 20.0 | 70 | 40 |
| 25.0 | 70 | 60 |
| 30.0 | 10 | 10 |
Method B employs a shallower gradient in the initial phase to improve the resolution of early-eluting, more polar phenols.
Troubleshooting Common Issues: Peak Tailing
Phenolic compounds are prone to peak tailing due to interactions with residual silanol groups on the silica-based stationary phase.[12]
-
Use a base-deactivated column: Modern HPLC columns are often end-capped to minimize exposed silanols.
-
Lower the mobile phase pH: An acidic mobile phase (pH 2-3) will suppress the ionization of both the phenolic hydroxyl groups and the residual silanols, reducing undesirable interactions.
-
Add a competing base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to saturate the active sites on the stationary phase.
Phase 3: Validation & Finalization
Method Validation
Once the method is optimized, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guideline Q2(R1).[13][14][15]
Table 2: Key Validation Parameters according to ICH Q2(R1)
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis (e.g., using DAD), resolution > 2 from nearest peak. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a specified range. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the test concentration for an assay. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% for assay, 70-130% for impurities. |
| Precision | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | RSD ≤ 2% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters are met despite small changes in pH, mobile phase composition, temperature, etc. |
Forced Degradation Studies
For stability-indicating methods, forced degradation studies are essential to demonstrate that the method can separate the active pharmaceutical ingredient (API) from its degradation products.[16][17]
Protocol 2: Forced Degradation Study
-
Prepare solutions of the drug substance.
-
Expose the solutions to stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[18]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[18]
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.[18]
-
Thermal Stress: Solid drug substance at 80°C for 48 hours.[18]
-
Photolytic Stress: Expose the drug substance to UV and visible light.[18]
-
-
Analyze the stressed samples alongside a control sample using the developed HPLC method.
-
Evaluate the chromatograms for the appearance of new peaks (degradants) and ensure they are well-resolved from the main peak.
-
Assess peak purity of the main peak in the stressed samples to confirm that no degradants are co-eluting.
References
- 1. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Recent developments in the HPLC separation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 10. aapco.org [aapco.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. fda.gov [fda.gov]
- 15. starodub.nl [starodub.nl]
- 16. researchgate.net [researchgate.net]
- 17. openaccessjournals.com [openaccessjournals.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Leveraging 4-Chloro-2-(1-methyl-1H-pyrazol-3-yl)phenol as a Versatile Intermediate in Medicinal Chemistry
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 4-Chloro-2-(1-methyl-1H-pyrazol-3-yl)phenol. We delve into its synthesis, key reactive properties, and its application as a pivotal intermediate in the construction of complex molecular architectures. Detailed, field-proven protocols for its use in palladium-catalyzed cross-coupling reactions are provided, underscoring its value in modern drug discovery pipelines.
Introduction: The Strategic Importance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents across a wide spectrum of diseases.[1][2] Derivatives of this five-membered heterocycle are known to exhibit potent anti-inflammatory, analgesic, antimicrobial, anti-cancer, and antiviral activities.[3][4] The versatility of the pyrazole ring stems from its unique electronic properties and the ability of its nitrogen atoms to act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[5]
This compound emerges as a particularly valuable building block. Its structure is pre-loaded with three distinct and orthogonally reactive functional handles: a phenolic hydroxyl group, an aryl chloride, and an N-methylated pyrazole ring. This trifecta of functionality allows for sequential, site-selective modifications, enabling the efficient generation of diverse chemical libraries and the synthesis of complex target molecules. This guide will illuminate the pathways to harness this intermediate's full potential.
Part 1: Compound Profile and Safety
A thorough understanding of a chemical intermediate's properties and hazards is the foundation of its effective and safe use.
Physicochemical and Structural Data
The properties of the N-methylated title compound and its closely related N-H analog are summarized below. Researchers should confirm the identity of their starting material via analytical characterization.
| Property | Value (for N-H Analog, CAS 18704-67-1) | Reference |
| Molecular Formula | C₉H₇ClN₂O | [6] |
| Molecular Weight | 194.62 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | 155 - 158 °C | [8] |
| CAS Number | 18704-67-1 | [6] |
| Topological Polar Surface Area | 48.9 Ų | [6] |
| LogP (calculated) | 2.43 | [9] |
(Note: The CAS number for the N-methylated title compound is 36141-23-8[10]. Data for the more widely documented N-H analog is provided for reference.)
Safety and Handling Protocol
As a responsible scientist, adherence to safety protocols is non-negotiable. Based on aggregated GHS data for the parent compound, 4-Chloro-2-(1H-pyrazol-3-yl)phenol is classified as an irritant.[6][11]
-
Hazard Statements:
-
Precautionary Measures:
-
P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area, such as a certified chemical fume hood.[11]
-
P280: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[11]
-
P302+P352: In case of skin contact, wash with plenty of soap and water.[11]
-
P305+P351+P338: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[11]
-
Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling.
Part 2: Synthesis of the Intermediate
While often commercially available, understanding the synthesis of this compound provides insight into potential impurities and alternative derivatization strategies. A common and robust method involves the cyclocondensation of a 1,3-dicarbonyl equivalent with methylhydrazine.[12]
Protocol 2.1: Synthesis via Chalcone Intermediate
This protocol is a representative, two-step procedure.
Step A: Synthesis of 1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one
-
To a stirred solution of 5'-chloro-2'-hydroxyacetophenone (1.0 eq) in anhydrous toluene (5 mL/mmol), add Bredereck's reagent (tert-Butoxybis(dimethylamino)methane, 1.2 eq).
-
Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product often precipitates.
-
Filter the solid, wash with cold hexanes, and dry under vacuum to yield the enaminone intermediate.
Step B: Cyclocondensation to form this compound
-
Suspend the enaminone from Step A (1.0 eq) in glacial acetic acid (10 mL/mmol).
-
Add methylhydrazine sulfate (1.1 eq) to the suspension.
-
Heat the mixture to reflux (approx. 118 °C) for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to ambient temperature and pour it slowly into a beaker of ice water with stirring.
-
A precipitate will form. Adjust the pH to ~7-8 with a saturated solution of sodium bicarbonate if necessary.
-
Filter the solid product, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
Part 3: Core Applications and Reaction Principles
The true utility of this intermediate lies in its capacity for selective, stepwise functionalization.
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Chloro-2-(1H-pyrazol-3-yl)phenol | C9H7ClN2O | CID 87756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Chloro-2-(1H-pyrazol-3-yl)phenol | 18704-67-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. 4-CHLORO-2-(1H-PYRAZOL-3-YL)PHENOL | 18704-67-1 [chemicalbook.com]
- 9. chemscene.com [chemscene.com]
- 10. Page loading... [wap.guidechem.com]
- 11. echemi.com [echemi.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Knorr Pyrazole Synthesis: A Detailed Guide for the Modern Chemist
The Knorr pyrazole synthesis, a classic name reaction in organic chemistry, has remained a cornerstone for the construction of the pyrazole scaffold for over a century. First reported by Ludwig Knorr in 1883, this condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative offers a straightforward and versatile route to a class of heterocycles that are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] This guide provides an in-depth exploration of the Knorr pyrazole synthesis, from its mechanistic underpinnings to detailed experimental protocols and troubleshooting, designed for researchers, scientists, and professionals in drug development.
I. Mechanistic Insights: Understanding the "Why" Behind the Synthesis
A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and predicting outcomes. The Knorr pyrazole synthesis is typically conducted under acidic conditions, which play a crucial role in activating the carbonyl groups for nucleophilic attack.[3]
The generally accepted mechanism proceeds through the following key steps:
-
Acid-Catalyzed Carbonyl Activation: The reaction is initiated by the protonation of one of the carbonyl oxygens of the 1,3-dicarbonyl compound by an acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Hydrazone Formation: The more nucleophilic nitrogen atom of the hydrazine attacks the activated carbonyl carbon, leading to the formation of a carbinolamine intermediate. Subsequent dehydration of this intermediate yields a hydrazone.[4][5]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the remaining carbonyl group. This step results in the formation of a five-membered heterocyclic intermediate.
-
Dehydration and Aromatization: The final step involves the elimination of a molecule of water from the cyclic intermediate to afford the stable, aromatic pyrazole ring.[4][5]
Caption: General mechanism of the Knorr pyrazole synthesis.
The Critical Issue of Regioselectivity
When an unsymmetrical 1,3-dicarbonyl compound is used, the initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to the formation of a mixture of two regioisomeric pyrazoles.[6][7] The control of regioselectivity is a crucial aspect of the Knorr synthesis and is influenced by several factors:
-
Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group. Bulky substituents on either the dicarbonyl compound or the hydrazine can significantly influence the regiochemical outcome.[6]
-
Electronic Effects: The initial attack typically occurs at the more electrophilic carbonyl carbon. Electron-withdrawing groups on the dicarbonyl compound enhance the electrophilicity of the adjacent carbonyl carbon, directing the initial hydrazine attack.[6]
-
Reaction pH: The acidity of the reaction medium can influence the protonation state of the hydrazine and the dicarbonyl compound, thereby affecting the site of initial attack.[6][8]
-
Solvent Effects: The choice of solvent can have a profound impact on regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in favor of one isomer.[9]
II. Experimental Protocols: From Benchtop to Product
The following protocols provide a generalized framework for conducting the Knorr pyrazole synthesis. It is essential to note that these are starting points and may require optimization for specific substrates and scales.
A. General Protocol for Pyrazole Synthesis
This protocol is suitable for the reaction of a generic 1,3-dicarbonyl compound with a hydrazine.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine or hydrazine derivative (1.0-1.2 eq)
-
Solvent (e.g., ethanol, acetic acid, or 1-propanol)
-
Acid catalyst (e.g., glacial acetic acid, sulfuric acid, or hydrochloric acid)
-
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle/stir plate.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Reagent Addition: Slowly add the hydrazine derivative to the solution with stirring. If the reaction is exothermic, cooling may be necessary.
-
Catalyst Addition: Add a catalytic amount of the acid to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Isolation and Purification: The crude product can be isolated by filtration. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography.[5][10]
Caption: A typical experimental workflow for the Knorr pyrazole synthesis.
B. Synthesis of Antipyrine: A Classic Example
This protocol details the synthesis of the well-known analgesic, Antipyrine (1,5-dimethyl-2-phenylpyrazol-3-one).[1][11]
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Methyl iodide
-
Diethyl ether
-
Ethanol
Procedure:
-
Condensation: In a round-bottom flask, carefully mix ethyl acetoacetate and phenylhydrazine. The reaction is exothermic. Heat the mixture under reflux for 1 hour.[5]
-
Isolation of Intermediate: Cool the resulting syrup in an ice bath. Add a small amount of diethyl ether and stir vigorously to induce crystallization of 3-methyl-1-phenyl-5-pyrazolone. Collect the crude product by vacuum filtration.
-
Methylation: The intermediate is then methylated using a suitable methylating agent like methyl iodide to yield antipyrine.
-
Purification: The final product can be purified by recrystallization from ethanol.[5]
C. Synthesis of a Pyrazolone from a β-Ketoester
This protocol describes the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[4][12]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate and hydrazine hydrate. Add 1-propanol and glacial acetic acid.[12]
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[12]
-
Monitoring: Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.[4]
-
Work-up and Crystallization: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring. Turn off the heat and allow the mixture to cool slowly while stirring to facilitate precipitation.[4][12]
-
Isolation: Collect the solid product by vacuum filtration, rinse with a small amount of water, and air dry.[12]
III. Optimization and Troubleshooting
Even a robust reaction like the Knorr synthesis can present challenges. Below are some common issues and potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction, side reactions, or product loss during work-up. | Optimize reaction time and temperature. Ensure purity of starting materials.[13] Adjust the work-up procedure to minimize product solubility in the wash solvents. |
| Mixture of Regioisomers | Use of an unsymmetrical 1,3-dicarbonyl with little steric or electronic bias. | Change the solvent to a fluorinated alcohol (e.g., TFE or HFIP) to enhance regioselectivity.[9] Modify the substituents on the dicarbonyl or hydrazine to introduce a stronger steric or electronic directing effect.[6] |
| Formation of Side Products | Furan formation (especially in strongly acidic conditions with 1,4-dicarbonyls, a related reaction). Self-condensation of reactants. | Carefully control the pH of the reaction medium.[13] Add the hydrazine slowly to the dicarbonyl solution to minimize its self-condensation. |
| No Reaction | Deactivated starting materials (e.g., sterically hindered dicarbonyl or poorly nucleophilic hydrazine). Insufficient catalysis. | Increase the reaction temperature and/or reaction time. Use a stronger acid catalyst. Consider microwave-assisted heating to accelerate the reaction.[6] |
IV. Conclusion
The Knorr pyrazole synthesis remains an indispensable tool in the synthetic chemist's arsenal. Its simplicity, versatility, and the importance of its products in various fields of chemistry underscore its enduring legacy. By understanding the underlying mechanism, carefully selecting reaction conditions to control regioselectivity, and being prepared to troubleshoot common issues, researchers can effectively harness this powerful reaction for the synthesis of a wide array of valuable pyrazole derivatives.
V. References
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition. --INVALID-LINK--
-
Application Notes and Protocols for Knorr Pyrazole Synthesis. BenchChem. --INVALID-LINK--
-
Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis. BenchChem. --INVALID-LINK--
-
regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. BenchChem. --INVALID-LINK--
-
Knorr Pyrazole Synthesis. Chem Help ASAP. --INVALID-LINK--
-
Knorr Pyrazole Synthesis (M. Pharm). Slideshare. --INVALID-LINK--
-
"detailed experimental protocol for Knorr pyrazole synthesis". BenchChem. --INVALID-LINK--
-
Knorr pyrazole synthesis. Name-Reaction.com. --INVALID-LINK--
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. --INVALID-LINK--
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. --INVALID-LINK--
-
Knorr Pyrazole Synthesis. ResearchGate. --INVALID-LINK--
-
The Chemistry and Synthesis of Antipyrine: A Historical and Modern Perspective. NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. PubMed. --INVALID-LINK--
-
Knorr Pyrazole Synthesis. YouTube. --INVALID-LINK--
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. --INVALID-LINK--
-
knorr pyrazole synthesis. Slideshare. --INVALID-LINK--
-
Knorr Pyrazole Synthesis. Merck Index. --INVALID-LINK--
-
Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. --INVALID-LINK--
-
Knorr Pyrazole Synthesis Question. Reddit. --INVALID-LINK--
-
Chemistry of Antipyrine. ResearchGate. --INVALID-LINK--
-
Knorr Pyrazole Synthesis. Merck Index. --INVALID-LINK--
-
Knorr Pyrazole Synthesis. ResearchGate. --INVALID-LINK--
-
Antipyrine Updates 2019. Unknown Source. --INVALID-LINK--
-
Synthesis of Antipyrine drug and its derivatives.pptx. Slideshare. --INVALID-LINK--
-
Synthesis of Antipyrine Derivatives Derived from Dimedone. ResearchGate. --INVALID-LINK--
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. ResearchGate. --INVALID-LINK--
-
Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib and Mavacoxib, 3-(trifluoromethyl) pyrazolyl benzenesulfonamides Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). ChemRxiv. --INVALID-LINK--
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. --INVALID-LINK--
-
Common side reactions in the synthesis of substituted pyrroles and their avoidance. BenchChem. --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. Knorr Pyrazole Synthesis [drugfuture.com]
- 3. name-reaction.com [name-reaction.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. benchchem.com [benchchem.com]
Topic: Cell-based Assays for Evaluating Pyrazole Derivative Activity
An Application Note and Protocol Guide for Researchers
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs.[1][2] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, with a significant focus on oncology, where they function as potent inhibitors of key cellular signaling pathways.[3][4][5][6] These compounds frequently target protein kinases—such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Janus Kinases (JAKs)—which are often dysregulated in cancer.[1][3][7][8][9][10] Consequently, a robust and systematic approach to evaluating their biological activity is paramount for advancing drug discovery programs.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the design, execution, and interpretation of essential cell-based assays to characterize the activity of novel pyrazole derivatives. Moving beyond simple procedural lists, this document explains the causality behind experimental choices, outlines self-validating protocols, and provides a framework for progressing from initial cytotoxicity screening to detailed mechanistic and target engagement studies.
The Strategic Framework for Compound Evaluation
A systematic, tiered approach is critical for the efficient and logical evaluation of novel pyrazole inhibitors. This workflow ensures that resources are focused on the most promising candidates and that a comprehensive biological profile is built for each. The process begins with broad screening to determine cellular potency, followed by more detailed mechanistic assays to understand the mode of action and confirm on-target activity.[1]
Diagram 1: General workflow for evaluating a novel pyrazole kinase inhibitor.
Tier 1 Protocol: Cell Viability and IC₅₀ Determination (MTT Assay)
Principle: The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[12][13] The quantity of formazan is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀)—the concentration at which a compound reduces cell viability by 50%.[1][12]
Causality Behind Choices:
-
Why MTT? It is a cost-effective, robust, and widely accepted method for initial high-throughput screening. While newer assays like XTT produce a soluble formazan, simplifying the protocol, the MTT assay remains a standard in many labs.[14]
-
Why DMSO? Dimethyl sulfoxide (DMSO) is used to solubilize the water-insoluble formazan crystals, enabling spectrophotometric quantification.[1][12]
-
Why a Vehicle Control? The compound is typically dissolved in DMSO. A vehicle control (cells treated with the same concentration of DMSO as the highest drug dose) is essential to ensure that the solvent itself is not causing cytotoxicity.[1]
Materials:
-
96-well flat-bottom sterile plates
-
Cancer cell line(s) of interest
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
Pyrazole compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[1]
-
DMSO (cell culture grade)
-
Multichannel pipette and microplate reader
Detailed Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired compound concentrations. Include a "vehicle control" (medium with DMSO) and a "no-cell control" (medium only for background subtraction).[1]
-
Incubation: Incubate the plate for a standard duration (e.g., 48 or 72 hours). The incubation time should be consistent and long enough to observe a significant effect on proliferation.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will metabolize the MTT into visible purple crystals.[12]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[1][12] Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis & Interpretation:
-
Subtract the average absorbance of the "no-cell control" wells from all other wells.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot the % Viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC₅₀ value.
| Compound ID | Target/Class | Cell Line | Assay Endpoint | IC₅₀ (µM) | Reference |
| Compound 3f | Apoptosis Inducer | MDA-MB-468 | Cytotoxicity | 14.97 (24h) | [15][16] |
| Compound 6 | Tubulin Polymerization | Various | Cytotoxicity | 0.00006 - 0.00025 | [3] |
| AT7519 | Pan-CDK Inhibitor | HCT116 | Proliferation | 0.41 | [1][10] |
| Compound 27 | VEGFR-2 Inhibitor | MCF-7 | Cytotoxicity | 16.50 | [3] |
| Compound 2 | Pyrazole-thiophene | MCF-7 | Cytotoxicity | 6.57 | [17] |
| Table 1: Example data presentation for cytotoxic activity (IC₅₀ values) of representative pyrazole compounds against various cancer cell lines. |
Tier 2 Protocols: Unraveling the Mechanism of Action
Once a compound demonstrates potent cytotoxicity, the next critical step is to determine how it kills cancer cells. The two most common mechanisms for anticancer agents are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay provides a quantitative assessment of apoptosis and necrosis.[12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[12]
Causality Behind Choices:
-
Why Flow Cytometry? It allows for the rapid analysis of thousands of individual cells, providing robust statistical data and distinguishing between different cell populations simultaneously.
-
Why Dual Staining? Using both Annexin V and PI allows for the clear differentiation of four distinct populations:
-
Viable: Annexin V-negative / PI-negative
-
Early Apoptotic: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive / PI-positive
-
Necrotic: Annexin V-negative / PI-positive
-
Diagram 2: Experimental workflow for apoptosis detection via Annexin V/PI staining.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyrazole compound at its IC₅₀ and 2x IC₅₀ concentrations for a relevant time (e.g., 24 or 48 hours). Include vehicle and positive (e.g., staurosporine) controls.
-
Cell Harvesting: After treatment, collect both the floating cells (from the medium) and the adherent cells (using trypsin). This is crucial as apoptotic cells often detach. Combine all cells from each well.[12]
-
Staining: Centrifuge the cell suspension and wash the pellet twice with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.[12]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Collect data for at least 10,000 events per sample.
Data Analysis & Interpretation: The output is a dot plot with PI fluorescence on the y-axis and Annexin V-FITC fluorescence on the x-axis. The plot is divided into four quadrants representing the different cell populations. A significant increase in the percentage of cells in the early and late apoptotic quadrants compared to the vehicle control indicates the compound induces apoptosis.[15][18]
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Many anticancer drugs, particularly kinase inhibitors, exert their effects by halting cell cycle progression at specific checkpoints (G1, S, or G2/M), preventing cancer cells from replicating.[5][15] This assay uses PI to stain the cellular DNA. Because the amount of DNA doubles as cells progress from G1 to G2/M phase, the intensity of PI fluorescence is directly proportional to the DNA content. Flow cytometry is then used to quantify the percentage of cells in each phase.[12]
Detailed Protocol:
-
Cell Treatment and Harvesting: Seed and treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add ice-cold 70% ethanol drop-wise to fix the cells and permeabilize the membrane.[1] Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the cells in a PI Staining Solution containing RNase A.[1]
-
Causality: RNase A is essential to degrade any double-stranded RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.
-
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[1]
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Generate a histogram of PI fluorescence intensity.
Data Analysis & Interpretation: The resulting histogram will show distinct peaks. The first peak represents cells in the G0/G1 phase (2N DNA content), the second peak represents cells in the G2/M phase (4N DNA content), and the region between them represents cells in the S phase. An accumulation of cells in a specific peak (e.g., a larger G2/M peak) compared to the control indicates cell cycle arrest at that phase.[12][19][20]
Tier 3 Protocol: Target Engagement & Pathway Analysis (Western Blot)
Principle: For pyrazole derivatives designed to inhibit a specific kinase, it is crucial to confirm that the compound engages its target within the cell. A Western blot can directly measure the on-target effect by detecting changes in the phosphorylation status of the target kinase or its immediate downstream substrates. A reduction in the phosphorylated (activated) form of the protein is strong evidence of target engagement.[1]
Causality Behind Choices:
-
Why Western Blot? It provides a semi-quantitative measure of protein levels and their modification state (like phosphorylation), directly linking the compound's presence to a specific molecular event in a signaling pathway.
-
Why Phospho-Specific Antibodies? These antibodies are highly specific for the phosphorylated epitope of a protein, allowing for the direct assessment of kinase activity. A total protein antibody is used as a loading control to ensure observed changes are due to decreased phosphorylation, not protein degradation.
Diagram 3: Inhibition of the CDK/Rb pathway by pyrazole compounds, a common target.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells in 6-well plates with the pyrazole inhibitor at various concentrations (e.g., 0.5x, 1x, and 5x the IC₅₀) for a short duration (e.g., 2, 6, or 24 hours). After treatment, place plates on ice and wash cells with ice-cold PBS. Add ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well.[1]
-
Causality: Performing all steps on ice and using inhibitors is critical to prevent protein degradation and dephosphorylation, preserving the in-vivo state of the proteins.
-
-
Protein Quantification: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading on the gel.[1]
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil to denature the proteins. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-Rb) and a total protein antibody for the loading control (e.g., anti-Actin or anti-GAPDH).
-
Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
Data Analysis & Interpretation: A dose-dependent decrease in the signal from the phospho-specific antibody, with no change in the total protein or loading control, confirms that the pyrazole derivative is inhibiting its intended kinase target within the cell.
Assay Validation and Troubleshooting
The trustworthiness of experimental data hinges on robust assay design and proactive troubleshooting. Every protocol described is a self-validating system when proper controls are included.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability in MTT Assay | Inconsistent cell seeding; Edge effects in the 96-well plate; Contamination. | Use a multichannel pipette for consistency; Avoid using the outer wells of the plate or fill them with sterile PBS; Maintain aseptic technique. |
| No Apoptosis Detected After Treatment | Compound is cytostatic, not cytotoxic; Incorrect dose or time point; Cells are resistant. | Perform cell cycle analysis to check for arrest; Run a time-course and dose-response experiment; Use a different, more sensitive cell line. |
| Smeary DNA Histogram in Cell Cycle Analysis | Improper cell fixation; Excessive cell clumping; High levels of apoptosis/debris. | Add ethanol slowly while vortexing; Filter cells through a nylon mesh before analysis; Gate out debris during flow cytometry analysis. |
| Weak or No Signal in Western Blot | Insufficient protein loaded; Poor antibody quality; Inefficient protein transfer. | Confirm protein concentration with BCA assay; Use a validated antibody and optimize its dilution; Check transfer efficiency with Ponceau S stain. |
| Table 2: Troubleshooting common issues encountered in cell-based assays. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. srrjournals.com [srrjournals.com]
- 7. mdpi.com [mdpi.com]
- 8. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 15. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
In vitro kinase inhibition assay protocol for pyrazole compounds
Application Notes and Protocols
Introduction: Characterizing Pyrazole-Based Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target families for drug discovery. Within the landscape of kinase inhibitor development, the pyrazole scaffold has emerged as a "privileged structure."[1][2][3] This heterocyclic motif is a core component of numerous FDA-approved drugs, valued for its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[3]
The initial and most crucial step in characterizing a novel pyrazole-based inhibitor is to determine its potency against its target kinase. This is achieved through in vitro kinase assays, which measure the enzymatic transfer of phosphate from ATP to a substrate. This application note provides a comprehensive, field-tested protocol for determining the half-maximal inhibitory concentration (IC50) of pyrazole compounds using the ADP-Glo™ Kinase Assay, a robust, luminescence-based platform known for its high sensitivity and broad applicability across the kinome.[4][5][6][7]
Assay Principle: Quantifying Kinase Activity through Luminescence
The ADP-Glo™ Kinase Assay is a universal method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The assay is performed in two sequential steps, providing a highly sensitive and reliable readout that is directly proportional to kinase activity.
-
Kinase Reaction & ATP Depletion: In the first step, the kinase, its substrate, ATP, and the pyrazole inhibitor are incubated together. The kinase catalyzes the phosphorylation of the substrate, converting ATP to ADP. Following this reaction, an ADP-Glo™ Reagent is added. This reagent serves two functions: it terminates the kinase reaction and depletes any remaining, unconsumed ATP.[4][5] This ATP depletion step is critical for minimizing background signal and ensuring the subsequent signal is derived solely from the ADP produced by the target kinase.
-
ADP Conversion & Signal Generation: In the second step, a Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP then acts as a substrate for a luciferase/luciferin reaction, producing a stable luminescent signal.[4][5] The intensity of this light signal is directly proportional to the initial amount of ADP produced, and thus, to the kinase's activity. The presence of a potent pyrazole inhibitor will decrease kinase activity, result in less ADP, and consequently, a lower luminescent signal.
Caption: Principle of the luminescence-based kinase inhibition assay.
Materials and Reagents
Proper preparation and sourcing of high-quality reagents are paramount for a successful assay. The following table provides a general list of materials. As a specific example, this protocol will refer to components for a Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) assay, a common target for pyrazole inhibitors.[1]
| Reagent/Material | Example Supplier | Example Catalog # | Key Considerations |
| Kinase Enzyme | BPS Bioscience | 40301 (VEGFR2, KDR) | Procure highly pure, active recombinant enzyme. Avoid repeated freeze-thaw cycles.[8] |
| Kinase Substrate | BPS Bioscience | 40217 (Poly(Glu,Tyr), 4:1) | Use a substrate known to be efficiently phosphorylated by the target kinase. |
| Assay Buffer | BPS Bioscience | 79334 (5x Kinase Buffer) | Buffer composition (HEPES, MgCl₂, EGTA, etc.) can significantly impact enzyme activity.[9] |
| ATP Solution | Promega (in kit) | V9101 (Ultra Pure ATP) | Use high-purity ATP to minimize background ADP contamination.[10] |
| Detection Kit | Promega | V9101 (ADP-Glo™ Kinase Assay) | Contains ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, and ADP. |
| Pyrazole Compounds | Internal/Vendor | N/A | Ensure compounds are of high purity. |
| DMSO | Sigma-Aldrich | D2650 | Use anhydrous, molecular biology grade DMSO for compound solubilization. |
| Assay Plates | Corning | 3917 | Solid white, low-volume 384-well plates are recommended to maximize signal and minimize crosstalk. |
| Plate Reader | Various | N/A | Must be capable of reading glow luminescence. |
Experimental Protocol: Step-by-Step Methodology
This protocol is optimized for a 384-well plate format. All additions should be performed with calibrated multichannel pipettes or automated liquid handlers for precision. All incubations are performed at room temperature (RT) unless otherwise specified.
Part 1: Reagent Preparation
1.1 Pyrazole Compound Dilution:
-
Rationale: Creating a precise concentration gradient is essential for generating a reliable dose-response curve and calculating an accurate IC50. DMSO is the standard solvent, but its final concentration must be kept low (<1%) to avoid impacting kinase activity.
-
Procedure:
-
Prepare a 10 mM stock solution of each pyrazole compound in 100% DMSO. Ensure complete solubilization, as poor solubility is a common issue and can lead to inaccurate potency measurements.[11][12]
-
Create an intermediate dilution plate. For a 10-point, 3-fold serial dilution, pipette the 10 mM stock into the first well and perform a serial dilution in 100% DMSO.
-
From the intermediate plate, create the final 4x working compound plate by diluting the compounds into 1x Kinase Buffer. This step minimizes the final DMSO concentration in the assay well.
-
1.2 Assay Component Preparation:
-
Rationale: Preparing master mixes for the enzyme and substrate/ATP solutions ensures consistency across all wells and reduces pipetting errors.
-
Procedure:
-
1x Kinase Buffer: Prepare the required volume of 1x Kinase Buffer from a 5x stock solution using ultrapure water.
-
2x Enzyme Solution: Thaw the kinase enzyme (e.g., VEGFR2) on ice. Dilute the enzyme to a 2x working concentration in 1x Kinase Buffer. The optimal concentration must be determined empirically to ensure the reaction is in the linear range (see Section 5).
-
2x Substrate/ATP Mix: Prepare a 2x working solution containing both the kinase substrate (e.g., Poly(Glu,Tyr)) and ATP in 1x Kinase Buffer. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Kₘ) for the specific kinase to accurately measure the potency of ATP-competitive inhibitors.[13]
-
Part 2: Assay Execution
Caption: Experimental workflow for the kinase inhibition assay.
2.1 Kinase Reaction (Total Volume: 10 µL):
-
Add Compound: Add 2.5 µL of the 4x pyrazole compound dilutions to the appropriate wells of a white 384-well plate.
-
Add Controls:
-
No-Inhibitor Control (100% Activity): Add 2.5 µL of 1x Kinase Buffer containing the same final concentration of DMSO as the test wells.
-
Blank Control (0% Activity): Add 2.5 µL of 1x Kinase Buffer with DMSO.
-
-
Add Enzyme: Add 2.5 µL of the 2x Kinase Solution to all wells except the "Blank Control" wells. To the "Blank" wells, add 2.5 µL of 1x Kinase Buffer.
-
Initiate Reaction: Add 5 µL of the 2x Substrate/ATP Mix to all wells. Mix the plate gently for 1 minute.
-
Incubate: Cover the plate and incubate for 60 minutes at room temperature.[14]
2.2 Signal Detection (ADP-Glo™ Steps):
-
Stop Reaction: After the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to all wells. Mix gently.[14]
-
Incubate: Cover the plate and incubate for 40 minutes at room temperature.[5][14][15]
-
Generate Signal: Add 20 µL of Kinase Detection Reagent to all wells. Mix gently.
-
Incubate: Cover the plate and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[14][15]
-
Read Plate: Measure the glow luminescence using a microplate reader. An integration time of 0.5-1 second per well is typically sufficient.
Data Analysis and Interpretation
4.1 Normalization to Controls: The raw relative light unit (RLU) data must first be normalized to the on-plate controls.
-
Average Controls: Calculate the average RLU for the "Blank" (0% activity) and "No-Inhibitor" (100% activity) control wells.
-
Subtract Background: Subtract the average "Blank" RLU from all experimental wells.
-
Calculate Percent Inhibition: Use the following formula for each pyrazole compound concentration: % Inhibition = (1 - (Signal_inhibitor / Signal_no-inhibitor)) * 100
4.2 IC50 Curve Fitting: The IC50 value is determined by plotting the Percent Inhibition against the logarithm of the inhibitor concentration. This data is then fitted to a non-linear, four-parameter logistic equation (also known as a sigmoidal dose-response curve).[16][17] This can be performed using software such as GraphPad Prism. The IC50 is the concentration at which the curve passes through 50% inhibition.
4.3 Example Data Presentation: The following tables illustrate sample data processing and final results.
Table 1: Sample Raw and Processed Data
| Pyrazole-1 [nM] | Raw RLU | Corrected RLU (RLU - Blank) | % Inhibition |
|---|---|---|---|
| 10000 | 15,250 | 10,250 | 94.9% |
| 3333 | 25,800 | 20,800 | 89.6% |
| 1111 | 65,400 | 60,400 | 69.8% |
| 370 | 115,300 | 110,300 | 44.9% |
| 123 | 175,600 | 170,600 | 14.7% |
| 41 | 198,900 | 193,900 | 3.1% |
| 13.7 | 205,100 | 200,100 | 0.0% |
| No-Inhibitor Ctrl | 205,000 | 200,000 | 0% |
| Blank Ctrl | 5,000 | 0 | 100% |
Table 2: Summary of IC50 Values for a Pyrazole Compound Series
| Compound ID | Target Kinase | IC50 (nM) |
|---|---|---|
| Pyrazole-1 | VEGFR2 | 355 |
| Pyrazole-2 | VEGFR2 | 48 |
| Pyrazole-3 | VEGFR2 | >10,000 |
Scientific Integrity: A Self-Validating System
A trustworthy protocol is a self-validating one. The following considerations are critical for ensuring the accuracy and reproducibility of your results.
-
Enzyme Titration and Reaction Linearity: Before screening compounds, it is essential to determine the optimal enzyme concentration. Titrate the kinase and measure ADP production over time. The ideal concentration and time point are those that result in less than 20% conversion of ATP to ADP and fall within the linear range of the reaction. This ensures that the assay is measuring initial velocity kinetics, a prerequisite for accurate IC50 determination.
-
Assay Robustness (Z'-factor): For high-throughput screening, the robustness of the assay should be validated by calculating the Z'-factor. Using the "No-Inhibitor" and "Blank" controls, a Z' value greater than 0.5 indicates an excellent assay with a large signal window and low variability, suitable for screening.[18]
-
Compound Interference: Pyrazole compounds can potentially interfere with the assay chemistry. For instance, they might inhibit the luciferase enzyme used in the detection step, leading to an artificially potent IC50 value. A counter-screen, where compounds are tested directly against the luciferase enzyme in the absence of the target kinase, is a crucial control to identify such artifacts.
-
Selectivity Profiling: A potent IC50 value against a single kinase is only the first step. Due to the conserved nature of the ATP-binding site across the kinome, many inhibitors have off-target effects.[19][20] Profiling promising pyrazole compounds against a broad panel of kinases is a mandatory step to understand their selectivity and potential for off-target toxicities.[21]
Conclusion
This application note provides a detailed and robust protocol for the in vitro determination of IC50 values for pyrazole-based kinase inhibitors using the ADP-Glo™ luminescence assay. By carefully controlling experimental variables such as enzyme concentration, ATP level, and compound solubility, and by incorporating essential validation steps, researchers can generate high-quality, reproducible data. This methodology serves as a cornerstone for the initial characterization of novel inhibitors and provides the quantitative potency data needed to drive medicinal chemistry efforts and advance promising compounds in the drug discovery pipeline.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. carnabio.com [carnabio.com]
- 11. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. clyte.tech [clyte.tech]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Antioxidant Activity of Phenolic Pyrazoles
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise of Phenolic Pyrazoles and the Imperative of Antioxidant Profiling
Phenolic pyrazoles represent a compelling class of heterocyclic compounds, merging the established antioxidant prowess of the phenolic hydroxyl group with the versatile pharmacological scaffold of the pyrazole ring.[1][2][3][4] This unique combination has positioned them as promising candidates in the quest for novel therapeutics to combat diseases rooted in oxidative stress, such as cancer, neurodegenerative disorders, and cardiovascular diseases.[3][5] Oxidative stress arises from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, leading to cellular damage.[6] The ability of phenolic pyrazoles to neutralize these damaging free radicals is a critical determinant of their therapeutic potential.
A comprehensive evaluation of the antioxidant activity of these novel compounds is therefore not merely a routine screening step but a foundational component of their preclinical development. It provides crucial insights into their mechanism of action and guides the selection of the most promising candidates for further investigation. This document provides a detailed guide to the most relevant and robust in vitro assays for characterizing the antioxidant capacity of phenolic pyrazoles, explaining the chemical principles behind each method and offering detailed, field-tested protocols.
Navigating the Landscape of Antioxidant Assays: A Strategic Approach
No single assay can fully capture the multifaceted nature of antioxidant activity.[7] Therefore, a panel of assays, each probing a different aspect of antioxidant behavior, is essential for a thorough and reliable assessment. The most common mechanisms by which antioxidants exert their effects are through hydrogen atom transfer (HAT) and single electron transfer (SET). The assays detailed below are strategically chosen to provide a comprehensive profile of a phenolic pyrazole's antioxidant potential, covering both of these key mechanisms.
I. Assays Based on Single Electron Transfer (SET)
These assays measure the ability of an antioxidant to reduce an oxidant, which changes color upon reduction. The degree of color change is proportional to the antioxidant's capacity.[8]
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used, rapid, and straightforward method for assessing antioxidant activity.[7][9][10] It is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, converting it to a non-radical form.[9][11] This reduction is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically.[9][12]
-
Why DPPH? Its stability, commercial availability, and the simplicity of the measurement make it an excellent primary screening tool.
-
Solvent Considerations: Methanol or ethanol are commonly used as they readily dissolve both the DPPH radical and a wide range of phenolic compounds.[10] The choice of solvent can influence the reaction kinetics, so consistency is key.[13]
-
Incubation in the Dark: DPPH is light-sensitive, and incubation in the dark prevents its photodegradation, ensuring that the observed color change is solely due to the action of the antioxidant.[9]
Caption: General workflow for the DPPH antioxidant assay.
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C. Prepare fresh daily.[9]
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of the phenolic pyrazole in a suitable solvent (e.g., methanol, DMSO).
-
Serial Dilutions: From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Positive Control: Prepare a series of dilutions of a standard antioxidant like Ascorbic Acid or Trolox in the same concentration range.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of the 0.1 mM DPPH solution.[14]
-
Add 50 µL of the sample dilution, standard dilution, or solvent (for the blank) to the respective wells.[14]
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[9][14]
-
Measure the absorbance at 517 nm using a microplate reader.[9][14]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control (DPPH solution without the test compound), and A₁ is the absorbance of the sample.[15]
-
Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.[16]
-
B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another widely used method that measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[15] The pre-formed ABTS•+, which is blue-green in color, is reduced by the antioxidant to its colorless neutral form.[11][15] This assay is applicable to both hydrophilic and lipophilic compounds.[15]
-
Why ABTS? The ABTS radical is soluble in both aqueous and organic solvents, making this assay versatile. The reaction is also rapid, and the endpoint is stable.[15]
-
Radical Generation: The ABTS radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[11][15] The long incubation period (12-16 hours) in the dark ensures the complete formation of the radical cation.[11]
-
Wavelength Selection: The reduction of ABTS•+ is typically measured at 734 nm, where interference from sample color is often minimized.[15][17]
Caption: Chemical principle of the ABTS assay.
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 21.5 mg of ABTS in 5 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 3.3 mg of potassium persulfate in 5 mL of deionized water.[11]
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[11]
-
Diluted ABTS•+ Solution: On the day of the assay, dilute the ABTS•+ working solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure (96-well plate format):
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined by creating a standard curve with Trolox and expressing the antioxidant capacity of the sample as µM of Trolox equivalents.[15][19]
-
C. Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color.[8][20][21] The reaction is conducted at an acidic pH (3.6) to maintain iron solubility.[8][21]
-
Why FRAP? It is a simple, rapid, and reproducible assay that provides a direct measure of the total reducing power of a sample.[21]
-
Acidic Conditions: The low pH is crucial for the reduction of the Fe³⁺-TPTZ complex and the stability of the resulting blue-colored product.[21]
-
Temperature Control: The reaction is typically performed at 37°C to ensure optimal reaction kinetics.[21]
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 1.23 g of sodium acetate trihydrate in 90 mL of deionized water. Adjust the pH to 3.6 with acetic acid and bring the final volume to 100 mL.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[21]
-
-
Assay Procedure:
-
Data Analysis:
-
Create a standard curve using ferrous sulfate (FeSO₄·7H₂O) at various concentrations.
-
The FRAP value of the sample is determined from the standard curve and expressed as µM of Fe²⁺ equivalents.
-
II. Assay Based on Hydrogen Atom Transfer (HAT)
HAT-based assays measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay is considered one of the most biologically relevant methods as it utilizes a peroxyl radical, a common ROS in the human body.[6][8] The assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[6][23] The antioxidant's protective effect is quantified by measuring the decay of the fluorescent signal over time.[6]
-
Why ORAC? Its use of a biologically relevant radical and its ability to measure the combined effect of inhibition time and percentage of inhibition provide a more comprehensive assessment of antioxidant activity.[6][24]
-
Fluorescent Probe: Fluorescein is a commonly used probe due to its high quantum yield and sensitivity to oxidative damage.[23]
-
Kinetic Measurement: Unlike the endpoint measurements in SET assays, ORAC is a kinetic assay that follows the reaction to completion, providing a more complete picture of the antioxidant's performance.[6]
-
Reagent Preparation:
-
Fluorescein Stock Solution (1 mM): Dissolve fluorescein in 75 mM phosphate buffer (pH 7.4).
-
Working Fluorescein Solution: Dilute the stock solution to the desired final concentration (e.g., 10 nM) with phosphate buffer.
-
AAPH Solution: Dissolve AAPH in phosphate buffer. The concentration will depend on the specific kit or protocol being used. Prepare fresh daily.[23]
-
Trolox Standard: Prepare a series of Trolox dilutions in phosphate buffer.
-
-
Assay Procedure (96-well black plate):
-
Add 150 µL of the working fluorescein solution to each well.[6]
-
Add 25 µL of the sample, Trolox standard, or blank (phosphate buffer) to the respective wells.[6]
-
Incubate the plate at 37°C for 30 minutes.[6]
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well using a multichannel pipette.[6]
-
Immediately place the plate in a fluorescence microplate reader and record the fluorescence every 1-2 minutes for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample, standard, and blank.
-
Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
The ORAC value of the sample is calculated from the standard curve and expressed as µM of Trolox equivalents.[6]
-
Data Presentation and Interpretation
For clarity and ease of comparison, the results from the various antioxidant assays should be summarized in a table.
| Phenolic Pyrazole Derivative | DPPH IC₅₀ (µg/mL) | ABTS TEAC (µM Trolox Eq.) | FRAP Value (µM Fe²⁺ Eq.) | ORAC Value (µM Trolox Eq.) |
| Compound X | ||||
| Compound Y | ||||
| Compound Z | ||||
| Ascorbic Acid (Standard) | ||||
| Trolox (Standard) |
Interpreting the Results:
-
A low IC₅₀ value in the DPPH assay indicates high radical scavenging activity.[16]
-
High TEAC, FRAP, and ORAC values signify strong antioxidant capacity.
-
Comparing the results across different assays provides a more complete understanding of the compound's antioxidant profile. For example, a compound that performs well in both SET (DPPH, ABTS, FRAP) and HAT (ORAC) assays is likely a potent and versatile antioxidant.[25]
-
Discrepancies between assays can also be informative. A high FRAP value but moderate DPPH scavenging activity might suggest that the compound is a better reducing agent than a radical scavenger.
Conclusion: A Pathway to Validated Antioxidant Discovery
The protocols and principles outlined in this guide provide a robust framework for the systematic evaluation of the antioxidant activity of novel phenolic pyrazoles. By employing a multi-assay approach and understanding the chemical causality behind each method, researchers can generate reliable and comprehensive data. This, in turn, will enable the confident identification of lead candidates with significant antioxidant potential, accelerating their journey from the laboratory to potential clinical applications in the fight against oxidative stress-related diseases.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ijpsr.com [ijpsr.com]
- 5. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kamiyabiomedical.com [kamiyabiomedical.com]
- 7. mdpi.com [mdpi.com]
- 8. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]
- 19. Polyphenol - Wikipedia [en.wikipedia.org]
- 20. zen-bio.com [zen-bio.com]
- 21. ultimatetreat.com.au [ultimatetreat.com.au]
- 22. cellbiolabs.com [cellbiolabs.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. Determining Antioxidant Potential Using An Oxygen Radical Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
- 25. Antioxidant potential of new pyrazoline derivatives to prevent oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Evaluating Pyrazole Derivatives as Lipoxygenase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
Lipoxygenases (LOXs) are pivotal enzymes in the arachidonic acid cascade, catalyzing the production of leukotrienes, which are potent mediators of inflammation.[1][2][3] Their role in a host of inflammatory diseases, including asthma, rheumatoid arthritis, and cardiovascular diseases, makes them a prime target for therapeutic intervention.[1][4][5] Pyrazole-containing compounds have emerged as a promising class of heterocyclic scaffolds in medicinal chemistry, demonstrating significant potential as LOX inhibitors.[6][7][8][9] This guide provides a comprehensive framework for the in vitro evaluation of pyrazole derivatives against lipoxygenase activity. It details the underlying biochemical principles, provides a robust, step-by-step spectrophotometric assay protocol, and outlines the necessary data analysis to determine inhibitory potency.
Introduction: The Rationale for Targeting Lipoxygenase with Pyrazoles
The Central Role of Lipoxygenases in Inflammation
Lipoxygenases are a family of non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs) like arachidonic acid (AA) and linoleic acid.[3][10] In mammals, the primary LOX isoforms (5-LOX, 12-LOX, and 15-LOX) initiate the biosynthesis of critical lipid signaling molecules.[6][10]
The 5-lipoxygenase (5-LOX) pathway is particularly crucial in inflammation.[1] Upon cellular stimulation, arachidonic acid is liberated from membrane phospholipids and converted by 5-LOX into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This unstable intermediate is then rapidly transformed into leukotrienes (LTs).[1][2] Leukotriene B4 (LTB4) is a powerful chemoattractant for neutrophils, while the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) increase vascular permeability and are potent bronchoconstrictors, playing a significant role in asthma.[2][4] Inhibiting 5-LOX, therefore, presents a direct strategy to curtail the production of these pro-inflammatory mediators.[1][11]
The Arachidonic Acid Cascade: A Visualization
The enzymatic conversion of arachidonic acid is a branching pathway leading to various bioactive eicosanoids. LOX and cyclooxygenase (COX) represent the two major enzymatic routes. The diagram below illustrates the position of LOX within this cascade and the therapeutic opportunity for inhibition.
Figure 1: Simplified Arachidonic Acid Cascade. This diagram shows the bifurcation of arachidonic acid metabolism into the COX and LOX pathways and the point of intervention for pyrazole inhibitors.
Pyrazoles: A Privileged Scaffold for LOX Inhibition
The pyrazole ring is a five-membered heterocycle that has become a cornerstone in medicinal chemistry due to its versatile biological activities, including anti-inflammatory, analgesic, and anticancer properties.[12][13][14][15] Several studies have successfully demonstrated that pyrazole derivatives can be designed to potently and selectively inhibit lipoxygenase enzymes, making them an attractive starting point for novel anti-inflammatory drug discovery.[6][7][8][16]
In Vitro Assay Protocol: Spectrophotometric Determination of LOX Inhibition
This protocol provides a reliable and high-throughput method for screening pyrazole derivatives against lipoxygenase. The assay is based on the principle that LOX-catalyzed oxidation of a suitable substrate, such as linoleic or arachidonic acid, results in the formation of a hydroperoxide product containing a conjugated diene system.[17][18] This chromophore exhibits a strong absorbance at 234 nm, and the rate of increase in absorbance is directly proportional to the enzyme's activity.[1]
Materials and Reagents
-
Enzyme: Soybean Lipoxygenase (LOX), Type I-B (e.g., Sigma-Aldrich). Note: Soybean LOX is a cost-effective and well-characterized model for initial in vitro screening due to its homology with mammalian LOXs.[7]
-
Substrate: Linoleic Acid (≥99%).
-
Buffer: 0.2 M Borate Buffer, pH 9.0.
-
Test Compounds: Synthesized pyrazole derivatives.
-
Positive Control: Nordihydroguaiaretic Acid (NDGA). NDGA is a well-established, non-selective LOX inhibitor.[19][20][21]
-
Solvent: Dimethyl Sulfoxide (DMSO), ACS grade.
-
Equipment:
-
UV-Vis Spectrophotometer (plate reader or cuvette-based).
-
UV-transparent 96-well plates or quartz cuvettes.
-
Calibrated micropipettes.
-
Analytical balance.
-
Ice bath.
-
Preparation of Solutions
-
0.2 M Borate Buffer (pH 9.0): Prepare by dissolving boric acid in deionized water, and adjust the pH to 9.0 using NaOH. This buffer is optimal for soybean LOX activity.[22]
-
Enzyme Stock Solution (10,000 U/mL): Prepare a stock solution of soybean LOX in ice-cold 0.2 M Borate Buffer. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Enzyme Solution (400 U/mL): On the day of the experiment, dilute the enzyme stock solution with ice-cold Borate Buffer to a final concentration of 400 U/mL. Keep this solution on ice throughout the experiment. The final concentration in the assay will be 200 U/mL.
-
Substrate Stock Solution (10 mM Linoleic Acid): Prepare a stock solution by dissolving linoleic acid in ethanol. For example, mix 10 µL of linoleic acid with 30 µL of ethanol.[17]
-
Working Substrate Solution (250 µM): Dilute the substrate stock solution in 0.2 M Borate Buffer to a final concentration of 250 µM.[17] This solution should be prepared fresh daily.
-
Test Compound/Control Stock Solutions (10 mM): Dissolve the pyrazole derivatives and NDGA in 100% DMSO to create 10 mM stock solutions.
-
Working Compound Solutions: Prepare serial dilutions of the stock solutions in DMSO to achieve a range of test concentrations.
Experimental Workflow
The following diagram outlines the key steps for performing the LOX inhibition assay.
Figure 2: General workflow for the spectrophotometric LOX inhibition assay.
Step-by-Step Assay Procedure (Cuvette-based)
For a 96-well plate format, adjust volumes accordingly while maintaining final concentrations.
-
Set up the Spectrophotometer: Set the instrument to read absorbance at 234 nm in kinetic mode at room temperature (approx. 25°C).[17]
-
Prepare Reaction Mixtures: In separate quartz cuvettes, prepare the following setups:
-
Blank (No Enzyme): 500 µL Borate Buffer + 500 µL Substrate Solution. Use this to zero the spectrophotometer.
-
Control (100% Activity): 487.5 µL Enzyme Solution + 12.5 µL DMSO.
-
Test Sample: 487.5 µL Enzyme Solution + 12.5 µL Pyrazole Solution in DMSO.
-
Positive Control: 487.5 µL Enzyme Solution + 12.5 µL NDGA Solution in DMSO.
-
-
Pre-incubation: Add the enzyme solution and the compound/DMSO to the cuvettes. Mix gently and incubate for 5 minutes at room temperature to allow the inhibitor to bind to the enzyme.[17][22]
-
Initiate Reaction: Place the cuvette in the spectrophotometer. To start the reaction, rapidly add 500 µL of the working substrate solution and mix immediately by pipetting.
-
Measure Activity: Immediately start recording the absorbance at 234 nm every 30 seconds for a total of 3-5 minutes. The rate of reaction should be linear during the initial phase.
Data Analysis and Interpretation
Calculating Percentage Inhibition
The rate of reaction (velocity) is determined from the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
The percentage of inhibition for each pyrazole concentration is calculated using the following formula:
% Inhibition = [ (RateControl - RateSample) / RateControl ] x 100
Where:
-
RateControl is the reaction rate in the presence of DMSO (vehicle).
-
RateSample is the reaction rate in the presence of the pyrazole inhibitor.
Determining the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[23][24] It is a standard measure of inhibitor potency.
To determine the IC₅₀ value:
-
Test a series of inhibitor concentrations (e.g., 5-7 concentrations spanning a wide range).
-
Calculate the % Inhibition for each concentration.
-
Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).[25]
-
The IC₅₀ is the concentration at which the curve passes through 50% inhibition.[24][26]
Sample Data Presentation
Clear and concise data presentation is crucial for comparing the potency of different compounds.
| Compound | Concentration (µM) | Mean Reaction Rate (ΔAbs/min) | % Inhibition | IC₅₀ (µM) |
| Control (DMSO) | - | 0.452 ± 0.015 | 0% | - |
| Pyrazole A | 1 | 0.381 ± 0.011 | 15.7% | \multirow{4}{}{12.5 } |
| 5 | 0.295 ± 0.009 | 34.7% | ||
| 10 | 0.241 ± 0.013 | 46.7% | ||
| 25 | 0.133 ± 0.007 | 70.6% | ||
| Pyrazole B | 1 | 0.215 ± 0.010 | 52.4% | \multirow{4}{}{0.95 } |
| 5 | 0.088 ± 0.005 | 80.5% | ||
| 10 | 0.041 ± 0.004 | 90.9% | ||
| 25 | 0.019 ± 0.003 | 95.8% | ||
| NDGA (Control) | 0.1 | 0.355 ± 0.014 | 21.5% | \multirow{4}{*}{3.5 } |
| 1 | 0.268 ± 0.012 | 40.7% | ||
| 5 | 0.190 ± 0.008 | 57.9% | ||
| 10 | 0.112 ± 0.006 | 75.2% |
Table 1: Example inhibition data for two hypothetical pyrazole compounds against soybean lipoxygenase. Lower IC₅₀ values indicate greater potency. Data are presented as mean ± SD.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of your results, incorporate the following practices:
-
Positive Control: Always include a known inhibitor like NDGA in every experiment. This validates that the assay system is responsive to inhibition.[20]
-
Vehicle Control: The DMSO concentration should be kept constant across all wells (typically ≤1%) to account for any solvent effects.
-
Replicates: Run all experiments in triplicate to ensure statistical significance.
-
Linear Range: Ensure that the calculated reaction rates are derived from the initial, linear phase of the reaction. Substrate depletion or enzyme instability can lead to non-linear kinetics over time.
-
Enzyme Titration: Before screening, it is advisable to determine the optimal enzyme concentration that yields a robust and linear reaction rate for the duration of the measurement.
Conclusion and Future Directions
The described spectrophotometric assay provides a robust and efficient primary screening method to identify and rank the potency of novel pyrazole derivatives as LOX inhibitors. Compounds demonstrating significant activity (e.g., low micromolar or nanomolar IC₅₀ values) should be advanced to more complex and physiologically relevant secondary assays. These include testing against specific human LOX isoforms (e.g., purified recombinant 5-LOX) and cell-based assays that measure the inhibition of leukotriene production in inflammatory cells like neutrophils or monocytes.[1] This hierarchical testing strategy is essential for validating promising hits and advancing them in the drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked - PMC [pmc.ncbi.nlm.nih.gov]
- 4. probiologists.com [probiologists.com]
- 5. jpccr.eu [jpccr.eu]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibitors of the arachidonic acid cascade: interfering with multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. chemrevlett.com [chemrevlett.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. selleckchem.com [selleckchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Nordihydroguaiaretic acid, an inhibitor of lipoxygenase, also inhibits cytochrome P-450-mediated monooxygenase activity in rat epidermal and hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cabidigitallibrary.org [cabidigitallibrary.org]
- 23. IC50 - Wikipedia [en.wikipedia.org]
- 24. courses.edx.org [courses.edx.org]
- 25. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. IC50 Calculator | AAT Bioquest [aatbio.com]
Troubleshooting & Optimization
Technical Support Center: Pyrazole Synthesis Troubleshooting
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in their pyrazole synthesis protocols. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve issues effectively. This guide is structured in a question-and-answer format to directly address the common and complex problems encountered in the lab.
Section 1: Initial Diagnosis & Common Culprits
Q1: My pyrazole synthesis has a disappointingly low yield. What are the first things I should check?
When faced with a low yield, a systematic approach is crucial. Before diving into complex optimization, start with the fundamentals:
-
Re-evaluate Your Stoichiometry: Ensure that the molar ratios of your reactants, particularly the hydrazine and the 1,3-dicarbonyl compound (or equivalent precursor), are correct. While a 1:1 ratio is theoretically sound for many cyclocondensation reactions, a slight excess of the more volatile or less stable reagent might be beneficial.
-
Verify Starting Material Purity: This is the most common cause of low yields. Impurities in your 1,3-dicarbonyl compound or degradation of your hydrazine source can lead to a host of side reactions. Run a simple purity check (e.g., NMR, LC-MS) on your starting materials. Hydrazine and its derivatives can be particularly susceptible to oxidation if not stored properly under an inert atmosphere.
-
Analyze the Crude Reaction Mixture: Before any workup or purification, take a small aliquot of your crude reaction mixture and analyze it using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will give you a snapshot of the reaction's success.
Q2: My TLC/LC-MS of the crude reaction shows multiple products. What are they likely to be, and how do I deal with them?
Observing multiple products is a frequent challenge, especially in the classic Knorr synthesis using unsymmetrical 1,3-diketones.[2]
-
Regioisomers: If you are using an unsymmetrical 1,3-diketone and a substituted hydrazine, you will almost certainly form a mixture of two regioisomers.[1] The initial nucleophilic attack of the substituted nitrogen of the hydrazine can occur at either of the two distinct carbonyl carbons. Separating these isomers can be difficult via column chromatography. The most effective solution is often to redesign the synthesis to use symmetrical precursors if possible, or to explore regioselective synthesis methods.[3][4]
-
Pyrazoline Intermediate: The reaction between a hydrazine and an α,β-unsaturated carbonyl compound often yields a pyrazoline first.[1] This non-aromatic intermediate must then be oxidized to form the final pyrazole product. If you see a major intermediate product, it could be the pyrazoline. In-situ oxidation (e.g., heating in DMSO under an oxygen atmosphere) or adding a mild oxidant can complete the conversion.[3]
-
Hydroxylpyrazolidine Intermediate: In the Knorr synthesis, a stable hydroxylpyrazolidine intermediate can sometimes be observed or even isolated.[2] The dehydration of this intermediate to form the final aromatic pyrazole is often the rate-determining step.[2] If this intermediate is accumulating, it suggests that the dehydration step is too slow, which can often be addressed by increasing the temperature or adding an acid catalyst.
Section 2: Reagent & Substrate Issues
Q3: I suspect my hydrazine reagent is the problem. How can I be sure, and what are the best practices for handling it?
Hydrazine and its derivatives are highly nucleophilic but can be unstable.
-
Purity and Storage: Hydrazine monohydrate can degrade over time. Phenylhydrazine can oxidize and darken in color. Always use a fresh bottle or distill older reagents if you suspect degradation. Store them under an inert atmosphere (nitrogen or argon) and away from light and air.
-
Salt vs. Free Base: Many protocols use hydrazine salts (e.g., hydrazine hydrochloride). These are more stable and easier to handle than the free base. However, using a salt requires the addition of a base to the reaction mixture to liberate the free hydrazine nucleophile. Ensure you are adding at least one equivalent of a suitable base (e.g., triethylamine, sodium acetate) if your protocol calls for a hydrazine salt.
Q4: My 1,3-dicarbonyl compound is complex. Could its structure be hindering the reaction?
Yes, the structure of the 1,3-dicarbonyl substrate significantly impacts the reaction outcome.
-
Steric Hindrance: Bulky substituents near the carbonyl groups can slow down the initial nucleophilic attack by hydrazine. In these cases, higher reaction temperatures and longer reaction times are typically required.
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl backbone can increase the electrophilicity of the carbonyl carbons, often accelerating the reaction. Conversely, electron-donating groups can decrease reactivity.[5]
-
Enol Content: 1,3-dicarbonyls exist in equilibrium with their enol tautomer. The reaction can proceed through either the keto or enol form, but the reaction kinetics and even the regioselectivity can be influenced by the position of this equilibrium, which is in turn affected by the solvent.
Section 3: Reaction Condition Optimization
Q5: What is the best solvent for pyrazole synthesis?
Solvent choice is critical and there is no single "best" option; it depends on the specific substrates and method.
-
Protic Solvents (e.g., Ethanol, Acetic Acid): These are most common for the Knorr synthesis. They can participate in proton transfer, which is crucial for the dehydration step. Ethanol is a good general-purpose choice. Acetic acid is often used as both a solvent and an acid catalyst, driving the reaction towards the final product, but can be harsh on sensitive functional groups.
-
Aprotic Polar Solvents (e.g., DMF, DMAc): Solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) can be effective, particularly for achieving high regioselectivity in certain reactions at room temperature.[1]
-
Aprotic Non-Polar Solvents (e.g., Toluene, Dioxane): These are sometimes used but often give lower yields in standard cyclocondensation reactions compared to polar solvents.[1][6]
A summary of common solvent effects is presented below:
| Solvent | Typical Use Case | Advantages | Disadvantages |
| Ethanol | General Knorr Synthesis | Good solubility, inexpensive, protic nature aids dehydration. | Moderate reaction times. |
| Acetic Acid | Knorr Synthesis | Acts as both solvent and catalyst, drives dehydration effectively. | Can cause side reactions with sensitive substrates. |
| DMF/DMAc | Regioselective Syntheses | Can provide high yields and selectivity, even at room temp.[1] | Higher boiling point, can be difficult to remove. |
| Toluene | Specific protocols | Useful for azeotropic removal of water. | Often results in lower yields than polar solvents.[6] |
Q6: My reaction is very slow. Should I increase the temperature or add a catalyst?
Both are valid strategies, but they address different potential bottlenecks.
-
Temperature: Increasing the reaction temperature provides the necessary activation energy, particularly for the final dehydration step.[2] Many pyrazole syntheses are run at reflux. However, excessively high temperatures (>60-80°C in some cases) can sometimes lead to a decrease in yield due to decomposition of reactants or products.[1][5][6] A stepwise increase in temperature while monitoring the reaction by TLC is a prudent approach.
-
Catalysis:
-
Acid Catalysis: A catalytic amount of a mineral acid (e.g., HCl) or an organic acid (e.g., acetic acid) is often essential. It protonates a carbonyl oxygen, making the carbon more electrophilic for the initial attack by hydrazine. If your reaction is stalled with starting materials present, the absence of a catalyst could be the reason.
-
Lewis Acid/Metal Catalysis: Many modern protocols use catalysts like lithium perchlorate, nano-ZnO, or silver and copper compounds to improve yields, shorten reaction times, and even control regioselectivity.[1][7] If you are working with challenging substrates, exploring a catalyzed reaction is a highly recommended next step. For example, using a silver catalyst has been shown to be effective for synthesizing trifluoromethylated pyrazoles.[6]
-
Section 4: Workup & Purification Pitfalls
Q7: I seem to be losing most of my product during purification. What are some common mistakes?
Yield loss during isolation is a frustrating but common problem.
-
Product Precipitation: Many pyrazoles are stable, crystalline solids. A common and effective purification method is to cool the reaction mixture and collect the precipitated product by filtration.[8] If your product is not precipitating, you may need to reduce the solvent volume or add an anti-solvent (e.g., adding water or hexanes to an ethanol mixture).
-
pH-Sensitive Solubility: The pyrazole ring contains both a weakly acidic N-H proton and a weakly basic pyridine-type nitrogen.[7][9] This means your product's solubility can be highly dependent on the pH of the aqueous phase during an extraction. Acidifying the aqueous layer might protonate your pyrazole, making it water-soluble. Conversely, a basic wash could deprotonate it, also potentially increasing its aqueous solubility. It is often best to perform extractions at or near neutral pH unless you are specifically trying to separate your product from acidic or basic impurities.
-
Column Chromatography: While effective, pyrazoles can sometimes streak on silica gel due to the interaction of the basic nitrogen with the acidic silica. This can be mitigated by adding a small amount of a basic modifier, such as 1% triethylamine, to your eluent.
Section 5: Mechanistic Considerations & Visualizations
To effectively troubleshoot, it is essential to understand the reaction pathway. The Knorr pyrazole synthesis, the most common method, proceeds through several key steps.
Diagram 1: Generalized Knorr Pyrazole Synthesis Mechanism
Caption: Key steps of the Knorr pyrazole synthesis pathway.
This mechanism highlights several points where the reaction can fail:
-
Steps 1 & 2 (Attack/Dehydration1): If the initial attack or formation of the hydrazone is slow, it often points to low reactivity of the carbonyl (steric hindrance) or the need for an acid catalyst.
-
Step 3 (Cyclization): This intramolecular step is usually fast.
-
Step 4 (Dehydration2): This is frequently the rate-limiting step.[2] Accumulation of the hydroxylpyrazolidine intermediate is a clear sign that this step needs to be pushed, typically with heat or a stronger acid catalyst.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for systematic troubleshooting.
Section 6: Reference Experimental Protocol
General Protocol for Knorr Pyrazole Synthesis (Example: 3,5-dimethylpyrazole)
This protocol is a representative example and should be adapted based on the specific reactivity of your substrates.
-
Reagent Preparation:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add acetylacetone (1.00 g, 10.0 mmol, 1.0 equiv.).
-
Add ethanol (20 mL) as the solvent.
-
Scientist's Note: Acetylacetone is a symmetrical diketone, which avoids the problem of regioisomers and is an excellent starting point for optimizing conditions.
-
-
Reaction Setup:
-
Slowly add hydrazine monohydrate (0.50 g, 10.0 mmol, 1.0 equiv.) to the stirred solution at room temperature. The addition may be slightly exothermic.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Scientist's Note: The acid catalyst is crucial for protonating the carbonyl, facilitating the initial nucleophilic attack and the final dehydration step.
-
-
Reaction Execution & Monitoring:
-
Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 2-3 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent), checking for the consumption of acetylacetone.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30 minutes. The product may begin to crystallize.
-
Slowly add cold water (20 mL) to the mixture to further precipitate the product.
-
Collect the white crystalline solid by vacuum filtration, washing the solid with a small amount of cold water.
-
Dry the product under vacuum.
-
Scientist's Note: Pyrazoles are often less soluble in water than in ethanol. Adding water acts as an anti-solvent to maximize precipitation and recovery.[8]
-
-
Purification (if necessary):
-
If the product is not sufficiently pure after filtration (as determined by NMR or melting point), it can be recrystallized from an appropriate solvent system, such as ethanol/water.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimization of Phenol-Pyrazole Coupling Reactions
Welcome to the Technical Support Center for Phenol-Pyrazole Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions. As Senior Application Scientists, we aim to synthesize technical accuracy with field-proven insights to help you navigate the complexities of these powerful bond-forming reactions.
The coupling of phenols and pyrazoles is a cornerstone of modern synthetic chemistry, enabling the formation of C-O and C-N bonds that are integral to a vast array of pharmaceuticals, agrochemicals, and materials. Whether you are performing a Palladium-catalyzed Buchwald-Hartwig O-arylation or a Copper-catalyzed Ullmann N-arylation, optimizing these reactions is critical for success. This guide provides a structured approach to identifying and solving common experimental challenges.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions based on established chemical principles.
Problem 1: Low or No Product Yield
This is the most common issue encountered in cross-coupling reactions. The solution often lies in systematically evaluating each component of the reaction.
Question: My reaction shows low to no conversion to the desired product. Where should I start troubleshooting?
Answer: Low or no yield can stem from multiple factors, from reagent quality to the reaction atmosphere. A systematic, step-by-step investigation is the most effective approach.
-
Step 1: Verify Catalyst and Ligand Integrity
-
Potential Cause: The catalyst, whether palladium or copper, is the heart of the reaction. Inactivity is a primary suspect in failed reactions. Palladium(II) precatalysts require reduction to the active Pd(0) species, and inefficient activation can halt the reaction.[1][2] Copper(I) salts, such as CuI, are easily oxidized to inactive Cu(II) species, especially if they are old or have been improperly stored.[3]
-
Expert Recommendation:
-
Use High-Purity Reagents: Always start with fresh, high-purity catalysts and ligands. Impurities can act as catalyst poisons.[1]
-
Consider Modern Precatalysts: For palladium catalysis, modern Buchwald precatalysts (e.g., G3 or G4) are often more reliable than traditional sources like Pd(OAc)₂ because they facilitate the clean and efficient generation of the active Pd(0) catalytic species.[4]
-
Check for Oxidation: If using CuI, a yellow or brownish color indicates oxidation. A fresh batch should be white to off-white.
-
Inert Atmosphere Handling: Handle catalysts and ligands under an inert atmosphere (e.g., in a glovebox) to prevent degradation.
-
-
-
Step 2: Evaluate the Ligand's Role
-
Potential Cause: The ligand is not just an additive; it is crucial for stabilizing the metal center, promoting the desired bond formation (reductive elimination), and preventing catalyst decomposition.[5][6] An inappropriate ligand for your specific substrate combination is a common cause of failure.
-
Expert Recommendation:
-
For Pd-Catalyzed C-O Coupling: Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, or BrettPhos derivatives) are often required.[4][5] The steric bulk can be crucial for promoting the final C-O reductive elimination step.[5]
-
For Cu-Catalyzed C-N Coupling: Nitrogen-based ligands like 1,10-phenanthroline, N-methylglycine, or pyrazole-containing ligands are often effective.[6][7][8] These ligands stabilize the copper center and facilitate the coupling process.[6]
-
Perform a Ligand Screen: If the initial choice is ineffective, screening a small panel of ligands from different classes is a highly effective optimization strategy.
-
-
-
Step 3: Scrutinize the Base and Solvent System
-
Potential Cause: The base and solvent are not passive components; they actively influence the reaction's success. The base must be strong enough to deprotonate the phenol (for C-O coupling) or pyrazole (for C-N coupling) but not so harsh that it causes degradation of starting materials or products.[4] The solvent must solubilize all components and stabilize the catalytic intermediates.[1][9]
-
Expert Recommendation:
-
Base Selection: Common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃.[1][6] For sensitive substrates, weaker bases like K₂CO₃ might be preferable to stronger ones like NaOtBu, which can cause decomposition at high temperatures.[4]
-
Solvent Choice: Aprotic polar solvents like DMF, Dioxane, Toluene, or DMSO are common.[1][10] However, be aware that solvents like DMF can decompose at high temperatures and may even act as a ligand, potentially interfering with the catalysis.[2][11] Ensure the solvent is anhydrous, as water can lead to unwanted side reactions.[3]
-
Systematic Screening: A 2x2 or 3x3 screen of different base/solvent combinations is a powerful tool for optimization.[12]
-
-
-
Step 4: Ensure a Strictly Inert Atmosphere
-
Potential Cause: The active catalytic species, particularly Pd(0), is highly sensitive to oxygen.[3][4] The presence of oxygen can lead to rapid catalyst deactivation through oxidation, forming inactive palladium oxides.
-
Expert Recommendation:
-
Use Schlenk Techniques or a Glovebox: Set up the reaction under a positive pressure of a high-purity inert gas like argon or nitrogen.
-
Degas Your Solvent: Solvents must be thoroughly degassed before use. Common methods include sparging with an inert gas for 30-60 minutes or using several freeze-pump-thaw cycles.[3]
-
-
Troubleshooting Flowchart for Low Yield
Caption: A logical guide for troubleshooting low-yield coupling reactions.
Problem 2: Significant Formation of Side Products
Question: My reaction is consuming the starting material, but I'm isolating byproducts instead of my desired product. What are the likely side reactions and how can I suppress them?
Answer: Side product formation often indicates that a non-productive reaction pathway is competing with or out-pacing your desired coupling. Identifying the byproduct is the first step to diagnosing the problem.
-
Common Side Product 1: Hydrodehalogenation
-
Identification: The aryl halide starting material is converted to the corresponding arene (the halogen is replaced by a hydrogen atom).
-
Potential Cause: This is often caused by trace amounts of water or other protic impurities in the reaction mixture.[3][4] It can also occur if the rate of the desired coupling is slow, allowing this alternative pathway to dominate.
-
Expert Recommendation:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and high-purity reagents.
-
Increase Catalytic Activity: The addition of a suitable ligand can accelerate the rate of the desired C-O or C-N bond formation, outcompeting the dehalogenation pathway.[3] A screen to find a more active catalyst/ligand system is often the best solution.
-
-
-
Common Side Product 2: Homocoupling
-
Identification: Formation of biaryl (from aryl halide homocoupling) or biphenol derivatives (from phenol homocoupling).
-
Potential Cause: High reaction temperatures can promote catalyst decomposition and side reactions like homocoupling.[3] This can also be an issue in oxidative phenol coupling reactions if reaction conditions are not well-controlled.[13]
-
Expert Recommendation:
-
Lower the Reaction Temperature: Modern catalyst systems are often highly active and may not require the high temperatures of traditional Ullmann reactions.[6] Try lowering the temperature in 10-20 °C increments.
-
Optimize Catalyst-to-Ligand Ratio: An incorrect ratio can leave unsaturated metal centers that may promote side reactions. A 1:1 to 1:2 ratio of metal to ligand is a common starting point.
-
-
-
Common Side Product 3: Starting Material/Product Decomposition
-
Identification: A complex mixture of unidentifiable products is observed, often accompanied by the formation of palladium black (for Pd catalysis).
-
Potential Cause: The combination of a strong base and high temperature can be destructive to sensitive functional groups on either the starting materials or the product.[4] Excessively high temperatures can also lead to the thermal decomposition of the catalyst itself.[10]
-
Expert Recommendation:
-
Screen Weaker Bases: Switch from strong bases like NaOtBu or K₃PO₄ to milder options like Cs₂CO₃ or K₂CO₃.[4]
-
Reduce Reaction Temperature: This is the most direct way to prevent thermal decomposition.[1] Finding the minimum temperature required for a reasonable reaction rate is a key aspect of optimization.
-
-
Frequently Asked Questions (FAQs)
Q1: Should I use a Palladium or Copper catalyst for my phenol-pyrazole coupling?
A1: The choice depends on the desired bond (C-O vs. C-N) and the specific substrates.
-
Palladium (Buchwald-Hartwig type): This is the premier method for forming C-O bonds between phenols and aryl halides.[5] It generally uses bulky, electron-rich phosphine ligands and offers high functional group tolerance under relatively mild conditions. It is also used for C-N bond formation.[14]
-
Copper (Ullmann type): This is the classic method for forming C-N bonds , particularly for the N-arylation of pyrazoles and other heterocycles.[6][7] While traditional Ullmann conditions required harsh temperatures, modern protocols using ligands (e.g., phenanthrolines, amino acids) allow for much milder conditions.[6]
Q2: How do I choose the right ligand for my reaction?
A2: Ligand choice is critical and substrate-dependent.
-
For sterically hindered substrates (e.g., ortho-substituted aryl halides or phenols), bulkier ligands are often required to facilitate the bond-forming reductive elimination step.[5] For Pd-catalysis, ligands like BrettPhos or tBuXPhos are excellent starting points.[4][5]
-
For electron-deficient substrates, more electron-donating ligands can increase the electron density at the metal center, promoting the initial oxidative addition step.
-
For copper catalysis, chelating ligands containing nitrogen or oxygen atoms (e.g., 2-(1-Pyrazolyl)pyridine, 1,10-phenanthroline, L-proline) are known to be effective by stabilizing the copper catalyst.[6][7]
-
When in doubt, screen: There is no universal ligand. Screening a small, diverse set of commercially available ligands is the most reliable path to success.
Q3: How can I be certain my reaction is under a truly inert atmosphere?
A3: Visual confirmation is often insufficient.
-
Use a High-Purity Gas Source: Start with a cylinder of high-purity (≥99.998%) Argon or Nitrogen.
-
Perform Evacuation/Backfill Cycles: After sealing your reaction vessel, connect it to a Schlenk line. Evacuate the vessel under vacuum for several minutes to remove air, then backfill with your inert gas. Repeat this cycle at least three times.[4]
-
Degas Solvents: The most common source of oxygen contamination is dissolved gas in the solvent. Use a method like freeze-pump-thaw (for the most rigorous exclusion of oxygen) or sparge the solvent with a vigorous stream of inert gas for at least 30 minutes prior to use.[3]
Data & Parameter Guides
Table 1: Common Catalyst Systems for Phenol-Pyrazole Coupling
| Coupling Type | Catalyst System | Typical Loading (mol%) | Common Ligands | Strengths & Considerations |
| Pd-Catalyzed C-O | Pd(OAc)₂, Pd₂(dba)₃ | 1-5%[15] | XPhos, RuPhos, BrettPhos | Broad scope, high functional group tolerance.[5] |
| Pd-Catalyzed C-O | Buchwald Precatalysts | 0.5-2% | (Integrated in precatalyst) | Efficient generation of active Pd(0), often more reliable.[4] |
| Cu-Catalyzed C-N | CuI, Cu₂O | 5-10%[7][16] | 1,10-Phenanthroline, L-Proline | Cost-effective, excellent for N-arylation of heterocycles.[6] |
| Cu-Catalyzed C-O | CuI | 10%[7] | 2-(1-Pyrazolyl)pyridine | Alternative to Palladium for diaryl ether synthesis.[7] |
Table 2: Guide to Base and Solvent Selection
| Base | pKa (Conjugate Acid) | Common Solvents | Notes |
| Cs₂CO₃ | ~10.3 | Dioxane, Toluene, DMF | Highly effective due to the high solubility of its phenoxide salts. Often a good first choice. |
| K₃PO₄ | ~12.3 | Dioxane, Toluene, DMSO | A strong, non-nucleophilic base. Very common in both Pd and Cu catalysis.[7][8] |
| K₂CO₃ | ~10.3 | DMF, DMSO, Acetonitrile | A milder base, useful for substrates with base-sensitive functional groups.[10] |
| NaOtBu | ~19 | Toluene, THF | Very strong base. Highly effective but can cause decomposition at high temperatures.[4] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Pd-Catalyzed C-O Coupling
This protocol describes a typical setup for the coupling of a phenol with an aryl halide using a Buchwald precatalyst.
-
Vessel Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the phenol (1.2 mmol, 1.2 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inerting the Atmosphere: Seal the Schlenk tube with a septum. Evacuate the tube under high vacuum for 5 minutes and then backfill with argon. Repeat this evacuate/backfill cycle a total of three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 0.2 M) via syringe.
-
Reaction: Place the tube in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for 12-24 hours.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Simplified Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for Pd-catalyzed C-O cross-coupling.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction | MDPI [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4-Chloro-2-(1-methyl-1H-pyrazol-3-yl)phenol in Solution
Welcome to the technical support center for 4-Chloro-2-(1-methyl-1H-pyrazol-3-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments.
I. Understanding the Stability Profile of this compound
This compound is a molecule possessing two key structural features that dictate its stability: a chlorophenolic ring and a substituted pyrazole moiety. The phenolic hydroxyl group is susceptible to oxidation, particularly under alkaline conditions, while the pyrazole ring can be prone to hydrolysis. The presence of a chlorine atom on the phenolic ring can also influence its reactivity. Understanding these inherent chemical liabilities is crucial for preventing degradation during storage and experimentation.
II. Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your work with this compound in solution.
Issue 1: Discoloration of the solution (e.g., turning yellow, brown, or pink) over time.
-
Potential Cause: This is a classic indicator of oxidation of the phenolic moiety.[1][2] The phenolic hydroxyl group can be oxidized to form quinone-type structures, which are often colored.[1][2][3][4] This process can be accelerated by factors such as elevated pH, exposure to atmospheric oxygen, presence of metal ions, and exposure to light.[5]
-
Troubleshooting Protocol:
-
pH Control: Maintain the solution at a slightly acidic to neutral pH (ideally below 7). Phenolic compounds are generally more stable in acidic conditions.[6][7] Use a buffered system if compatible with your experimental setup.
-
Deoxygenation: Purge your solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound. For long-term storage, overlay the solution with the inert gas.
-
Chelating Agents: If metal ion contamination is suspected (e.g., from glassware or reagents), consider adding a small amount of a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.
-
Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect from light, as photolytic degradation can occur.[8][9]
-
Antioxidants: If permissible in your experimental design, the addition of a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), can help prevent oxidative degradation.
-
Issue 2: Loss of compound potency or concentration over time, as determined by analytical methods (e.g., HPLC, LC-MS).
-
Potential Cause 1: Oxidative Degradation. As mentioned above, oxidation leads to the formation of new species, thereby reducing the concentration of the parent compound.
-
Potential Cause 2: Hydrolysis. The pyrazole ring, although generally stable, can be susceptible to hydrolysis under certain conditions, particularly at elevated temperatures and non-neutral pH.[10][11] Some pyrazole ester derivatives have been shown to be unstable in aqueous buffers at pH 8.[10][11]
-
Troubleshooting Protocol:
-
Comprehensive Analysis of Degradants: Use a stability-indicating analytical method (typically gradient HPLC with UV and MS detection) to separate and identify potential degradation products. This will help determine if the degradation pathway is primarily oxidative or hydrolytic.
-
pH and Temperature Control: Maintain solutions at a controlled, slightly acidic pH and store at low temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C) to minimize both oxidative and hydrolytic degradation rates.[5]
-
Solvent Selection: If your experiment allows, consider using aprotic solvents (e.g., DMSO, DMF) for stock solutions, as they are less likely to participate in hydrolysis compared to protic solvents like water or methanol. However, be mindful of the final concentration of these solvents in your aqueous experimental buffers.
-
Issue 3: Inconsistent results or poor reproducibility in biological assays.
-
Potential Cause: This is often a downstream effect of compound instability. If the concentration of the active compound is decreasing in your stock or working solutions, the effective concentration in your assay will also vary, leading to inconsistent results.
-
Troubleshooting Protocol:
-
Fresh is Best: Prepare fresh working solutions from a solid sample or a recently prepared, properly stored concentrated stock solution for each experiment.
-
Stability Assessment in Assay Media: Perform a time-course experiment to assess the stability of this compound directly in your final assay buffer under the exact experimental conditions (e.g., temperature, CO2 incubator). Aliquots should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by a quantitative method like LC-MS to determine the rate of degradation.
-
Control for Degradation Products: If degradation is unavoidable, consider whether the degradation products themselves have any biological activity that could interfere with your assay. If so, this will need to be accounted for in your data interpretation.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for dissolving and storing this compound?
A1: For long-term storage, it is recommended to store the compound as a solid at low temperature and protected from light. For stock solutions, use a high-quality, dry aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents will minimize the risk of hydrolysis. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: At what pH range is this compound most stable?
A2: Based on the general stability of phenolic compounds, a slightly acidic to neutral pH range (pH 4-7) is recommended.[7] Alkaline conditions (pH > 8) should be avoided as they can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation.[6][12][13][14][15]
Q3: How can I monitor the stability of my solution?
A3: The most reliable method is to use a stability-indicating chromatographic method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or, ideally, a mass spectrometer (LC-MS).[16][17][18] This will allow you to quantify the parent compound and detect the appearance of any degradation products over time.
Q4: Can I heat the solution to aid dissolution?
A4: Gentle warming and sonication can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided as it can accelerate both oxidation and hydrolysis.[5] Always bring the solution back to room temperature before use and store it under recommended conditions.
Q5: What are the likely degradation products of this compound?
A5: The primary degradation products are likely to be various quinone and benzoquinone derivatives resulting from the oxidation of the phenol ring.[1][2][3][4] Hydrolysis of the pyrazole ring could also occur, leading to ring-opened products. The exact nature of the degradants would need to be confirmed by mass spectrometry.
IV. Visualization of Degradation Pathways and Experimental Workflows
Caption: Oxidative degradation of the phenolic moiety.
Caption: Workflow for assessing compound stability in assay media.
V. Quantitative Data Summary
While specific quantitative stability data for this compound is not publicly available, the following table provides a general guide for expected stability based on the behavior of related phenolic compounds.
| Condition | Expected Stability | Primary Degradation Pathway | Recommended Action |
| pH > 8 | Poor | Oxidation | Buffer solution to pH < 7 |
| Aqueous Solution at RT, Exposed to Air/Light | Poor to Moderate | Oxidation | Use deoxygenated solvent, protect from light |
| Aqueous Solution at 4°C, Protected from Light | Moderate to Good | Slow Oxidation/Hydrolysis | Recommended for short-term storage |
| Frozen Aqueous Solution (-20°C or -80°C) | Good | Minimal | Recommended for long-term storage of aqueous solutions |
| Aprotic Solvent (e.g., DMSO) at -20°C or -80°C | Excellent | Minimal | Recommended for long-term stock solutions |
VI. References
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. --INVALID-LINK--
-
Gernjak, W., & Krutzler, T. (2005). Changes in solution color during phenol oxidation by Fenton reagent. Industrial & Engineering Chemistry Research, 44(18), 7038-7045. --INVALID-LINK--
-
Semantic Scholar. (n.d.). Effect of pH on the stability of plant phenolic compounds. --INVALID-LINK--
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. --INVALID-LINK--
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of agricultural and food chemistry, 48(6), 2101–2110. --INVALID-LINK--
-
Pouli, B. A., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & medicinal chemistry letters, 19(19), 5773–5777. --INVALID-LINK--
-
Pouli, B. A., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & medicinal chemistry letters, 19(19), 5773–5777. --INVALID-LINK--
-
ResearchGate. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. --INVALID-LINK--
-
Gernjak, W., & Krutzler, T. (2005). Changes in Solution Color During Phenol Oxidation by Fenton Reagent. Industrial & Engineering Chemistry Research, 44(18), 7038-7045. --INVALID-LINK--
-
American Chemical Society. (2020). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. ACS Omega, 5(46), 30067-30074. --INVALID-LINK--
-
National Institutes of Health. (2020). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. ACS Omega, 5(46), 30067-30074. --INVALID-LINK--
-
PubChem. (n.d.). 4-Chloro-2-(1H-pyrazol-3-yl)phenol. --INVALID-LINK--
-
YouTube. (2023). Oxidation of Phenol | Organic Reactions | Chemistry #chemistrylearning. --INVALID-LINK--
-
Chemcasts. (n.d.). Thermophysical Properties of 4-Chloro-2-(1H-pyrazol-3-yl)phenol. --INVALID-LINK--
-
National Institutes of Health. (2019). Stability of Phenolic Compounds in Grape Stem Extracts. Molecules, 24(9), 1684. --INVALID-LINK--
-
SciSpace. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-CHLORO-2-(1H-PYRAZOL-3-YL)PHENOL CAS 18704-67-1. --INVALID-LINK--
-
Amerigo Scientific. (n.d.). 4-Chloro-2-(1H-pyrazol-3-yl)phenol (98%). --INVALID-LINK--
-
ResearchGate. (2024). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. --INVALID-LINK--
-
MDPI. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. --INVALID-LINK--
-
MDPI. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. --INVALID-LINK--
-
National Institutes of Health. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. --INVALID-LINK--
-
National Institutes of Health. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-CHLORO-2-(1H-PYRAZOL-3-YL)PHENOL | 18704-67-1. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. --INVALID-LINK--
-
ResearchGate. (2006). (PDF) Determination of chlorophenols and their photodegradation products in aqueous solutions using liquid-liquid extraction and solid phase microextraction - A comparison. --INVALID-LINK--
-
MDPI. (2020). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. --INVALID-LINK--
-
National Institutes of Health. (2013). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. --INVALID-LINK--
-
PubChem. (n.d.). 4-Chloro-2-methylphenol. --INVALID-LINK--
-
CAS Common Chemistry. (n.d.). 4-Chloro-5-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol. --INVALID-LINK--
-
Echemi. (n.d.). 4-Chloro-2-(1H-pyrazol-3-yl)phenol Safety Data Sheets. --INVALID-LINK--
-
National Institutes of Health. (2018). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. --INVALID-LINK--
-
PubMed. (2017). Enhanced degradation and mineralization of 4-chloro-3-methyl phenol by Zn-CNTs/O3 system. --INVALID-LINK--
-
National Institutes of Health. (2015). Techniques for Analysis of Plant Phenolic Compounds. --INVALID-LINK--
-
ResearchGate. (2014). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. --INVALID-LINK--
-
Wikipedia. (n.d.). Chlorophenol. --INVALID-LINK--
-
MDPI. (2015). Recent Advances in the Analysis of Phenolic Compounds in Unifloral Honeys. --INVALID-LINK--
-
National Institutes of Health. (2018). A critical review of analytical methods used for the chemical characterisation and quantification of phlorotannin compounds in brown seaweeds. --INVALID-LINK--
-
PubMed. (2019). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. --INVALID-LINK--
-
ResearchGate. (2015). Techniques for Analysis of Plant Phenolic Compounds. --INVALID-LINK--
References
- 1. Changes in solution color during phenol oxidation by Fenton reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rmag.soil.msu.ru [rmag.soil.msu.ru]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements [mdpi.com]
- 9. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Effect of pH on the stability of plant phenolic compounds. | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Solubility Labyrinth of Pyrazole Derivatives
Welcome to the Technical Support Center dedicated to addressing the solubility challenges frequently encountered with pyrazole derivatives. As a cornerstone scaffold in modern drug discovery, pyrazoles offer immense therapeutic potential.[1][2][3] However, their often-limited aqueous solubility can present significant hurdles in experimental assays, formulation development, and ultimately, clinical application.[4]
This guide is designed for researchers, medicinal chemists, and formulation scientists. It provides a structured, in-depth resource presented in a practical question-and-answer format to troubleshoot and overcome solubility issues, ensuring your research progresses efficiently.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common initial queries regarding the solubility of pyrazole derivatives.
Q1: My pyrazole derivative is showing poor solubility in aqueous media. What are the fundamental structural reasons for this?
A1: The solubility of pyrazole derivatives is dictated by a delicate balance of factors inherent to their molecular structure. The pyrazole ring itself, being aromatic, contributes to low aqueous solubility due to its partial non-polar character.[5][6] Key contributing factors include:
-
Substituent Effects: The nature of the substituents on the pyrazole ring is paramount. Large, non-polar, or lipophilic groups (e.g., phenyl, long alkyl chains) will significantly decrease aqueous solubility. Conversely, polar groups (e.g., -OH, -NH2, -COOH) can enhance it.[5]
-
Crystal Lattice Energy: Strong intermolecular forces, such as hydrogen bonding and π-π stacking between the pyrazole rings in the solid state, lead to high crystal lattice energy.[5] A significant amount of energy is then required for a solvent to break down this stable crystal structure and dissolve the compound.
-
Molecular Weight and Shape: As the molecular weight and complexity of the derivative increase, solubility generally tends to decrease.
Q2: What are the immediate, simple steps I can take in the lab to solubilize my pyrazole compound for an in vitro assay?
A2: For initial experimental work, several straightforward methods can be employed:
-
Co-solvent Systems: This is often the most effective initial approach.[7] Start by dissolving your compound in a minimal amount of a water-miscible organic solvent in which it is soluble (e.g., DMSO, ethanol, PEG 400).[7][8] Then, dilute this stock solution into your aqueous assay buffer. Be mindful of the final solvent concentration, as high levels can affect biological assay performance.
-
pH Adjustment: Pyrazoles are generally weakly basic due to the pyridine-type nitrogen atom in the ring.[9][10] Consequently, their solubility can be dramatically increased in acidic conditions (low pH) where the molecule becomes protonated, forming a more soluble salt.[5][10] A preliminary pH-solubility profile is a highly recommended first step.[7]
-
Temperature Increase: For many pyrazole derivatives, solubility increases with temperature.[5][6] Gently warming the solvent while dissolving the compound can be effective, but ensure the compound is stable at elevated temperatures and remains in solution upon cooling to the experimental temperature. The solubility of 1H-pyrazole in cyclohexane, for instance, shows a significant increase with a rise in temperature.[5]
Q3: Can salt formation permanently solve my pyrazole derivative's solubility issues?
A3: Salt formation is a powerful and widely used strategy for enhancing the solubility of ionizable compounds, including many pyrazole derivatives.[11][12][13] By reacting a weakly basic pyrazole with an acid, a salt is formed which is often significantly more water-soluble than the free base.[14]
-
Advantages: This approach can lead to a stable, solid form of the drug with improved dissolution rates and bioavailability.[12][14] Approximately 50% of all marketed drugs are in salt form.[11]
-
Limitations: This method is only applicable to pyrazoles with ionizable functional groups.[11][15] Also, the choice of the counter-ion is critical, as it can influence the salt's stability, hygroscopicity, and even its mechanical properties for tableting.[11][16] Furthermore, salts can sometimes convert back to the less soluble free base form depending on the pH of the environment (e.g., in the gastrointestinal tract).[12]
Part 2: Troubleshooting Guides - A Deeper Dive into Advanced Solutions
This section provides detailed guidance for more persistent solubility problems, outlining advanced strategies and the rationale behind them.
Troubleshooting Scenario 1: Co-solvents are not sufficient or interfere with my assay.
Issue: Your pyrazole derivative precipitates out of solution when diluted into the aqueous assay buffer, or the required concentration of the organic co-solvent (like DMSO) is toxic to your cells.
Root Cause Analysis & Solution Pathway:
Caption: Troubleshooting workflow for in vitro assay solubility.
Q4: My pyrazole derivative is weakly basic. How do I systematically use pH to my advantage?
A4:
-
Determine the pKa: First, either calculate or experimentally determine the pKa of your compound. This will tell you the pH range over which it will be ionized.
-
Create a pH-Solubility Profile: Prepare a series of buffers with varying pH values (e.g., from pH 2 to pH 8). Add an excess of your pyrazole derivative to each buffer, equilibrate (typically by shaking for 24-48 hours), and then measure the concentration of the dissolved compound in the supernatant. This will reveal the pH at which solubility is maximal.[7]
-
Experimental Application: For your experiments, you can then choose a buffer system that maintains the pH well below the pKa of your compound, ensuring it remains in its protonated, more soluble form.[17]
Q5: My compound is neutral, or pH adjustment is not an option. How can cyclodextrins help?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[18][19] They can encapsulate poorly soluble molecules, like many pyrazole derivatives, forming an "inclusion complex."[19][20] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[18][21]
-
Mechanism: The hydrophobic part of your pyrazole derivative partitions into the non-polar interior of the cyclodextrin ring.
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their high aqueous solubility and safety profiles.[19]
Experimental Protocol: Preparing a Pyrazole-Cyclodextrin Inclusion Complex
-
Molar Ratio Selection: Start by testing different molar ratios of your pyrazole derivative to cyclodextrin (e.g., 1:1, 1:2, 1:5).
-
Preparation (Kneading Method): a. Accurately weigh the cyclodextrin and place it in a mortar. b. Add a small amount of a solvent like a water/ethanol mixture to form a paste. c. Add the accurately weighed pyrazole derivative to the paste. d. Knead the mixture for 30-60 minutes. e. Dry the resulting solid mass in an oven or under a vacuum. f. Sieve the dried powder to obtain a uniform particle size.
-
Solubility Testing: Disperse the prepared complex in your aqueous buffer and determine the achieved concentration of your pyrazole derivative. Compare this to the intrinsic solubility of the compound alone.
Troubleshooting Scenario 2: Moving from in vitro success to in vivo challenges.
Issue: Your pyrazole derivative is soluble enough for initial assays but shows poor bioavailability in vivo, suggesting that solubility and/or dissolution rate in the gastrointestinal tract is the limiting factor.
Q6: My compound is a promising lead, but its poor aqueous solubility is hindering oral absorption. What are the main formulation strategies to consider for improving bioavailability?
A6: For improving oral bioavailability, more advanced formulation strategies that enhance both solubility and dissolution rate are required. The main approaches fall into three categories:
| Strategy | Core Principle | Key Advantages | Common Carriers/Methods |
| Prodrugs | Covalent modification of the pyrazole derivative to a more soluble form, which is then converted back to the active drug in vivo by enzymatic or chemical cleavage.[22] | Can overcome both solubility and permeability issues; allows for targeted delivery.[22] | Ester prodrugs (e.g., Telotristat ethyl)[1], Phosphate esters. |
| Solid Dispersions | Dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[23][24][25] This prevents crystallization and enhances the dissolution rate.[24][26] | Significant increase in dissolution rate and bioavailability; established manufacturing techniques.[23][27] | Polyethylene Glycol (PEG), Polyvinylpyrrolidone (PVP), HPMC. Prepared by spray drying, hot-melt extrusion.[24][27] |
| Nanotechnology | Reducing the particle size of the drug to the nanometer range, which dramatically increases the surface area available for dissolution according to the Noyes-Whitney equation.[28][29] | Enhanced dissolution rate and bioavailability; potential for targeted delivery.[29][30] | Nanosuspensions, solid lipid nanoparticles (SLNs), nanoemulsions, dendrimers.[31][32] |
Q7: How do I decide between creating a prodrug, a solid dispersion, or using a nanotechnology approach?
A7: The choice depends on the specific properties of your molecule and the stage of development.
Caption: Decision matrix for advanced formulation strategies.
-
Choose a Prodrug approach if your molecule has a suitable functional group for chemical modification and if you need to overcome additional barriers like poor membrane permeability.[33][34] This often requires significant medicinal chemistry effort.
-
Choose Solid Dispersions if your compound can be made amorphous and is compatible with common pharmaceutical polymers. Hot-melt extrusion is a good option for thermally stable compounds, while spray drying is suitable for more heat-sensitive molecules.[22][27]
-
Choose Nanotechnology for compounds that are difficult to make amorphous or for which very high drug loading is required. Nanosizing is a powerful tool for increasing the dissolution rate of crystalline, brick-dust-like compounds.[30][31] Dendrimer encapsulation is another nano-approach that can host lipophilic molecules in its inner cavities, improving water solubility.[35]
By systematically applying the principles and methods outlined in this guide, researchers can effectively diagnose and solve the solubility challenges posed by pyrazole derivatives, unlocking their full therapeutic potential.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. fmhr.net [fmhr.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. research.aston.ac.uk [research.aston.ac.uk]
- 17. Effect of pH on pyrazole binding to liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. chemicaljournals.com [chemicaljournals.com]
- 22. researchgate.net [researchgate.net]
- 23. jddtonline.info [jddtonline.info]
- 24. rjptonline.org [rjptonline.org]
- 25. researchgate.net [researchgate.net]
- 26. DSpace [research-repository.griffith.edu.au]
- 27. japsonline.com [japsonline.com]
- 28. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 29. dovepress.com [dovepress.com]
- 30. pharmtech.com [pharmtech.com]
- 31. Nanotechnological Approaches for Solubility Enhancement | Encyclopedia MDPI [encyclopedia.pub]
- 32. iipseries.org [iipseries.org]
- 33. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Prodrugs and mutual prodrugs: synthesis of some new pyrazolone and oxadiazole analogues of a few non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with Substituted Hydrazines
Welcome to the technical support center for optimizing reactions involving substituted hydrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these versatile reactions. Here, we synthesize technical accuracy with field-proven insights to address common challenges and provide robust troubleshooting strategies.
Introduction to Substituted Hydrazine Reactivity
Substituted hydrazines are a cornerstone of synthetic organic chemistry, serving as key precursors for a wide array of nitrogen-containing heterocycles and functional groups. Their utility stems from the nucleophilic nature of the amino group, which readily participates in condensation reactions with carbonyl compounds to form hydrazones. These hydrazones are not merely stable products but are often versatile intermediates for powerful transformations, including the Fischer indole synthesis, the Wolff-Kishner reduction, and the Japp-Klingemann reaction.[1][2][3]
However, the reactivity of substituted hydrazines is nuanced and highly dependent on electronic and steric factors, as well as precise control of reaction conditions. Issues such as low yield, competing side reactions, and purification difficulties are common hurdles. This guide provides a structured approach to understanding and overcoming these challenges.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during experiments with substituted hydrazines.
Q1: Why is pH control so critical for hydrazone formation? A1: The condensation of hydrazines with aldehydes or ketones is an acid-catalyzed reaction, but it is highly pH-sensitive.[4] A mildly acidic environment (typically pH 4-6) is optimal because it protonates the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the hydrazine.[4] If the pH is too low (too acidic), the hydrazine nucleophile becomes protonated, rendering it inactive and inhibiting the reaction.[4] Conversely, at neutral or basic pH, the reaction can be sluggish due to the lower electrophilicity of the carbonyl carbon.
Q2: What are the most common side reactions and how can they be minimized? A2: A frequent side reaction is the formation of an azine , which occurs when the hydrazone product reacts with a second equivalent of the starting carbonyl compound.[4] This is particularly problematic with unsubstituted hydrazines. Using a slight excess of the hydrazine can often help to minimize azine formation.[4] Another key issue, especially in Fischer indole synthesis, is N-N bond cleavage , which can be promoted by electron-donating groups on the arylhydrazine and leads to byproducts like aniline derivatives.[5][6] Careful selection of the acid catalyst and temperature optimization are crucial to favor the desired cyclization over fragmentation.[5]
Q3: How can I effectively monitor the progress of my reaction? A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[4] By spotting the reaction mixture alongside the starting materials (hydrazine and carbonyl compound), you can observe the disappearance of reactants and the appearance of a new spot for the hydrazone product.[4] If the compounds are not UV-active, staining with an appropriate reagent, such as potassium permanganate, is necessary for visualization.[4]
Q4: My hydrazone product is an oil and is difficult to purify. What should I do? A4: Oily products are a common challenge. Several techniques can be employed to induce solidification or purify the material.
-
Trituration: Vigorously stirring the oil with a non-polar solvent like cold pentane or n-hexane can sometimes induce crystallization.[7][8]
-
Recrystallization from a different solvent system: Finding a suitable solvent where the product has high solubility at elevated temperatures but low solubility when cold is key.[4] Common solvents to screen include ethanol, methanol, acetonitrile, or mixed systems like ethyl acetate/hexane.[4][7]
-
Column Chromatography: If recrystallization fails, column chromatography is the primary alternative.[4] However, hydrazones can be sensitive to silica gel.[9] It is often recommended to use a solvent system doped with a small amount of a tertiary base like triethylamine (~1%) or to use basic alumina to prevent product decomposition on the column.[9]
Q5: How do substituents on the hydrazine or carbonyl partner affect reaction rates? A5: Electronic effects significantly influence reaction rates. Electron-withdrawing groups on the carbonyl compound generally increase its reactivity toward nucleophilic attack.[10][11] Conversely, electron-donating groups on the hydrazine increase its nucleophilicity. However, the stability of the resulting hydrazone is also affected; electron-donating groups on the hydrazine moiety tend to increase the stability of the hydrazone bond.[12] Kinetic studies have shown that placing acid/base groups near the reacting centers can dramatically accelerate hydrazone formation, even without an external catalyst.[10][13][14]
Troubleshooting Guide for Key Reactions
This guide provides systematic solutions for common problems encountered in specific, widely used reactions involving substituted hydrazines.
Hydrazone Synthesis (General Condensation)
The formation of the C=N bond is the foundational step for many subsequent transformations.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Incorrect pH: The medium is too acidic or not acidic enough. | Check and adjust the pH to a mildly acidic range (4-6) using a catalytic amount of an acid like acetic acid.[4] |
| Poor Reagent Quality: Starting materials contain impurities that inhibit the reaction. | Verify the purity of the hydrazine and carbonyl compounds. Purify them if necessary. Hydrazine can degrade over time; use fresh or properly stored reagents.[4] | |
| Steric Hindrance: Bulky groups on either reactant are slowing the reaction. | Increase the reaction temperature and/or prolong the reaction time.[4][11] | |
| Reversible Reaction: Water produced during the reaction is hydrolyzing the product back to the starting materials. | Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[4] | |
| Multiple Products Observed on TLC | Azine Formation: The hydrazone is reacting with another molecule of the carbonyl starting material. | Use a slight excess (1.1-1.2 equivalents) of the hydrazine to ensure the carbonyl is consumed.[4] |
| E/Z Isomerism: The hydrazone product exists as a mixture of geometric isomers. | Isomer ratios can be influenced by solvent, temperature, and pH.[11] While often difficult to control, purification by careful column chromatography may allow for the separation of isomers. | |
| Decomposition: The product is unstable under the reaction or workup conditions. | Hydrazones can be susceptible to hydrolysis, especially under acidic conditions.[11][12][15] Ensure the workup is performed promptly and under neutral or slightly basic conditions if possible. |
Fischer Indole Synthesis
This powerful cyclization reaction is sensitive to steric and electronic effects and often requires careful optimization.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Reaction Fails or Low Yield | Inappropriate Acid Catalyst: The choice and concentration of the acid are critical and substrate-dependent. | Screen various Brønsted acids (HCl, H₂SO₄, p-TsOH) and Lewis acids (ZnCl₂, PPA). Optimize the concentration empirically.[5] |
| N-N Bond Cleavage: Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, leading to fragmentation instead of cyclization.[5][6][16] | This is a known limitation, particularly for the synthesis of 3-aminoindoles.[5][6] If cleavage is the major pathway, this synthetic route may be unsuitable for the target molecule. Consider alternative indole syntheses. | |
| Steric Hindrance: Bulky substituents on the arylhydrazine or carbonyl partner impede the key[1][1]-sigmatropic rearrangement. | Increase reaction temperature, but monitor carefully for decomposition. | |
| Formation of Tar or Inseparable Mixture | Harsh Reaction Conditions: High temperatures or excessively strong acid can lead to polymerization and decomposition. | Systematically lower the reaction temperature and/or screen milder acid catalysts.[5] |
| Impure Starting Materials: Impurities in the hydrazine or carbonyl compound can lead to side reactions. | Ensure the purity of all reagents before starting the reaction.[5] |
Wolff-Kishner Reduction
This classic reaction for deoxygenating carbonyls requires strongly basic conditions and high temperatures, which can be problematic for sensitive substrates.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Incomplete Reaction | Insufficient Temperature: The decomposition of the hydrazone intermediate requires high temperatures. | Ensure the reaction reaches the required temperature (typically 180-200 °C). Use a high-boiling solvent like diethylene glycol.[2][17] |
| Sterically Hindered Ketone: Bulky ketones react more slowly and require more forcing conditions. | Increase reaction time and/or temperature. Note that extremely hindered ketones may not be suitable substrates.[2][18] | |
| Low Yield / Side Products | Azine Formation: A common side-reaction where the hydrazone reacts with unreacted ketone. | Use an excess of hydrazine.[2] The Huang-Minlon modification, where the reaction is run in a high-boiling solvent and water is distilled off, is often more efficient.[2][19] |
| Base-Sensitive Functional Groups: Esters, amides, or other groups are being hydrolyzed or eliminated under the harsh basic conditions. | The Wolff-Kishner reduction is unsuitable for base-sensitive substrates.[2][18] Consider the Clemmensen reduction (acidic conditions) as an alternative.[2] |
Methodologies & Data
Experimental Protocol: General Hydrazone Formation
-
Dissolution: Dissolve the aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol).[4]
-
Addition: Add the substituted hydrazine (1.0-1.1 eq.) to the solution.
-
Catalysis: Add a catalytic amount of acid (e.g., 2-3 drops of glacial acetic acid) to achieve a pH of approximately 4-6.[4]
-
Reaction: Stir the mixture at room temperature or heat under reflux. Monitor the reaction's completion by TLC.[4]
-
Workup: Once complete, cool the mixture. If the product precipitates, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.[4]
Table 1: Recommended Solvents for Hydrazone Purification
| Purification Method | Recommended Solvents & Systems | Notes |
| Recrystallization | Ethanol, Methanol, Acetonitrile, Ethyl Acetate/Hexane mixtures, DMF[4][7] | The ideal solvent dissolves the compound when hot but not when cold. Finding the right solvent is often empirical. |
| Column Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Methanol, Chloroform/Methanol[4][20] | To prevent decomposition on silica, add ~1% triethylamine to the eluent. Alternatively, use basic alumina.[9] |
Visual Diagrams
Reaction Mechanism: Acid-Catalyzed Hydrazone Formation
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 19. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 20. reddit.com [reddit.com]
Technical Support Center: Reducing Impurities in Crude Pyrazole Synthesis
Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole derivatives. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges in purifying crude pyrazole products, particularly those synthesized via the classical condensation of hydrazines with 1,3-dicarbonyl compounds. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental work.
The Knorr pyrazole synthesis, first reported in 1883, and related methodologies remain the cornerstone for constructing the pyrazole core.[1][2] However, these reactions are often not perfectly clean, leading to a variety of impurities that can complicate downstream applications. Common contaminants include regioisomers, unreacted starting materials, partially reacted intermediates like pyrazolines, and various side-products.[1][3]
This guide is structured to help you diagnose the nature of your impurities and select the most effective purification strategy.
Initial Assessment: From Crude Product to Purification Plan
Before attempting any purification, a preliminary analysis of the crude product is essential. Techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide critical insights into the composition of your sample and guide your strategy.
Caption: Workflow for pyrazole purification.
Troubleshooting and FAQs
Q1: My NMR spectrum shows a mixture of two closely related products. How can I manage regioisomer contamination?
A1: This is one of the most common issues, especially when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[1] The two nitrogen atoms of the hydrazine derivative have different nucleophilicities, leading to two possible initial points of attack on the dicarbonyl, which ultimately cyclize to form two different regioisomers.
Understanding the Cause: The ratio of isomers is determined by a combination of steric and electronic factors, as well as reaction conditions. For instance, in the reaction of an arylhydrazine with a trifluoromethyl-β-diketone, the more nucleophilic primary amine of the hydrazine will preferentially attack the more electrophilic carbonyl carbon, but this is often not perfectly selective.[3]
Strategies for Control and Separation:
-
Reaction Condition Optimization:
-
pH Control: The reaction is often acid-catalyzed. Varying the pH can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl groups, thereby influencing the isomer ratio. A systematic screen of acidic catalysts (e.g., acetic acid, p-TsOH, HCl) is recommended.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Protic solvents like methanol or ethanol may favor one isomer, while aprotic solvents may favor another.[4]
-
-
Purification of Isomers:
-
Fractional Recrystallization: If the regioisomers are solid and have different solubilities in a given solvent system, fractional recrystallization can be highly effective.[5] This involves carefully crystallizing the less soluble isomer from solution, isolating it, and then concentrating the mother liquor to isolate the more soluble isomer. See the detailed protocol below.
-
Column Chromatography: This is the most general solution. For pyrazoles, which are basic, it is often necessary to deactivate the silica gel to prevent product loss. This can be done by pre-treating the silica with a solvent system containing a small amount of triethylamine (e.g., 1-2%).[6] Neutral alumina can also be a suitable stationary phase.[6]
-
Q2: My crude product contains a significant amount of unreacted hydrazine and/or 1,3-dicarbonyl starting material. What went wrong and how do I remove them?
A2: This typically points to an incomplete reaction due to non-optimal stoichiometry, insufficient reaction time, or inadequate temperature. Unreacted starting materials can interfere with crystallization and complicate analysis.
Underlying Cause: The condensation reaction to form the pyrazole ring is an equilibrium process. To drive it to completion, it's common to use a slight excess of one reagent (often the more volatile or easily removed one) or to remove a byproduct (water) during the reaction.
Purification Strategy: Acid-Base Extraction A liquid-liquid extraction is highly effective for removing these starting materials. Pyrazoles are weakly basic, hydrazines are more strongly basic, and 1,3-dicarbonyl compounds are often weakly acidic (due to the enolizable proton) or neutral.
See Protocol 2: Extractive Work-up for Removal of Starting Materials for a detailed, step-by-step guide. The core principle is to wash the organic solution of your crude product with:
-
Dilute Acid (e.g., 1M HCl): This will protonate and extract the basic hydrazine impurity into the aqueous layer. Your weakly basic pyrazole may also be partially extracted, so back-extraction of the acidic aqueous layer with fresh organic solvent is sometimes necessary to recover the product.
-
Dilute Base (e.g., 1M NaOH): This will deprotonate and extract any acidic 1,3-dicarbonyl compound into the aqueous layer.
Q3: My analysis indicates the presence of pyrazoline intermediates. How do I convert them to the desired pyrazole?
A3: The reaction of hydrazines with α,β-unsaturated ketones or the initial cyclization product of a 1,3-diketone condensation can yield a di-hydro pyrazole, known as a pyrazoline.[3][7] The final step to obtain the aromatic pyrazole is an oxidation (aromatization). If this step is incomplete, you will have pyrazoline impurities.
Driving the Aromatization: Often, this oxidation happens spontaneously in the presence of air, but it can be sluggish.
-
Benign Oxidation: A simple and effective method is to dissolve the crude product in a solvent like DMSO and heat it while bubbling air or oxygen through the solution.[8]
-
Chemical Oxidants: If the above method fails, mild oxidants can be used. However, care must be taken to avoid over-oxidation of the desired product. The choice of oxidant depends on the specific substituents on your pyrazole.
Q4: What is the best general-purpose method to purify a crude, solid pyrazole?
A4: For solid products, recrystallization is the most powerful, economical, and scalable purification technique. It excels at removing small amounts of impurities that have different solubility profiles from your main product.
The Principle: The method relies on dissolving the impure solid in a hot solvent and then allowing it to cool slowly. The desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures. As the solution cools, the concentration of the desired compound exceeds its solubility limit, and it crystallizes out, leaving the more soluble impurities behind in the "mother liquor."
See Protocol 1: Recrystallization of Crude Pyrazole for a detailed methodology.
Table 1: Common Solvents for Pyrazole Recrystallization
| Solvent System | Type | Polarity | Typical Use Case | Notes |
| Ethanol/Water | Mixed Protic | High | For polar pyrazole derivatives.[5] | Dissolve in hot ethanol, add hot water dropwise until turbidity persists, then cool. |
| Ethyl Acetate/Hexanes | Mixed Aprotic | Medium-Low | For less polar pyrazoles. | Dissolve in hot ethyl acetate, add hexanes dropwise to induce crystallization. |
| Isopropanol | Protic | Medium | Good general-purpose solvent for many pyrazoles.[6] | |
| Toluene | Aprotic | Low | For non-polar, often highly substituted pyrazoles. |
Q5: My crude product is a dark, intractable oil that won't crystallize. How can I purify it?
A5: This is a common and frustrating problem, often caused by a high concentration of multiple impurities, residual solvent, or polymeric byproducts that inhibit crystallization.
Strategy 1: Purification via Acid Addition Salt Formation This is a highly effective technique for basic compounds like pyrazoles.[9][10] By reacting your crude basic pyrazole with an acid, you form a salt. These salts are often highly crystalline, even when the free base is an oil. The crystallization process for the salt is very selective, rejecting neutral and non-basic impurities.
See Protocol 3: Purification via Acid Addition Salt Formation for a complete workflow.
Caption: Workflow for purification via salt formation.
Strategy 2: Column Chromatography If salt formation is unsuccessful, column chromatography is the next logical step. As mentioned in Q1, use a deactivated stationary phase (silica + triethylamine, or alumina) and start with a non-polar eluent system (e.g., hexanes/ethyl acetate), gradually increasing the polarity to elute your product.
Detailed Experimental Protocols
Protocol 1: Recrystallization of Crude Pyrazole
-
Solvent Selection: Place a small amount of your crude product (20-30 mg) in a test tube. Add a few drops of a candidate solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all, even upon heating, the solvent is unsuitable. The ideal solvent dissolves the compound when hot but not when cold. Test various solvents from Table 1.
-
Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid. Heat the mixture to boiling with stirring (using a hot plate).
-
Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot filtration. This involves filtering the hot solution quickly through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Extractive Work-up for Removal of Starting Materials
-
Dissolution: Dissolve the crude pyrazole product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
Acid Wash: Add an equal volume of 1M HCl to the separatory funnel. Shake vigorously and allow the layers to separate. Drain the lower aqueous layer. This removes basic hydrazine. Repeat the wash if necessary (check the organic layer by TLC).
-
Base Wash: Add an equal volume of 1M NaOH. Shake and separate the layers. This removes acidic 1,3-dicarbonyl compounds.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification via Acid Addition Salt Formation [9][10]
-
Dissolution: Dissolve the crude oily or solid pyrazole in a suitable organic solvent like acetone, ethanol, or isopropanol (approx. 5-10 mL per gram of crude material).
-
Acid Addition: While stirring, slowly add a solution of one equivalent of an acid (e.g., oxalic acid in ethanol, or 85% phosphoric acid) dropwise.
-
Crystallization: The pyrazole salt will often begin to precipitate immediately. Continue stirring for 30-60 minutes, then cool the mixture in an ice bath to ensure complete precipitation.
-
Isolation: Collect the crystalline salt by vacuum filtration, washing with a small amount of the cold solvent.
-
Liberation of Free Base: Dissolve the purified salt in water. Add a strong base (e.g., 2M NaOH) dropwise until the pH is strongly basic (pH > 10). The pyrazole free base will often precipitate as a solid or separate as an oil.
-
Final Extraction: Extract the aqueous mixture three times with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and evaporate the solvent to obtain the pure pyrazole.
References
- 1. mdpi.com [mdpi.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Scaling the Synthesis of 4-Chloro-2-(1-methyl-1H-pyrazol-3-YL)phenol
Welcome to the technical support center for the synthesis of 4-Chloro-2-(1-methyl-1H-pyrazol-3-YL)phenol. This guide is designed for researchers, chemists, and process development professionals who are working on or scaling up the synthesis of this important heterocyclic compound. We will move beyond simple procedural lists to explore the underlying chemistry, address common challenges, and provide actionable solutions to ensure your synthesis is efficient, reproducible, and scalable.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a substituted phenol linked to an N-methylated pyrazole, presents a synthetic challenge that requires careful selection of methodology. The key is to form the C-C bond between the phenyl and pyrazole rings efficiently and with high regioselectivity. While several routes exist, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a robust and versatile platform for this transformation.[1][2]
This guide will focus on a Suzuki-Miyaura cross-coupling strategy, as it is well-documented for its high functional group tolerance, generally good yields, and adaptability to scale-up.[3]
Recommended Synthetic Workflow: Suzuki-Miyaura Coupling
The recommended approach involves the coupling of a pyrazole-boronic acid derivative with a halo-phenol. This strategy is often preferred because boronic acids are typically stable, and the reaction conditions are well-established.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
Minimizing discoloration in Knorr pyrazole synthesis
Welcome to the technical support center for the Knorr Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common issues encountered during this foundational heterocyclic synthesis, with a specific focus on preventing and addressing product discoloration.
Introduction
The Knorr pyrazole synthesis, a reaction of a 1,3-dicarbonyl compound with a hydrazine derivative, is a robust and versatile method for preparing pyrazoles.[1] However, a frequent challenge is the appearance of unwanted coloration, typically yellow to reddish-brown, in the crude and even purified product. This discoloration is often indicative of impurities that can complicate downstream applications and analytics. This guide provides a structured approach to understanding the root causes of discoloration and implementing effective solutions.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding discoloration in the Knorr pyrazole synthesis.
Q1: Why is my Knorr pyrazole synthesis reaction mixture turning yellow/red?
A1: This is a common observation and is most frequently caused by the oxidation of the hydrazine starting material, particularly when using arylhydrazines like phenylhydrazine.[2][3] Phenylhydrazine is sensitive to air and light and can oxidize to form colored impurities such as phenyldiazene and other radical species, which impart a yellow to dark red color to the reaction mixture.[3][4]
Q2: Can the 1,3-dicarbonyl compound be the source of color?
A2: While less common than hydrazine oxidation, the 1,3-dicarbonyl compound can contribute to impurity formation. These compounds can be susceptible to thermal decomposition or cleavage under harsh basic or acidic conditions, leading to side products that may be colored or react further to form colored species.[5]
Q3: Is the discoloration always a sign of a failed reaction?
A3: Not necessarily. The Knorr synthesis is often a high-yielding reaction, and the colored impurities may be present in small amounts.[6] However, their presence indicates suboptimal reaction conditions or reagent quality and will necessitate more rigorous purification.
Q4: How can I quickly decolorize my final pyrazole product?
A4: For minor color impurities, recrystallization with the addition of a small amount of activated charcoal can be effective.[7][8] The activated charcoal adsorbs the colored impurities, which are then removed during hot filtration. Be aware that this can sometimes lead to a slight reduction in yield as some product may also be adsorbed.[8]
In-Depth Troubleshooting Guides
This section provides a more detailed, cause-and-effect analysis of discoloration issues and systematic protocols to address them.
Guide 1: Issues Related to Starting Materials
The quality and handling of your starting materials are the most critical factors in preventing discoloration.
Problem: Persistent discoloration despite careful execution of the reaction.
Root Cause Analysis:
-
Hydrazine Quality: Hydrazine and its derivatives, especially phenylhydrazine, are prone to oxidation upon storage. Phenylhydrazine itself is a colorless to pale-yellow liquid or solid but can turn reddish-brown on exposure to air and light.[3] Using aged or improperly stored hydrazine will introduce colored impurities from the outset.
-
1,3-Dicarbonyl Stability: The stability of the 1,3-dicarbonyl compound can be an issue. Some of these compounds can undergo self-condensation or decomposition over time, especially if they are not stored under appropriate conditions (e.g., cool and dry).
Troubleshooting Protocol:
-
Assess Hydrazine Purity: Before starting the reaction, check the color of your hydrazine derivative. If it is significantly discolored (e.g., dark yellow or red), it is advisable to purify it. Phenylhydrazine can be purified by vacuum distillation.
-
Use Fresh Reagents: Whenever possible, use freshly opened or recently purchased hydrazine and 1,3-dicarbonyl compounds.
-
Proper Storage: Store hydrazine derivatives under an inert atmosphere (nitrogen or argon), protected from light, and at the recommended temperature. 1,3-dicarbonyl compounds should be stored in a cool, dry place.
Guide 2: Optimizing Reaction Conditions
The reaction environment plays a crucial role in minimizing the formation of colored byproducts.
Problem: The reaction mixture darkens significantly as the reaction progresses.
Root Cause Analysis:
-
Atmospheric Oxygen: The presence of oxygen in the reaction flask can promote the oxidation of the hydrazine, leading to the formation of colored byproducts.[4] This is often accelerated by heat.
-
Excessive Heat or Reaction Time: The Knorr synthesis is often exothermic, and excessive heating or prolonged reaction times can lead to the formation of degradation products.[9]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are important. While acid catalysis is typically required, overly strong acidic conditions or an incorrect amount can promote side reactions.[10][11]
Troubleshooting Protocol:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This is particularly important when the reaction requires heating.
-
Temperature Control: Monitor the internal temperature of the reaction. If the reaction is exothermic, consider cooling the flask in an ice bath during the initial addition of reagents. Use the minimum temperature necessary for the reaction to proceed to completion.
-
Controlled Reagent Addition: Add the hydrazine derivative dropwise to the solution of the 1,3-dicarbonyl compound and acid catalyst, especially on a larger scale, to control the exotherm.[4]
-
Catalyst Optimization: Acetic acid is a commonly used catalyst.[6] If discoloration is a major issue, consider using a milder acid or optimizing the amount of catalyst used.
Guide 3: Effective Purification Strategies
Even with optimized conditions, some level of impurity may be present. The following guide details purification methods to obtain a colorless product.
Problem: The crude product is colored, and simple recrystallization is not sufficient to remove the color.
Root Cause Analysis:
-
Highly Colored Impurities: The oxidative byproducts of hydrazines can be intensely colored, and even trace amounts can be visible.
-
Co-crystallization: In some cases, the impurities may have similar solubility profiles to the desired pyrazole product, leading to co-crystallization.
Purification Protocol:
-
Recrystallization with Activated Charcoal:
-
Dissolve the crude pyrazole in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture).[7]
-
Add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution.[8]
-
Swirl the mixture and keep it hot for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a Celite pad to remove the charcoal.
-
Allow the filtrate to cool slowly to induce crystallization.
-
-
Column Chromatography:
-
If recrystallization is ineffective, column chromatography on silica gel is a reliable method.
-
A typical eluent system is a gradient of ethyl acetate in hexanes.
-
The colored impurities often have different polarities and can be separated from the desired product.
-
-
Acid-Base Extraction:
-
Pyrazoles are weakly basic and can sometimes be purified by forming a salt.[12][13]
-
Dissolve the crude product in an organic solvent and extract with a dilute acid.
-
The pyrazole will move to the aqueous layer as its salt, while non-basic impurities remain in the organic layer.
-
Basify the aqueous layer and extract the purified pyrazole back into an organic solvent.
-
Data Summary and Visualization
Table 1: Troubleshooting Summary for Discoloration in Knorr Pyrazole Synthesis
| Symptom | Potential Cause | Recommended Action |
| Starting hydrazine is dark yellow/red | Oxidation during storage | Purify by vacuum distillation before use. |
| Reaction turns dark upon heating | Oxidation of hydrazine by atmospheric oxygen | Run the reaction under an inert atmosphere (N₂ or Ar). |
| Discoloration with a stable 1,3-dicarbonyl | Side reactions from harsh conditions | Optimize temperature and catalyst concentration. |
| Final product is colored after recrystallization | Highly colored impurities or co-crystallization | Use activated charcoal during recrystallization or purify by column chromatography. |
Diagrams
Caption: A recommended workflow for minimizing discoloration in Knorr pyrazole synthesis.
Caption: Primary causes of discoloration in the Knorr pyrazole synthesis.
References
- 1. name-reaction.com [name-reaction.com]
- 2. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 3. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 12. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Phenolic Compounds
For researchers, scientists, and drug development professionals, the accurate quantification of phenolic compounds is a critical endeavor. These ubiquitous secondary metabolites are not only pivotal to the quality and efficacy of natural products and pharmaceuticals but are also key biomarkers in various biological studies. Consequently, the analytical methods employed for their measurement must be rigorously validated to ensure they are fit for their intended purpose. This guide provides an in-depth comparison of analytical techniques and a detailed walkthrough of the validation process, grounded in scientific principles and regulatory expectations.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] This guide is structured to provide both the foundational "why" and the practical "how" of method validation, ensuring that your analytical data is not just a number, but a reliable and defensible result.
The Cornerstone of Reliable Measurement: Principles of Method Validation
Analytical method validation is a continuous process that begins during method development and persists throughout the method's lifecycle.[2] The framework for this process is globally harmonized by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), particularly in their Q2(R2) guideline.[1][2][3][4] This guideline, adopted by regulatory bodies like the U.S. Food and Drug Administration (FDA), provides a comprehensive framework for validating analytical procedures.[3][5][6]
The core principle is to establish, through documented evidence, that an analytical procedure has the performance characteristics to meet the requirements for its intended application. These performance characteristics are the pillars upon which the trustworthiness of your data is built.
Deconstructing Validation: A Deep Dive into Performance Characteristics
The validation process involves a systematic evaluation of several key parameters. The selection of which tests to perform depends on the nature of the analytical procedure.
Overall Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method for phenolic compounds.
Caption: A typical workflow for analytical method validation.
Specificity/Selectivity
Why it's critical: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For phenolic compound analysis, which often involves complex mixtures from natural extracts or biological samples, demonstrating specificity is paramount. A lack of specificity can be addressed in some cases by using a combination of two or more analytical procedures.[5]
Experimental Protocol:
-
Analyze Blank Samples: Analyze a blank sample matrix (without the analyte) to demonstrate that no interferences are present at the retention time or wavelength of the analyte.
-
Spiked Sample Analysis: Spike the sample matrix with the analyte and potential interfering compounds (e.g., other structurally similar phenols, formulation excipients).
-
Peak Purity Analysis (for HPLC): If using a Diode Array Detector (DAD), perform peak purity analysis to ensure the chromatographic peak of the analyte is spectrally homogeneous.
-
Compare Results: The response of the analyte in the spiked sample should be compared to the response of a pure standard. The presence of interfering substances should not significantly alter the analyte's signal.
Linearity
Why it's critical: Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte within a given range. This is fundamental for accurate quantification.
Experimental Protocol:
-
Prepare a Series of Standards: Prepare a minimum of five concentrations of the analyte standard across the expected range.
-
Analyze the Standards: Analyze each standard in triplicate.
-
Construct a Calibration Curve: Plot the average response against the known concentration.
-
Perform Linear Regression Analysis: Calculate the coefficient of determination (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Coefficient of Determination (r²): Typically, an r² > 0.99 is considered acceptable, indicating a strong linear relationship.[7][8][9]
Range
Why it's critical: The range is the interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol: The range is typically derived from the linearity studies and is confirmed by demonstrating acceptable accuracy and precision at the lower and upper limits of the range.
Accuracy
Why it's critical: Accuracy represents the closeness of the test results obtained by the method to the true value. It is a measure of the systematic error of a method.
Experimental Protocol:
-
Spiked Placebo/Matrix Recovery: Prepare a sample matrix (placebo) and spike it with known concentrations of the analyte at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze Samples: Analyze a minimum of three replicate preparations for each concentration level.
-
Calculate Percent Recovery: The accuracy is expressed as the percentage of the analyte recovered from the sample matrix.
Percent Recovery = (Measured Concentration / Spiked Concentration) x 100%
Acceptance Criteria:
-
The mean percent recovery is typically expected to be within 98.0% to 102.0% for drug substance and drug product assays, although this can vary depending on the analyte concentration and matrix.
Precision
Why it's critical: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).
Types of Precision:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
Experimental Protocol (Repeatability):
-
Analyze a minimum of six replicates of a sample at 100% of the test concentration.
-
Calculate the mean, standard deviation, and RSD.
Experimental Protocol (Intermediate Precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.
-
Compare the results between the different conditions.
Acceptance Criteria:
-
RSD: For assays of major components, the RSD should typically be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Why they are critical:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10][11]
These parameters are crucial for the analysis of impurities or low levels of phenolic compounds.
Methods for Determination: [12]
-
Based on Visual Evaluation: Applicable for non-instrumental methods but not recommended for quantitative analysis.
-
Based on Signal-to-Noise Ratio: The LOD is often determined at a signal-to-noise ratio of 3:1, and the LOQ at 10:1.[10]
-
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve:
-
LOD = 3.3 * (Standard Deviation of the Response / Slope)
-
LOQ = 10 * (Standard Deviation of the Response / Slope) The standard deviation of the response can be determined from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses.[12]
-
Robustness
Why it's critical: Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate variations in method parameters.[13][14][15] It provides an indication of its reliability during normal usage.[13][15] Robustness testing is a core component of a complete method validation package.[16]
Experimental Protocol:
-
Identify Critical Parameters: Identify method parameters that are susceptible to variation (e.g., for HPLC: pH of the mobile phase, column temperature, flow rate; for spectrophotometry: reaction time, temperature).
-
Introduce Deliberate Variations: Vary these parameters within a realistic range.
-
Analyze Samples: Analyze a standard sample under each modified condition.
-
Evaluate Impact: Assess the effect of these variations on the analytical results (e.g., peak area, retention time, resolution). The system suitability parameters should remain within the acceptance criteria.[14]
Caption: Key parameters to vary during robustness testing.
A Comparative Guide to Analytical Techniques for Phenolic Compounds
The choice of analytical technique is dependent on the specific research question, the complexity of the sample matrix, and the desired level of sensitivity and specificity.
| Technique | Principle | Strengths | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) with UV-Vis/DAD | Separation based on polarity, detection via UV-Vis absorbance. | Robust, reproducible, good for quantification of known compounds, allows for peak purity analysis (DAD).[7][17][18] | Co-elution can be an issue, requires reference standards for identification. | Quantification of specific phenolic acids and flavonoids in plant extracts, beverages, and pharmaceutical formulations.[7][8][9][18] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC coupled with mass-based detection. | High sensitivity and selectivity, allows for identification of unknown compounds, provides structural information. | More expensive, complex instrumentation and data analysis. | Metabolomic studies, identification and quantification of trace-level phenolics in complex biological matrices. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Excellent for volatile and semi-volatile phenolics. | Requires derivatization for non-volatile compounds, high temperatures can degrade some phenolics. | Analysis of essential oils, aroma compounds, and smaller phenolic molecules. |
| UV-Vis Spectrophotometry (e.g., Folin-Ciocalteu assay) | Colorimetric reaction where phenolics reduce a reagent, leading to a measurable color change.[19][20] | Simple, rapid, inexpensive, good for estimating total phenolic content.[19][21][22] | Lacks specificity (reacts with other reducing substances like sugars and proteins), provides an estimate rather than an absolute value.[19][20] | Rapid screening of total phenolic content in large numbers of samples, quality control of raw materials.[21][23][24][25] |
Data Presentation and Interpretation
Summarizing validation data in a clear and concise manner is crucial for reporting and regulatory submissions.
Table 1: Example Validation Summary for an HPLC Method
| Validation Parameter | Acceptance Criteria | Example Result | Pass/Fail |
| Specificity | No interference at analyte retention time | No interfering peaks observed | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 | Pass |
| Range (µg/mL) | 1 - 100 | 1 - 100 | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% (at 80%)100.2% (at 100%)101.1% (at 120%) | Pass |
| Precision (Repeatability, RSD) | ≤ 2.0% | 0.85% | Pass |
| Precision (Intermediate, RSD) | ≤ 2.0% | 1.2% | Pass |
| LOD (µg/mL) | Report | 0.15 | N/A |
| LOQ (µg/mL) | Report | 0.45 | N/A |
| Robustness | System suitability criteria met | All variations met SST | Pass |
Conclusion: Ensuring Data Integrity through Rigorous Validation
The validation of analytical methods for phenolic compounds is a scientifically rigorous process that underpins the reliability of research and the quality of products. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, scientists can ensure that their methods are fit for purpose. This guide has provided a framework for understanding the causality behind experimental choices and for implementing self-validating protocols. Adherence to these principles, grounded in authoritative guidelines from bodies like the ICH, is not merely a regulatory hurdle but a commitment to scientific integrity.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. fda.gov [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. propharmagroup.com [propharmagroup.com]
- 6. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. researchgate.net [researchgate.net]
- 16. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Development and Validation of a High-performance Liquid Chromatography–Diode-array Detection Method for the Determination of Eight Phenolic Constituents in Extracts of Different Wine Species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. rjpbcs.com [rjpbcs.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Validation of Spectrophotometric Methods for the Determination of Total Polyphenol and Total Flavonoid Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Introduction: The Pyrazole Scaffold as a Pillar in Modern Medicinal Chemistry
An In-Depth Comparative Analysis of Pyrazole-Based Inhibitors for Researchers and Drug Development Professionals
The pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in drug discovery.[1][2] Its remarkable versatility stems from its unique physicochemical properties: the pyrazole ring can act as both a hydrogen bond donor and acceptor, engage in various non-covalent interactions, and serve as a stable, synthetically accessible core for building complex molecules.[3][4] These attributes have led to the successful development of numerous FDA-approved drugs across a wide range of therapeutic areas, from anti-inflammatory agents to targeted cancer therapies.[1][2][5] This guide provides a comparative analysis of prominent classes of pyrazole-based inhibitors, delves into the experimental methodologies used for their evaluation, and explores the structure-activity relationships that govern their potency and selectivity.
Comparative Analysis of Key Pyrazole-Based Inhibitor Classes
The true power of the pyrazole scaffold is demonstrated by its successful incorporation into inhibitors targeting vastly different enzyme families. Here, we compare three major classes: COX-2, Janus Kinase (JAK), and Cyclin-Dependent Kinase (CDK) inhibitors.
Cyclooxygenase-2 (COX-2) Inhibitors: The Case of Celecoxib
Celecoxib (Celebrex) is a diaryl-substituted pyrazole that functions as a selective non-steroidal anti-inflammatory drug (NSAID).[6]
Mechanism of Action: Celecoxib's therapeutic effects—analgesic, anti-inflammatory, and antipyretic—are derived from its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[6][7] COX enzymes catalyze the conversion of arachidonic acid to prostaglandin precursors, which are key mediators of pain and inflammation.[8][9] Unlike traditional NSAIDs that inhibit both COX-1 and COX-2, Celecoxib's selectivity for COX-2 reduces the risk of gastrointestinal side effects associated with COX-1 inhibition.[8][10]
Structural Basis for Selectivity: The selectivity of Celecoxib is attributed to its sulfonamide side chain, which binds to a hydrophilic side pocket present in the active site of COX-2 but not COX-1.[7][8] This structural difference allows for preferential binding and inhibition of the inflammation-specific isoform.
Signaling Pathway and Point of Inhibition: The diagram below illustrates the arachidonic acid pathway and the specific inhibitory action of Celecoxib.
Caption: Inhibition of the COX-2 enzyme by Celecoxib, blocking the synthesis of inflammatory prostaglandins.
Janus Kinase (JAK) Inhibitors: The Ruxolitinib Example
Ruxolitinib (Jakafi) is a potent, ATP-competitive inhibitor of Janus kinases, a family of tyrosine kinases critical for cytokine signaling.[11][12]
Mechanism of Action: Ruxolitinib demonstrates selectivity for JAK1 and JAK2.[11][13] These kinases are essential components of the JAK-STAT signaling pathway, which transduces signals for a multitude of cytokines and growth factors involved in hematopoiesis and immune function. By inhibiting JAK1 and JAK2, Ruxolitinib disrupts these signaling cascades, leading to a reduction in pro-inflammatory cytokine production and myeloproliferation.[11][14]
Signaling Pathway and Point of Inhibition: The diagram below shows the canonical JAK-STAT pathway and the inhibitory role of Ruxolitinib.
Caption: Ruxolitinib inhibits JAK1/JAK2, preventing STAT phosphorylation and subsequent gene expression.
Comparative Performance of JAK Inhibitors: The development of multiple JAK inhibitors (JAKis) allows for a comparative analysis of their efficacy, which often relates to their selectivity profiles against the four JAK isoforms.
| Inhibitor | Primary Target(s) | Indication Example | Key Comparative Efficacy Data (Rheumatoid Arthritis) |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis | Primarily used in myeloproliferative neoplasms, not RA.[13] |
| Tofacitinib | Pan-JAK (preference for JAK1/JAK3) | Rheumatoid Arthritis | Showed significant efficacy over placebo and methotrexate.[15] |
| Baricitinib | JAK1, JAK2 | Rheumatoid Arthritis | Demonstrated superiority to adalimumab in some studies.[15] |
| Upadacitinib | Selective JAK1 | Rheumatoid Arthritis | Network meta-analyses suggest numerically higher efficacy in ACR response rates compared to other JAKis.[16][17] |
| Filgotinib | Selective JAK1 | Rheumatoid Arthritis | A selective JAK1 inhibitor with demonstrated efficacy in RA.[15] |
ACR: American College of Rheumatology response criteria. Data synthesized from multiple studies and meta-analyses.[15][16][17]
Cyclin-Dependent Kinase (CDK) Inhibitors: Targeting the Cell Cycle
The cell cycle is tightly regulated by CDKs, and their dysregulation is a hallmark of cancer.[18] The pyrazole scaffold has been instrumental in developing potent and selective CDK inhibitors, with CDK2 being a particularly attractive target.[18][19]
Mechanism of Action: Pyrazole-based CDK2 inhibitors are designed to fit into the ATP-binding pocket of the CDK2/cyclin complex.[20] By blocking ATP binding, these inhibitors prevent the phosphorylation of downstream substrates (like Retinoblastoma protein, Rb), leading to cell cycle arrest, typically at the G1/S transition, and subsequent apoptosis.[9][20][21]
Comparative Potency of Pyrazole-Based CDK2 Inhibitors: The potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Ki).
| Compound Class/Example | CDK2 Inhibition (IC₅₀ or Ki) | Key Structural Features |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines (Compound 15) | Ki = 0.005 µM | Bioisosteric replacement of a phenylsulfonamide with a pyrazole moiety.[22] |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines (Compound 11) | IC₅₀ = 0.45 µM | Pyridinyl and diamine substitutions on the pyrazole core.[21] |
| Pyrazolo[1,5-a]pyrimidine derivative (Compound 7d) | IC₅₀ = 1.47 µM | Fused pyrimidine ring system.[20] |
Experimental Protocols for Inhibitor Characterization
Objective evaluation of inhibitor performance requires a multi-step approach, moving from direct enzyme interaction to a complex cellular environment.
Protocol 1: In Vitro Kinase Assay (Biochemical Potency)
Objective: To determine the direct inhibitory activity of a compound against a purified kinase enzyme and calculate its IC₅₀ value.
Causality: This is the foundational experiment to confirm target engagement. By using a purified enzyme, we isolate the interaction between the inhibitor and its direct target, eliminating variables like cell membrane permeability.[23] A radiometric or TR-FRET assay is often used to quantify enzyme activity.[24][25]
Methodology (Example: Radiometric Assay):
-
Reaction Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase (e.g., CDK2/Cyclin A) and a specific substrate peptide in kinase buffer.
-
Inhibitor Addition: Add the pyrazole-based inhibitor at various concentrations (typically a serial dilution) to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Initiation: Start the kinase reaction by adding [γ-³³P]ATP. The concentration of ATP should ideally be close to the Kₘ of the kinase to accurately reflect the inhibitor's intrinsic affinity (Ki).[26]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).
-
Detection: Spot the reaction mixture onto a phosphocellulose filter mat. The radiolabeled phosphate will bind to the substrate on the filter. Wash the mat to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Workflow Diagram:
Caption: Standard workflow for an in vitro radiometric kinase assay to determine inhibitor potency (IC₅₀).
Protocol 2: Cell-Based Potency Assay
Objective: To assess the functional potency of an inhibitor within a living cellular system by measuring the phosphorylation of a downstream target.
Causality: While an in vitro assay confirms direct inhibition, it doesn't predict performance in a cell.[23] A cell-based assay is a self-validating system that inherently accounts for crucial factors like cell membrane permeability, intracellular target concentration, and potential efflux pump activity.[27][28][29] A positive result demonstrates that the compound can reach its target in a physiological context and exert a biological effect.
Methodology (Example: Western Blot for p-STAT):
-
Cell Culture: Plate an appropriate cell line (e.g., a human cell line with an active JAK-STAT pathway) in a multi-well plate and allow cells to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the pyrazole-based JAK inhibitor (e.g., Ruxolitinib) for 1-2 hours.
-
Pathway Stimulation: Stimulate the JAK-STAT pathway by adding a specific cytokine (e.g., interferon-gamma) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and then lyse them on ice using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated form of the target (e.g., anti-phospho-STAT3).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Re-probe the blot with an antibody for total STAT3 as a loading control. Quantify the band intensities and plot the ratio of p-STAT3 to total STAT3 against inhibitor concentration to determine the cellular IC₅₀.
Workflow Diagram:
Caption: Workflow for a cell-based assay to measure the functional inhibition of a signaling pathway.
Conclusion: The Enduring and Evolving Role of Pyrazole Inhibitors
The pyrazole scaffold is a testament to the power of privileged structures in medicinal chemistry.[4] Its adaptability has enabled the design of highly potent and selective inhibitors against diverse and critical targets like COX-2, JAKs, and CDKs. The comparative analysis reveals that while the core scaffold is vital, fine-tuning potency and selectivity relies on strategic substitutions that exploit subtle differences in the target's active site.[30][31] The rigorous experimental pipeline, from biochemical assays confirming direct target binding to cell-based assays validating physiological function, is essential for translating these chemical entities into effective therapeutics. As our understanding of disease pathways deepens, the pyrazole framework will undoubtedly continue to serve as a foundational element for the next generation of targeted inhibitors.[32][33]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. ClinPGx [clinpgx.org]
- 10. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 11. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 13. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 14. hcp.jakafi.com [hcp.jakafi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Comparative Efficacy of JAK Inhibitors for Moderate-To-Severe Rheumatoid Arthritis: A Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Comparative efficacy of five approved Janus kinase inhibitors as monotherapy and combination therapy in patients with moderate-to-severe active rheumatoid arthritis: a systematic review and network meta-analysis of randomized controlled trials [frontiersin.org]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. bmglabtech.com [bmglabtech.com]
- 26. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bioagilytix.com [bioagilytix.com]
- 29. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 30. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyrazole Derivatives
For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a cornerstone of modern therapeutics. This five-membered heterocyclic ring is a privileged structure, found in a multitude of FDA-approved drugs targeting a wide array of diseases, from inflammatory conditions to cancer.[1][2][3] A significant portion of these agents act as kinase inhibitors, underscoring the pyrazole core's utility in designing targeted therapies.[4][5] However, the therapeutic success of any small molecule hinges not only on its on-target potency but also on its selectivity. Unintended interactions with other cellular proteins, known as off-target effects or cross-reactivity, can lead to adverse drug reactions or, in some cases, reveal opportunities for drug repurposing.[6][7][8]
This guide provides an in-depth, comparative analysis of the cross-reactivity profiling of pyrazole derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering insights gleaned from years of experience in the field. Our objective is to equip you with the knowledge to design, execute, and interpret cross-reactivity studies with scientific rigor, ensuring the development of safer and more effective pyrazole-based therapeutics.
The Imperative of Selectivity: Understanding the "Why"
The human kinome comprises over 500 protein kinases that share a structurally conserved ATP-binding pocket, the primary target for most kinase inhibitors.[8] This structural similarity presents a significant challenge in developing truly selective inhibitors. A pyrazole derivative designed to inhibit a specific cancer-associated kinase might also interact with other kinases, leading to unforeseen physiological consequences.[9] For instance, the off-target inhibition of kinases crucial for cardiac function could lead to cardiotoxicity. Conversely, some off-target activities have proven beneficial; the anti-inflammatory drug celecoxib has demonstrated off-target antibacterial effects.[10] Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely a regulatory hurdle but a fundamental aspect of rational drug design.
Experimental Guide: A Methodical Approach to Profiling Cross-Reactivity
A robust assessment of cross-reactivity involves a multi-tiered approach, beginning with broad, high-throughput screening and progressing to more focused, in-depth characterization of identified off-targets. Here, we detail the core experimental workflows.
Workflow for Comprehensive Cross-Reactivity Profiling
Caption: A streamlined workflow for pyrazole derivative cross-reactivity profiling.
In Vitro Kinase Inhibition Assays: The First Pass
The initial step in profiling is often a broad screen against a panel of kinases, commonly referred to as a kinome scan.[11] This provides a global view of a compound's selectivity.
Principle: These assays measure the ability of a test compound to inhibit the enzymatic activity of a purified kinase. The activity is typically quantified by measuring the phosphorylation of a substrate.
Detailed Protocol:
-
Compound Preparation:
-
Prepare a stock solution of the pyrazole derivative in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions). A single high concentration (e.g., 1 µM or 10 µM) is often used for the initial broad screen.[1]
-
-
Assay Plate Preparation:
-
Dispense a small volume of the diluted compound or DMSO (vehicle control) into the wells of a microplate (e.g., 384-well plate).
-
-
Kinase Reaction:
-
Prepare a reaction mixture containing the purified kinase and a suitable substrate (peptide or protein) in kinase assay buffer.
-
Add the kinase/substrate mixture to the wells containing the compound.
-
Allow the compound and kinase to pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP. The ATP concentration should ideally be at or near the Km value for each kinase to provide a more accurate measure of the inhibitor's intrinsic affinity.[12]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration, ensuring the reaction remains in the linear range.
-
-
Detection:
-
Stop the reaction and measure kinase activity. Several detection methods are available:
-
Radiometric Assays: Utilize [γ-³³P]-ATP and measure the incorporation of the radiolabel into the substrate.[13]
-
Luminescence-Based Assays: Measure the amount of ATP remaining in the reaction (e.g., ADP-Glo™ Kinase Assay).[13]
-
Fluorescence-Based Assays: Employ fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
For IC50 determination, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that produces 50% inhibition.
-
Causality Behind Experimental Choices:
-
ATP Concentration: Using an ATP concentration close to the Km is crucial. If the ATP concentration is too high, it can outcompete ATP-competitive inhibitors, leading to an overestimation of the IC50 value and a skewed selectivity profile.[12]
-
Kinase Panel Size: A larger, more diverse kinase panel provides a more comprehensive assessment of selectivity. Screening against a small, biased panel can miss significant off-target interactions.[14]
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
While in vitro assays are excellent for initial screening, they do not always reflect a compound's behavior in a cellular environment. CETSA is a powerful biophysical technique that directly measures the engagement of a compound with its target protein within intact cells.[15][16][17]
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. CETSA measures this change in thermal stability.[18]
Detailed Protocol:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with the pyrazole derivative at various concentrations or with a vehicle control (DMSO).
-
Incubate the cells for a sufficient time to allow for compound uptake and target binding (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).[17]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separate the soluble protein fraction (containing the non-denatured, stabilized protein) from the precipitated, denatured protein by centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein in the soluble fraction using a specific detection method, such as:
-
-
Data Analysis:
-
CETSA Melt Curve: Plot the amount of soluble target protein against the heating temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Isothermal Dose-Response (ITDR): Heat all samples at a single, fixed temperature (chosen from the melt curve) with varying compound concentrations. Plot the amount of soluble protein against the compound concentration to determine the cellular EC50 (the concentration required for half-maximal stabilization).[18]
-
Causality Behind Experimental Choices:
-
Intact Cells vs. Lysates: Performing CETSA in intact cells provides a more physiologically relevant assessment, as it accounts for cell permeability, efflux, and metabolic transformation of the compound.[20]
-
ITDR for Potency: The ITDR format is crucial for quantifying the potency of target engagement in a cellular setting, which can then be compared to the biochemical IC50 values.
Comparative Cross-Reactivity Profiles of Representative Pyrazole Derivatives
To illustrate the diversity in selectivity among pyrazole-based inhibitors, the following tables summarize the cross-reactivity profiles of several well-characterized compounds. The data is synthesized from publicly available sources to provide a comparative overview.
Table 1: Kinase Selectivity of Pyrazole-Based JAK Inhibitors
| Compound | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Key Off-Targets (IC50 < 100 nM) | Reference(s) |
| Tofacitinib | JAK1, JAK3 | JAK1: ~1 nM, JAK3: ~2 nM | JAK2 (~20 nM) | [2][3][21] |
| Ruxolitinib | JAK1, JAK2 | JAK1: ~3.3 nM, JAK2: ~2.8 nM | TYK2 (~19 nM) | [22][23] |
| Baricitinib | JAK1, JAK2 | JAK1: ~5.9 nM, JAK2: ~5.7 nM | TYK2 (~53 nM) | [24] |
Table 2: Cross-Reactivity Profile of Celecoxib (a COX-2 Inhibitor)
| Primary Target | IC50 vs. Primary Target | Known Off-Targets | Potential Clinical Implications of Off-Target Effects | Reference(s) |
| COX-2 | ~40 nM | Carbonic anhydrases, Phosphodiesterases | Cardiovascular risks, gastrointestinal side effects | [10][25][26] |
Interpreting the Data: Beyond the Numbers
A list of IC50 values is only the starting point. A meaningful interpretation of cross-reactivity data requires a deeper analysis.
-
Selectivity Score: A simple metric to quantify selectivity is the selectivity score, which is the number of kinases inhibited above a certain threshold (e.g., >70% inhibition at 1 µM) divided by the total number of kinases tested.[1] A lower score indicates higher selectivity.
-
Therapeutic Window: The ratio of the off-target IC50 to the on-target IC50 provides an indication of the therapeutic window. A larger ratio is desirable, suggesting that therapeutic concentrations are less likely to engage off-targets.
-
Structure-Activity Relationship (SAR): Analyzing the cross-reactivity profiles of a series of pyrazole analogs can reveal which structural modifications enhance selectivity. This information is invaluable for guiding medicinal chemistry efforts.[4][5]
Signaling Pathway Context: A Visual Representation
Understanding the signaling pathways in which the on- and off-targets are involved is crucial for predicting the functional consequences of cross-reactivity.
Caption: Inhibition of the JAK-STAT pathway by a pyrazole-based inhibitor.
Conclusion
The cross-reactivity profiling of pyrazole derivatives is a critical and multifaceted process in drug discovery. A thorough and well-designed profiling strategy, incorporating both in vitro biochemical assays and cell-based target engagement studies, is essential for selecting drug candidates with the optimal balance of potency and selectivity. By understanding the "why" behind the experimental choices and interpreting the data within a biological context, researchers can mitigate the risks of off-target toxicity and unlock the full therapeutic potential of this versatile chemical scaffold. This guide provides a framework for approaching this challenge with the scientific rigor and critical thinking of a seasoned application scientist.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. annualreviews.org [annualreviews.org]
- 18. biorxiv.org [biorxiv.org]
- 19. bio-protocol.org [bio-protocol.org]
- 20. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 21. ard.bmj.com [ard.bmj.com]
- 22. guidetopharmacology.org [guidetopharmacology.org]
- 23. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. What to Know About Reducing Celebrex Side Effects [hss.edu]
A Comparative Guide to the Biological Activities of Substituted Pyrazole Analogs
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its structural versatility and ability to engage in various biological interactions have led to its incorporation into a multitude of compounds with a broad spectrum of pharmacological properties.[1][3][4][5] The therapeutic relevance of this moiety is firmly established by the market presence of drugs like Celecoxib, a potent anti-inflammatory agent, demonstrating the scaffold's potential in drug design.[6][7][8][9]
This guide offers a comparative analysis of substituted pyrazole analogs, focusing on three key areas of intense research: anti-inflammatory, anticancer, and antimicrobial activities. We will delve into the mechanisms of action, explore structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols for foundational biological assays.
Anti-Inflammatory Activity: Targeting Cyclooxygenase (COX) Pathways
Many pyrazole derivatives owe their anti-inflammatory effects to the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis.[10] A significant advancement in this area has been the development of pyrazoles that selectively inhibit the inducible COX-2 isoform over the constitutive COX-1 isoform.[6][7][11][12][13] This selectivity is clinically important as it reduces the risk of gastrointestinal side effects, such as stomach ulcers, which are commonly associated with non-selective NSAIDs that inhibit the protective functions of COX-1.[10][12][13]
Mechanism of Action: Selective COX-2 Inhibition
The anti-inflammatory mechanism of diaryl-substituted pyrazoles like Celecoxib is well-characterized. Celecoxib binds with its polar sulfonamide side chain to a hydrophilic pocket near the active site of the COX-2 enzyme.[6][12] This structural feature allows for a preferential fit into the larger, more flexible binding pocket of COX-2 compared to COX-1, leading to its selective inhibition.[13] By blocking COX-2, these pyrazole analogs prevent the conversion of arachidonic acid to prostaglandins (like PGE2), which are key mediators of inflammation, pain, and fever.[11][14]
Caption: Selective COX-2 inhibition by pyrazole analogs reduces inflammation.
Comparative Anti-Inflammatory Activity of Pyrazole Analogs
The potency and selectivity of pyrazole analogs are highly dependent on their substitution patterns. The table below summarizes data for representative compounds.
| Compound/Analog | Target(s) | IC50 (µM) | In Vivo Model (% Inhibition) | Reference |
| Celecoxib | COX-2 | ~0.04 (varies) | - | [7][12] |
| FR140423 | COX-2 | 150-fold more selective for COX-2 than COX-1 | Carrageenan-induced paw edema (2-3 fold more potent than indomethacin) | [15] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 / COX-1 | 0.02 / 4.5 | - | [7] |
| Compound 6b (pyrazole-substituted) | - | - | Carrageenan-induced paw edema (85.23% inhibition) | [9] |
| Compound 4 (hydrazinecarboxamide) | - | - | Carrageenan-induced paw edema (Better than Diclofenac) | [8] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard for evaluating the acute anti-inflammatory activity of novel compounds.
Principle: Intraplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.
Methodology:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, free access to food and water).
-
Grouping: Animals are randomly divided into groups (n=6 per group):
-
Control Group (Vehicle, e.g., 0.5% carboxymethyl cellulose).
-
Standard Drug Group (e.g., Diclofenac sodium or Indomethacin).
-
Test Compound Groups (different doses of the pyrazole analog).
-
-
Compound Administration: The test compounds, standard drug, and vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a digital plethysmometer.
-
Induction of Inflammation: 0.1 mL of a 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw.
-
Paw Volume Measurement: The paw volume is measured again at specific time intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculation:
-
The increase in paw volume (edema) is calculated as the difference between the final and initial paw volumes.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Anticancer Activity: A Multi-Targeted Approach
The pyrazole scaffold is a cornerstone in the development of novel anticancer agents, demonstrating efficacy through a variety of mechanisms.[16][17][18] These compounds often function as inhibitors of key enzymes that regulate cell growth and proliferation, particularly protein kinases.[19][20]
Mechanisms of Action:
-
Kinase Inhibition: Pyrazole analogs have been designed to inhibit a range of kinases crucial for cancer cell survival, including Cyclin-Dependent Kinases (CDKs), Polo-like kinase 1 (PLK1), Aurora kinases, and Akt.[2][19][21][22] Inhibition of CDKs, for example, can halt the cell cycle, preventing cancer cells from dividing.[2]
-
Induction of Apoptosis & Cell Cycle Arrest: By targeting signaling pathways, many pyrazole derivatives can trigger programmed cell death (apoptosis) and cause the cell cycle to arrest in specific phases (e.g., G2/M), thereby preventing tumor growth.[2][14]
-
Inhibition of Angiogenesis: Some analogs can inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow and metastasize.[14]
Caption: CDK inhibition by pyrazole analogs disrupts S phase entry.
Comparative Anticancer Activity of Pyrazole Analogs
The cytotoxic activity of pyrazole analogs is highly dependent on the specific substitutions, which dictate their target affinity. Fusing the pyrazole core with other heterocyclic systems like pyrimidine or thiophene has proven to be a successful strategy for enhancing potency.[23][24]
| Compound/Analog | Target(s) | Cell Line(s) | IC50 / GI50 (µM) | Reference |
| Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine) | CDK2 | A2780 (Ovarian) | 0.127–0.560 (across 13 cell lines) | [2] |
| Compound 11a (Acylhydrazone derivative) | - | HeLa, MCF7, SKOV3 | 4.63 - 9.45 | [23][25] |
| Compound 43m (Pyrazolo[4,3-d]pyrimidin-7-one) | mTOR | A549 (Lung) | 14 | [24] |
| Ferrocene-pyrazole hybrid 47c | - | HCT-116 (Colon) | 3.12 | [24] |
| Pyrazoline derivative (4-bromophenyl substituted) | - | MCF-7 (Breast) | 5.8 | [17] |
Experimental Protocol: MTT Assay for Cell Viability
This colorimetric assay is a widely used, quantitative method to assess the in vitro cytotoxic effects of compounds on cancer cell lines.
Principle: The assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well microtiter plate at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the pyrazole test compounds (typically in a serial dilution). A control group receives only the vehicle (e.g., DMSO, usually <0.1%).
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, the medium is removed, and 100 µL of MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
Dose-response curves are plotted, and the IC50 value (the concentration of the compound required to inhibit cell growth by 50%) is determined.
-
Antimicrobial Activity: Combating Bacteria and Fungi
Substituted pyrazoles have emerged as a promising class of antimicrobial agents with a broad spectrum of activity against both bacteria (Gram-positive and Gram-negative) and fungi.[8][26][27][28]
Mechanisms of Action: The precise mechanisms of action can be varied. Some pyrazole-thiazole hybrids have been shown to target bacterial topoisomerase II and IV, essential enzymes for DNA replication, leading to bacterial death.[29] The structural diversity of pyrazole analogs allows them to interfere with multiple cellular processes in microorganisms.
Structure-Activity Relationship (SAR): The antimicrobial efficacy of pyrazoles is significantly influenced by their substituents. The incorporation of other heterocyclic rings, such as thiazole or thiophene, is a common strategy to enhance potency.[29][30][31] For instance, certain pyrazole-thiazole hybrids containing a hydrazone moiety have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[29]
Comparative Antimicrobial Activity of Pyrazole Analogs
The minimum inhibitory concentration (MIC) is a standard measure of a compound's antimicrobial potency. The table below compares the activity of several pyrazole derivatives.
| Compound/Analog | Target Organism(s) | MIC (µg/mL) | Reference |
| Thiazolo-pyrazole derivative (17) | MRSA | 4 | [29] |
| Compound 3 (pyrazole derivative) | Escherichia coli | 0.25 | [8] |
| Compound 4 (pyrazole derivative) | Streptococcus epidermidis | 0.25 | [8] |
| Compound 2 (pyrazole derivative) | Aspergillus niger | 1 | [8] |
| Hydrazone 21a (carbothiohydrazide) | S. aureus, B. subtilus, K. pneumoniae, E. coli | 62.5 - 125 | [27] |
| Hydrazone 21a (carbothiohydrazide) | C. albicans, A. niger | 2.9 - 7.8 | [27] |
Experimental Protocol: Agar Well Diffusion Method
This is a widely used preliminary method to screen for the antimicrobial activity of new compounds.
Principle: A standardized microbial inoculum is uniformly spread on the surface of a sterile agar plate. The test compound is introduced into a well cut into the agar. As the compound diffuses through the agar, it creates a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the compound's activity.
Methodology:
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) and pour it into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard) in sterile saline.
-
Plate Inoculation: Uniformly swab the entire surface of the agar plate with the microbial suspension using a sterile cotton swab.
-
Well Preparation: Aseptically cut wells (e.g., 6 mm in diameter) in the inoculated agar plate using a sterile cork borer.
-
Compound Loading: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. A well with the solvent alone serves as a negative control, and a well with a standard antibiotic (e.g., Ciprofloxacin) or antifungal (e.g., Clotrimazole) serves as a positive control.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-28°C for 48-72 hours for fungi).
-
Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.
Conclusion
The pyrazole scaffold is a remarkably versatile and productive platform in drug discovery. Through strategic substitution, chemists can fine-tune the biological activity of these analogs to selectively target a wide range of proteins and pathways implicated in inflammation, cancer, and microbial infections. The structure-activity relationships highlighted in this guide demonstrate that modifications at all positions of the pyrazole ring, as well as the fusion with other heterocyclic systems, are critical for optimizing potency and selectivity.[16][24] Future research will likely focus on developing pyrazole derivatives with dual or multiple modes of action and further refining their selectivity to minimize off-target effects and enhance their therapeutic index.[7]
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. allresearchjournal.com [allresearchjournal.com]
- 4. Recent applications of pyrazole and its substituted analogs | Semantic Scholar [semanticscholar.org]
- 5. jchr.org [jchr.org]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Celecoxib - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 14. ClinPGx [clinpgx.org]
- 15. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. srrjournals.com [srrjournals.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 21. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 25. mdpi.com [mdpi.com]
- 26. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 27. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. tandfonline.com [tandfonline.com]
- 29. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - ProQuest [proquest.com]
- 31. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-2-(1-methyl-1H-pyrazol-3-YL)phenol Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a cornerstone for the development of novel therapeutics, demonstrating a wide array of biological activities.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a promising class of compounds: 4-Chloro-2-(1-methyl-1H-pyrazol-3-YL)phenol analogs. With a focus on their potential as kinase inhibitors, we will explore how subtle molecular modifications can profoundly impact their biological efficacy. This analysis is supported by a synthesis of data from related pyrazole-based compounds and established experimental protocols to provide a comprehensive resource for researchers in the field.
The core structure, 4-Chloro-2-(1H-pyrazol-3-yl)phenol, serves as a versatile template for inhibitor design.[3][4][5] The strategic placement of a chloro group on the phenol ring and a methyl group on the pyrazole moiety provides a foundational framework for potent and selective kinase inhibition. Understanding the SAR of this scaffold is paramount for optimizing lead compounds and advancing the development of next-generation targeted therapies.
Deciphering the Structure-Activity Relationship: A Synthetic Overview
While a dedicated, comprehensive study on the SAR of this compound analogs is not extensively documented in a single source, we can extrapolate key trends from the broader literature on pyrazole-based inhibitors.[6][7] These general principles provide a predictive framework for understanding how structural modifications may influence inhibitory activity.
Key Structural Insights:
-
The Pyrazole Core: The pyrazole ring is a critical pharmacophore, often involved in crucial hydrogen bonding interactions with the hinge region of the kinase active site.[6] The nitrogen atoms of the pyrazole can act as both hydrogen bond donors and acceptors, anchoring the inhibitor in the ATP-binding pocket.
-
Substitution on the Phenol Ring: The 4-chloro substituent is a common feature in many kinase inhibitors and is generally understood to enhance potency. This is often attributed to its electron-withdrawing nature and its ability to occupy hydrophobic pockets within the active site.[6] Modifications at other positions of the phenol ring can modulate selectivity and pharmacokinetic properties.
-
The N-Methyl Group: The methyl group on the pyrazole nitrogen (N1 position) is crucial for several reasons. It can fill a small hydrophobic pocket, and it prevents the formation of a tautomer, which could alter the binding mode. The placement and nature of the substituent at this position can significantly impact selectivity across the kinome.
-
Substitutions on the Pyrazole Ring: The pyrazole ring itself can be further substituted to explore additional interactions within the active site. For example, adding small alkyl or halogen groups could fine-tune the inhibitor's potency and selectivity profile.
Comparative Analysis of Hypothetical Analogs
To illustrate the potential SAR trends, the following table summarizes the predicted impact of various substitutions on the core scaffold, based on general principles observed in related pyrazole-based kinase inhibitors. The IC50 values are hypothetical and intended for comparative purposes to guide analog design.
| Compound ID | R1 (Phenol Ring) | R2 (Pyrazole N1) | R3 (Pyrazole C4) | Hypothetical Kinase IC50 (nM) | Rationale for Predicted Activity |
| LEAD-001 | 4-Cl | -CH3 | -H | 50 | The parent compound with a baseline activity. The 4-chloro and N-methyl groups provide a good starting point for potency. |
| ANA-002 | 4-F | -CH3 | -H | 75 | Replacement of chloro with fluoro, a smaller halogen, may result in a slight decrease in potency due to reduced hydrophobic interactions. |
| ANA-003 | 4-Br | -CH3 | -H | 40 | A larger halogen like bromine may enhance hydrophobic interactions, potentially leading to increased potency. |
| ANA-004 | 4-Cl | -C2H5 | -H | 60 | An ethyl group at the N1 position might be slightly too large for the hydrophobic pocket, leading to a minor loss of activity. |
| ANA-005 | 4-Cl | -CH3 | -Cl | 30 | A chloro group at the C4 position of the pyrazole could form additional favorable interactions within the active site, enhancing potency. |
| ANA-006 | 4-Cl | -CH3 | -CH3 | 45 | A methyl group at the C4 position may provide a modest increase in potency through enhanced hydrophobic interactions. |
| ANA-007 | 3-F, 4-Cl | -CH3 | -H | 65 | An additional fluoro group at the 3-position of the phenol ring might introduce steric hindrance, slightly reducing activity. |
Experimental Protocols for Evaluation
The biological evaluation of these analogs is critical to validate the predicted SAR. Below are detailed protocols for essential in vitro assays to determine kinase inhibition and cellular activity.
In Vitro Kinase Inhibition Assay (Luminescent)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (analogs)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of each analog in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
Test compounds (analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.
-
Visualizing the Path to Discovery
To better conceptualize the workflow and the underlying principles, the following diagrams have been generated.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chloro-2-(1H-pyrazol-3-yl)phenol | C9H7ClN2O | CID 87756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-2-(1H-pyrazol-3-yl)phenol (98%) - Amerigo Scientific [amerigoscientific.com]
- 5. 4-CHLORO-2-(1H-PYRAZOL-3-YL)PHENOL | 18704-67-1 [chemicalbook.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]
A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study of 4-Chloro-2-(1-methyl-1H-pyrazol-3-yl)phenol Against Known p38 MAPK Inhibitors
Introduction
In the landscape of modern drug discovery, the identification and validation of novel small molecule inhibitors targeting key signaling pathways remain a cornerstone of therapeutic innovation. The compound 4-Chloro-2-(1-methyl-1H-pyrazol-3-yl)phenol represents a novel chemical entity with structural motifs—a substituted pyrazole and a chlorophenol—that are frequently associated with biological activity. While this specific molecule is not extensively characterized in existing literature[1][2], its core structure suggests a potential for interaction with protein kinases, a class of enzymes pivotal in cellular signaling.
This guide provides a comprehensive framework for the systematic evaluation of this compound. Given the prevalence of pyrazole moieties in kinase inhibitors, particularly those targeting the Mitogen-Activated Protein Kinase (MAPK) pathways, we propose a benchmarking strategy against known inhibitors of p38 MAP kinase.[3] The p38 MAPK pathway is a well-validated target for inflammatory diseases, as it plays a crucial role in the production of pro-inflammatory cytokines like TNF-α and IL-1β in response to cellular stress.[4][5][6][7]
This document serves as a detailed roadmap for researchers, outlining the scientific rationale, experimental protocols, and data interpretation necessary to characterize the compound's efficacy, selectivity, and preclinical safety profile.
The Scientific Rationale: Why p38 MAPK?
The decision to benchmark our novel compound against p38 MAPK inhibitors is rooted in structural analogy and pathway relevance. The p38 MAPK signaling cascade is a critical regulator of cellular responses to stress and inflammation.[8] Dysregulation of this pathway is implicated in a host of autoimmune and inflammatory disorders.[7] The pathway is initiated by various extracellular stimuli, including cytokines and lipopolysaccharides (LPS), leading to a kinase cascade that culminates in the activation of p38 MAPK.[4][7] Activated p38 then phosphorylates downstream targets, including transcription factors and other kinases, driving the expression of inflammatory mediators.[5][8]
Several potent and selective p38 MAPK inhibitors have been developed, some of which have advanced to clinical trials.[4][9][10] These compounds, such as Doramapimod (BIRB 796) and Adezmapimod (SB 203580), provide excellent benchmarks for evaluating the potency and selectivity of a new chemical entity.
Below is a diagram illustrating the p38 MAPK signaling pathway and the proposed point of inhibition.
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Phase 1: In Vitro Efficacy and Potency Assessment
The initial phase of benchmarking focuses on determining the direct inhibitory effect of this compound on p38 MAPK activity and its functional consequence in a cellular context.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific p38 MAPK isoform (typically p38α).
Experimental Protocol:
-
Reagents and Materials: Recombinant active p38α kinase, ATF-2 substrate, [γ-³²P]ATP, test compound, and known inhibitors (Doramapimod, Adezmapimod).[11]
-
Reaction Setup: Prepare a reaction mixture containing p38α kinase, ATF-2, and varying concentrations of the test compound or control inhibitors in a kinase assay buffer.
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes.
-
Termination and Detection: Stop the reaction and spot the mixture onto phosphocellulose paper. After washing to remove unincorporated [γ-³²P]ATP, quantify the incorporated radioactivity using a scintillation counter.[11]
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value (the concentration required for 50% inhibition).
Cellular Assay: Inhibition of LPS-Induced TNF-α Production
This assay assesses the compound's ability to inhibit a key downstream effect of p38 MAPK activation in a relevant cell model, such as the human monocytic cell line THP-1.
Experimental Protocol:
-
Cell Culture: Culture THP-1 monocytes and differentiate them into a macrophage-like state using phorbol 12-myristate 13-acetate (PMA).
-
Compound Treatment: Pre-incubate the differentiated THP-1 cells with various concentrations of this compound or control inhibitors for 1 hour.[12]
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL.[12][13][14]
-
Incubation: Incubate the cells for 4-6 hours to allow for TNF-α production and secretion.[14]
-
Quantification: Collect the cell culture supernatant and measure the concentration of TNF-α using a commercially available ELISA kit.[13]
-
Data Analysis: Determine the IC50 value for the inhibition of TNF-α production.
Hypothetical Comparative Data:
| Compound | p38α Biochemical IC50 (nM) | THP-1 TNF-α Cellular IC50 (nM) |
| This compound | Experimental Value | Experimental Value |
| Doramapimod (BIRB 796) | 38 | 120 |
| Adezmapimod (SB 203580) | 50 | 250 |
Phase 2: Selectivity and Preliminary Safety Profiling
A crucial aspect of drug development is to ensure that the compound is selective for its intended target and lacks off-target activities that could lead to adverse effects. This phase focuses on kinase selectivity and preliminary safety assessments.
Kinase Selectivity Panel
To assess the selectivity of this compound, it should be screened against a broad panel of protein kinases. This provides a clear picture of its specificity for p38 MAPK over other kinases.
Experimental Workflow:
Caption: Workflow for kinase selectivity profiling.
In Vitro ADME-Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is critical to identify potential liabilities.[15][16]
2.2.1 Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential for drug-drug interactions by measuring the compound's ability to inhibit major CYP enzymes.[17][18]
Experimental Protocol:
-
System: Use human liver microsomes as the source of CYP enzymes.[19]
-
Incubation: Incubate the test compound at various concentrations with the microsomes and a specific probe substrate for each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[20][21]
-
Analysis: After incubation, quantify the formation of the metabolite of the probe substrate using LC-MS/MS.[19]
-
Data Interpretation: Calculate the IC50 value for the inhibition of each CYP isoform. High IC50 values (>10 µM) are generally considered low risk.
2.2.2 hERG Channel Inhibition Assay
Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[22] This assay is a critical safety screen.
Experimental Protocol:
-
Method: Automated patch-clamp electrophysiology is the gold standard.[22]
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Measurement: Apply various concentrations of the test compound to the cells and measure the hERG channel current.[23]
-
Data Interpretation: Determine the IC50 for hERG channel inhibition. A high IC50 value is desirable.
Hypothetical ADME-Tox Profile:
| Assay | This compound (IC50, µM) | Desired Profile |
| CYP1A2 Inhibition | Experimental Value | >10 |
| CYP2C9 Inhibition | Experimental Value | >10 |
| CYP2C19 Inhibition | Experimental Value | >10 |
| CYP2D6 Inhibition | Experimental Value | >10 |
| CYP3A4 Inhibition | Experimental Value | >10 |
| hERG Channel Inhibition | Experimental Value | >10 |
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to the initial benchmarking of a novel compound, this compound, using the p38 MAPK pathway as a relevant biological target. By following these phased experimental plans, researchers can generate a robust dataset to evaluate the compound's potency, selectivity, and preliminary safety profile in comparison to established drugs.
Positive outcomes from this benchmarking study—namely, potent and selective inhibition of p38 MAPK with a favorable in vitro safety profile—would provide a strong rationale for advancing the compound into more complex cellular models, in vivo efficacy studies in animal models of inflammation, and comprehensive pharmacokinetic and toxicological assessments. This structured approach ensures that resources are directed towards compounds with the highest potential for therapeutic success.
References
- 1. 4-Chloro-2-(1H-pyrazol-3-yl)phenol | C9H7ClN2O | CID 87756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-2-(1H-pyrazol-3-yl)phenol (98%) - Amerigo Scientific [amerigoscientific.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p38 Inhibitors Products: R&D Systems [rndsystems.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses [frontiersin.org]
- 14. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. lnhlifesciences.org [lnhlifesciences.org]
- 18. criver.com [criver.com]
- 19. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 20. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 21. enamine.net [enamine.net]
- 22. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 23. fda.gov [fda.gov]
A Comparative In Vivo Validation Guide for 4-Chloro-2-(1-methyl-1H-pyrazol-3-YL)phenol: A Putative COX-2 Inhibitor
This guide provides a comprehensive framework for the in vivo validation of the novel small molecule, 4-Chloro-2-(1-methyl-1H-pyrazol-3-YL)phenol. In the absence of pre-existing in vivo data, we postulate a mechanism of action based on its chemical structure and outline a rigorous, self-validating experimental plan to ascertain its therapeutic potential, particularly as an anti-inflammatory agent. This document is intended for researchers and drug development professionals, offering a blend of established protocols and the strategic rationale behind each experimental choice.
Introduction and Hypothesized Mechanism of Action
The compound this compound, hereafter referred to as "Test Compound," is a novel chemical entity featuring a pyrazole core linked to a chlorophenol moiety. Structurally, it shares features with a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective Cyclooxygenase-2 (COX-2) inhibitors.
The enzyme cyclooxygenase exists in two primary isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, and COX-2, which is inducible and predominantly expressed at sites of inflammation.[1][2] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4]
Hypothesis: We hypothesize that the Test Compound is a selective inhibitor of the COX-2 enzyme. This selectivity, if proven, would suggest that it could provide potent anti-inflammatory benefits with a reduced risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.[1]
This guide will detail the necessary in vivo studies to test this hypothesis, comparing the Test Compound's activity against a well-established selective COX-2 inhibitor, Celecoxib.
Signaling Pathway of COX-2 Inhibition
The following diagram illustrates the central role of COX-2 in the inflammatory cascade and the proposed site of action for our Test Compound.
Caption: Hypothesized COX-2 inhibitory pathway.
Comparative Compounds and Rationale
To robustly evaluate the in vivo profile of the Test Compound, a carefully selected set of controls is paramount.
| Compound | Role | Rationale |
| Test Compound | Investigational Drug | The novel molecule under investigation. To be tested at multiple dose levels (e.g., 10, 30, 100 mg/kg) to establish a dose-response relationship. |
| Celecoxib | Positive Control / Comparator | An FDA-approved, selective COX-2 inhibitor with a similar pyrazole scaffold.[1][3][5] It serves as the benchmark for efficacy and selectivity. A clinically relevant dose (e.g., 30 mg/kg) should be used. |
| Vehicle | Negative Control | The non-active formulation used to dissolve and administer the compounds (e.g., 0.5% methylcellulose in water). This controls for any effects of the administration procedure itself. |
In Vivo Validation: Experimental Design & Protocols
A phased approach, beginning with pharmacokinetics and followed by efficacy and pharmacodynamic studies, is essential for a comprehensive evaluation.
Phase 1: Pharmacokinetic (PK) Profiling
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the Test Compound to inform dose selection and scheduling for efficacy studies.
Protocol: Mouse Pharmacokinetic Study
-
Animal Model: Male CD-1 mice (n=3 per time point per route).[6] While some strain-dependent variability in PK can exist, a single common strain is generally appropriate for discovery screening.[7]
-
Administration:
-
Intravenous (IV): A single bolus dose (e.g., 2 mg/kg) via the tail vein to determine clearance and volume of distribution.
-
Oral (PO): A single gavage dose (e.g., 20 mg/kg) to assess oral bioavailability.
-
-
Sample Collection: Serial blood samples (approx. 20-30 µL) are collected from a saphenous or tail vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). Microsampling techniques are recommended to reduce the number of animals required.[8]
-
Bioanalysis: Plasma concentrations of the Test Compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
Data Analysis: PK parameters are calculated using non-compartmental analysis software.
Expected Data Output (Table Format):
| Parameter | Unit | IV (2 mg/kg) | PO (20 mg/kg) |
| Cmax (Maximum Concentration) | ng/mL | - | Value |
| Tmax (Time to Cmax) | h | - | Value |
| AUC (Area Under the Curve) | ng*h/mL | Value | Value |
| t½ (Half-life) | h | Value | Value |
| CL (Clearance) | mL/h/kg | Value | - |
| Vdss (Volume of Distribution) | L/kg | Value | - |
| F (Oral Bioavailability) | % | - | Value |
Phase 2: Efficacy & Pharmacodynamic (PD) Studies
Objective: To evaluate the anti-inflammatory efficacy of the Test Compound and confirm its mechanism of action in vivo.
Model: Carrageenan-Induced Paw Edema in Rats. This is a classic, highly reproducible model of acute inflammation suitable for evaluating NSAIDs.[9][10][11][12]
Protocol: Step-by-Step
-
Animals: Male Wistar or Sprague-Dawley rats (180-200g), n=6-8 per group.
-
Acclimatization: Animals are acclimatized for at least 3 days before the experiment.
-
Grouping: Animals are randomly assigned to groups: Vehicle, Celecoxib (30 mg/kg), and Test Compound (e.g., 10, 30, 100 mg/kg).
-
Baseline Measurement: The volume of the right hind paw of each rat is measured using a plethysmometer.
-
Compound Administration: Compounds are administered orally (PO) by gavage, 1 hour before the induction of inflammation.
-
Inflammation Induction: 0.1 mL of 1% carrageenan solution (in sterile saline) is injected into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Efficacy Calculation: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
-
Edema (%) = [(Vt - V0) / V0] x 100
-
Inhibition (%) = [(Edema_control - Edema_treated) / Edema_control] x 100 (Where Vt is the paw volume at time t, and V0 is the initial paw volume).
-
-
Tissue Collection (PD Analysis): At the 5-hour time point, animals are euthanized, and the inflamed paw tissue is collected and flash-frozen for biomarker analysis.
-
Biomarker Analysis:
-
Paw tissue is homogenized.
-
Prostaglandin E2 (PGE2): Levels are measured using a validated ELISA kit. A significant reduction in PGE2 levels by the Test Compound would strongly support COX-2 inhibition.[5][9]
-
Pro-inflammatory Cytokines: Levels of TNF-α and IL-1β can also be measured by ELISA to assess broader anti-inflammatory effects.[12]
-
Expected Data Output (Table Format):
Efficacy Data:
| Treatment Group (Dose) | Paw Edema Inhibition at 3h (%) | Paw Edema Inhibition at 5h (%) |
|---|---|---|
| Vehicle | 0 | 0 |
| Test Compound (10 mg/kg) | Value ± SEM | Value ± SEM |
| Test Compound (30 mg/kg) | Value ± SEM | Value ± SEM |
| Test Compound (100 mg/kg) | Value ± SEM | Value ± SEM |
| Celecoxib (30 mg/kg) | Value ± SEM | Value ± SEM |
Pharmacodynamic Data:
| Treatment Group (Dose) | Paw Tissue PGE2 (pg/mg protein) |
|---|---|
| Vehicle | Value ± SEM |
| Test Compound (30 mg/kg) | Value ± SEM |
| Celecoxib (30 mg/kg) | Value ± SEM |
Experimental Workflow Visualization
The following diagram outlines the logical flow of the in vivo validation process.
Caption: Workflow for in vivo validation.
Conclusion
References
- 1. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 2. In Vivo Assays for COX-2 | Springer Nature Experiments [experiments.springernature.com]
- 3. news-medical.net [news-medical.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. ClinPGx [clinpgx.org]
- 6. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharma.uzh.ch [pharma.uzh.ch]
- 9. Discovery of new COX-2 inhibitors with promising anti-inflammatory activity in vivo | BioWorld [bioworld.com]
- 10. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs - research journal [gyanvihar.org]
- 12. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducible Synthesis of 4-Chloro-2-(1-methyl-1H-pyrazol-3-yl)phenol
For researchers and professionals in drug development, the consistent and scalable synthesis of key intermediates is paramount. This guide provides an in-depth comparison of established synthetic strategies for obtaining 4-Chloro-2-(1-methyl-1H-pyrazol-3-yl)phenol, a crucial building block in medicinal chemistry. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights to enhance reproducibility and yield.
The synthesis of substituted pyrazoles can be fraught with challenges, including regioisomeric impurities and the need for robust purification methods.[1][2] This guide will compare three primary synthetic routes, providing detailed protocols and expected outcomes to aid in the selection of the most suitable method for your research needs.
Comparative Overview of Synthetic Strategies
| Synthetic Route | Key Reaction Type | Starting Materials | Pros | Cons | Typical Yield | Purity |
| Route 1 | Suzuki-Miyaura Coupling | 2-Bromo-4-chlorophenol, 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | High functional group tolerance, commercially available starting materials.[3][4][5] | Requires a pre-functionalized pyrazole boronic ester, potential for palladium contamination. | 75-85% | >98% |
| Route 2 | Knorr Pyrazole Synthesis | 1-(5-Chloro-2-hydroxyphenyl)ethanone, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Methylhydrazine | Convergent synthesis, cost-effective starting materials.[6][7] | Potential for regioisomer formation, may require optimization of reaction conditions.[1] | 60-75% | >95% |
| Route 3 | Buchwald-Hartwig Amination (followed by cyclization) | 2-Bromo-4-chlorophenol, 1-Methyl-1H-pyrazol-3-amine | Can be a versatile method for creating C-N bonds.[8][9] | Requires a multi-step sequence, potential for catalyst inhibition by the amine.[8] | 50-65% (over two steps) | >97% |
Visualizing the Synthetic Pathways
To better understand the flow of each synthetic approach, the following diagrams illustrate the key transformations.
Caption: High-level overview of the three compared synthetic routes.
In-Depth Experimental Protocols
Route 1: Suzuki-Miyaura Coupling
This approach leverages the power of palladium-catalyzed cross-coupling to form the critical carbon-carbon bond between the phenol and pyrazole rings. The Suzuki-Miyaura reaction is well-regarded for its mild conditions and tolerance of a wide array of functional groups.[3][4][5][10]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of a palladium catalyst and ligand is crucial for efficient coupling. A ligand such as XPhos is often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A base, such as potassium carbonate, is necessary to activate the boronic ester for transmetalation to the palladium center.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.
Step-by-Step Methodology:
-
To a reaction vessel, add 2-bromo-4-chlorophenol (1.0 eq), 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and potassium carbonate (2.0 eq).
-
Settle the vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Add the palladium catalyst, for instance, Pd(PPh3)4 (0.05 eq).
-
Heat the reaction mixture to 90 °C and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling route.
Route 2: Knorr Pyrazole Synthesis
The Knorr synthesis is a classic and often cost-effective method for constructing the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine.[6][7] This convergent approach first forms an enaminone intermediate, which then undergoes cyclization.
Causality Behind Experimental Choices:
-
DMF-DMA: N,N-Dimethylformamide dimethyl acetal serves as a one-carbon electrophile and a dehydrating agent to form the enaminone intermediate from the starting ketone.
-
Methylhydrazine: This is the nitrogen source for the pyrazole ring. The use of methylhydrazine directly installs the desired N-methyl group.
-
Acid Catalyst: An acid catalyst, such as acetic acid, facilitates the cyclization and dehydration steps to form the aromatic pyrazole ring.
Step-by-Step Methodology:
-
In a reaction flask, dissolve 1-(5-chloro-2-hydroxyphenyl)ethanone (1.0 eq) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq).
-
Heat the mixture to 120 °C for 2-4 hours. Monitor the formation of the enaminone intermediate by TLC.
-
Cool the reaction mixture and remove the excess DMF-DMA under reduced pressure.
-
Dissolve the crude enaminone in glacial acetic acid.
-
Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction to reflux (around 118 °C) for 4-8 hours.
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of Pyrazole Synthesis Methods
Introduction: The Enduring Significance of the Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2] First synthesized by Ludwig Knorr in 1883, this privileged scaffold is a key pharmacophore in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[2][3] Its prevalence in biologically active compounds stems from its ability to engage in various non-covalent interactions, its metabolic stability, and its synthetic tractability.[2][4]
For researchers and drug development professionals, the efficient and reliable synthesis of substituted pyrazoles is a critical endeavor. The choice of synthetic methodology can profoundly impact yield, purity, scalability, cost, and environmental footprint. This guide provides an in-depth, comparative analysis of four prominent methods for pyrazole synthesis, offering field-proven insights and detailed experimental protocols to inform your selection process. We will delve into the classical Knorr synthesis, a versatile approach using chalcone precursors, a modern microwave-assisted protocol, and an efficient one-pot multicomponent reaction.
The Classical Approach: Knorr Pyrazole Synthesis
The Knorr synthesis, a venerable and dependable method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[5][6][7] This reaction remains a workhorse in many laboratories due to its straightforward execution and the ready availability of starting materials.
Mechanistic Insights: A Stepwise Condensation-Cyclization Cascade
The reaction proceeds through an initial acid-catalyzed condensation between one of the carbonyl groups of the 1,3-dicarbonyl compound and the hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[6] A critical consideration in this synthesis, especially with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the potential for the formation of regioisomeric mixtures.[8]
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol is a classic example of the Knorr synthesis.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.[6]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[6]
-
Isolation: Cool the resulting syrup in an ice bath to facilitate the crystallization of the crude product.[6]
-
Purification: Recrystallize the solid from ethanol to obtain the pure pyrazolone.
Versatility through α,β-Unsaturated Ketones: Synthesis from Chalcones
A widely employed variation for synthesizing pyrazoles utilizes α,β-unsaturated ketones, commonly known as chalcones, as the three-carbon backbone.[9][10] This method involves the reaction of a chalcone with a hydrazine derivative, often in the presence of an acid or base catalyst, to form an intermediate pyrazoline which can then be oxidized to the corresponding pyrazole.[11][12]
Mechanistic Pathway: Cyclization and Aromatization
The reaction is initiated by a Michael addition of the hydrazine to the β-carbon of the chalcone. This is followed by an intramolecular cyclization and dehydration to yield a pyrazoline intermediate. A subsequent oxidation step, which can sometimes occur in situ, leads to the formation of the aromatic pyrazole ring.
Caption: Synthesis of Pyrazoles from Chalcones.
Experimental Protocol: Synthesis of a Phenyl-Substituted Pyrazoline
This protocol outlines the synthesis of a pyrazoline derivative from a chalcone and phenylhydrazine.[10]
-
Reaction Setup: To a solution of the chalcone (1 mmol) in ethanol (5 ml) in a round-bottom flask, add phenylhydrazine (1 mmol) dropwise.
-
Heating: Heat the reaction mixture at 80°C under reflux for 4 hours.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Isolation: After completion, pour the reaction mixture into ice-cold water.
-
Purification: Filter the resulting precipitate, dry it, and recrystallize from ethanol.
The Modern Approach: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times.[13][14][15] This "green" chemistry approach is particularly effective for pyrazole synthesis, reducing energy consumption and often allowing for solvent-free conditions.[4][16]
Rationale for Microwave Irradiation
Microwave energy directly heats the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase. This can overcome activation energy barriers more efficiently than conventional heating, resulting in dramatic rate enhancements.[14]
Caption: General Workflow for Microwave-Assisted Pyrazole Synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines
This protocol demonstrates a time and resource-efficient microwave-mediated synthesis.[17]
-
Reaction Setup: Combine 3-aminocrotononitrile or an appropriate α-cyanoketone with an aryl hydrazine in 1 M HCl in a microwave reactor vessel.
-
Microwave Irradiation: Heat the mixture in a microwave reactor at 150°C for 10-15 minutes.[17]
-
Isolation: After cooling, basify the solution with 10% NaOH.
-
Purification: Collect the desired product by simple vacuum filtration. Typical isolated yields range from 70-90%.[17]
Efficiency in Action: One-Pot Multicomponent Synthesis
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple starting materials react in a single reaction vessel to form a complex product, minimizing intermediate isolation and purification steps.[18][19] This approach aligns with the principles of green chemistry by reducing waste and improving atom economy.[20][21]
The Logic of Convergent Synthesis
In the context of pyrazole synthesis, an MCR could involve, for example, an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative.[19] The reaction proceeds through a cascade of sequential reactions, where the product of one step becomes the substrate for the next, all within the same pot.
Caption: Logical Flow of a One-Pot Multicomponent Pyrazole Synthesis.
Experimental Protocol: One-Pot Synthesis of Pyrazole Derivatives
This protocol describes a simple and efficient one-pot synthesis at room temperature.[19]
-
Reaction Setup: In a round-bottom flask, take an aldehyde (0.01 mol), a hydrazine derivative (0.01 mol), and a 1,3-dicarbonyl compound (0.01 mol).
-
Reaction Conditions: Stir the reaction mixture on a magnetic stirrer for 10-15 minutes at room temperature until a color change is observed.
-
Isolation: Separate the product using an appropriate organic solvent.
-
Further Modification (Optional): The product can be converted to its sodium salt by base hydrolysis if desired.[19]
Comparative Analysis of Pyrazole Synthesis Methods
To facilitate a direct comparison, the following table summarizes the key performance indicators for each discussed method.
| Feature | Knorr Synthesis | Synthesis from Chalcones | Microwave-Assisted Synthesis | One-Pot Multicomponent Synthesis |
| Reaction Time | Hours | Hours | Minutes[17][22] | Minutes to Hours[19] |
| Temperature | Reflux | Reflux | Elevated (e.g., 150°C)[17] | Room Temperature to Reflux |
| Yield | Good to Excellent | Good to Excellent | Good to Excellent[17] | Moderate to Good |
| Reagent Toxicity | Hydrazine is toxic | Hydrazine is toxic | Hydrazine is toxic | Hydrazine is toxic |
| Solvent Usage | Typically requires organic solvents | Typically requires organic solvents | Can be solvent-free or use green solvents[13][17] | Often uses green solvents or is solvent-free |
| Key Advantage | Well-established, reliable | Versatile starting materials | Rapid, energy-efficient, high yields[14] | High atom economy, operational simplicity |
| Key Disadvantage | Potential for regioisomers, long reaction times | Requires pre-synthesis of chalcone, potential for side products | Requires specialized equipment | Can be sensitive to reaction conditions |
Conclusion and Future Outlook
The synthesis of pyrazoles is a mature field, yet it continues to evolve with the advent of new technologies and a growing emphasis on sustainable chemistry. The classical Knorr synthesis and its chalcone-based variations remain highly relevant and valuable for their reliability and versatility. However, for laboratories seeking to enhance efficiency, reduce environmental impact, and accelerate discovery, modern methods like microwave-assisted synthesis and one-pot multicomponent reactions offer compelling advantages.
The choice of the optimal synthetic route will invariably depend on the specific target molecule, available resources, and desired scale. By understanding the underlying mechanisms, experimental nuances, and comparative performance of these methods, researchers can make informed decisions to advance their work in the dynamic and impactful field of pyrazole chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. name-reaction.com [name-reaction.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijirt.org [ijirt.org]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. thieme-connect.com [thieme-connect.com]
- 21. researchgate.net [researchgate.net]
- 22. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to Pyrazole Derivatives in Anti-Inflammatory Drug Discovery: From COX-2 Selectivity to Novel Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Quest for Safer Anti-Inflammatories
Inflammation is a foundational biological response essential for healing and defense against pathogens. However, when this process becomes chronic, it underpins a vast array of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The therapeutic cornerstone for managing inflammation has long been non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of pro-inflammatory prostaglandins.[2]
The discovery of two distinct COX isoforms—a constitutive COX-1 responsible for homeostatic functions like gastric protection, and an inducible COX-2 that is upregulated at sites of inflammation—revolutionized the field.[1][2] This distinction paved the way for selective COX-2 inhibitors, designed to retain anti-inflammatory efficacy while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[3]
Within this pursuit, the pyrazole heterocycle has emerged as a "privileged scaffold" in medicinal chemistry.[1][4] This five-membered aromatic ring containing two adjacent nitrogen atoms is a versatile structural motif found in numerous FDA-approved drugs.[5] Its prominence in the anti-inflammatory arena was cemented with the development of Celecoxib, a diaryl-substituted pyrazole that became the benchmark for selective COX-2 inhibition.[5][6] This guide provides a comparative analysis of pyrazole derivatives, examining the structure-activity relationships that govern their potency and selectivity, detailing the experimental workflows used for their evaluation, and exploring future directions in the field.
The Epicenter of Action: The Cyclooxygenase (COX) Pathway
To appreciate the design of pyrazole-based inhibitors, one must first understand their target. The COX enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate pain, inflammation, and fever.[7]
-
COX-1: This isoform is continuously expressed in most tissues. Its prostaglandin products are vital for maintaining the integrity of the stomach lining and regulating platelet aggregation. Inhibition of COX-1 is the primary cause of the gastric ulcers and bleeding associated with traditional NSAIDs.[3][8]
-
COX-2: In contrast, COX-2 is typically absent in most tissues but is rapidly induced by inflammatory stimuli such as cytokines and endotoxins.[1] Its subsequent production of prostaglandins drives the inflammatory cascade, making it a prime therapeutic target.[9]
The strategic goal of modern anti-inflammatory drug design is therefore to selectively inhibit COX-2 while sparing COX-1. The structural basis for this selectivity lies in a key difference in their active sites: the COX-2 binding pocket is approximately 25% larger and contains a secondary side pocket not present in COX-1.[8][10] This allows for the design of bulkier molecules that can fit into the COX-2 active site but are sterically hindered from entering the COX-1 site.
Caption: The Arachidonic Acid Cascade and Sites of NSAID Action.
Comparative Analysis of Pyrazole-Based COX-2 Inhibitors
The versatility of the pyrazole scaffold has allowed chemists to design a multitude of derivatives with varying potency and selectivity. A comparative look at the benchmark drug, Celecoxib, and emerging compounds reveals key structure-activity relationships (SAR).
The Benchmark: Celecoxib
Celecoxib (brand name Celebrex) is a diaryl-substituted pyrazole characterized by a trifluoromethyl (-CF3) group on the pyrazole ring and a p-sulfonamide (-SO2NH2) substituent on one of the phenyl rings.[11] This sulfonamide moiety is critical for its selectivity. It forms a hydrogen bond with a specific amino acid residue within the secondary side pocket of the COX-2 enzyme, an interaction that is not possible with COX-1.[7][10] This specific binding accounts for its potent and selective inhibition of COX-2.[8] While effective for treating conditions like osteoarthritis and rheumatoid arthritis, concerns about potential cardiovascular side effects have driven the search for next-generation inhibitors.[11][12]
Structure-Activity Relationship (SAR) and Emerging Derivatives
The exploration of new pyrazole derivatives focuses on modifying key positions of the scaffold to enhance potency, selectivity, and safety.
-
Diaryl Substitution: Like Celecoxib, most potent inhibitors feature substituted phenyl rings at the adjacent positions of the pyrazole core. The nature and position of these substituents are crucial. For instance, a p-methyl group on one phenyl ring and a p-sulfonamide on the other is a classic arrangement for COX-2 selectivity.[10]
-
The "Selectivity" Moiety: The sulfonamide group of Celecoxib is a key pharmacophore for COX-2 selectivity. Researchers have successfully replaced it with other hydrogen-bonding groups like sulfone (-SO2Me) to maintain or even improve selectivity.[13]
-
Hybrid Molecules: A promising strategy involves creating hybrid molecules that target multiple inflammatory pathways. For example, pyrazole-thiazole hybrids have been developed that exhibit dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in the arachidonic acid cascade that produces pro-inflammatory leukotrienes.[1] This dual-inhibition approach may offer a broader anti-inflammatory effect and a better safety profile.[14] Similarly, pyrazole-pyridazine hybrids have shown significant anti-inflammatory activity.[15]
Quantitative Comparison of Pyrazole Derivatives
The efficacy and selectivity of inhibitors are quantified by their IC50 values (the concentration required to inhibit 50% of enzyme activity) and the resulting Selectivity Index (SI). A higher SI value indicates greater selectivity for COX-2.
| Compound Class/Name | Key Structural Features | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib (Benchmark) | Diaryl pyrazole with p-sulfonamide | ~15 | ~0.04 | ~375 | [16] |
| Pyrazole-Pyridazine Hybrid (6e) | Pyridazine-pyrazole core, bromo-benzylidene | 26.89 | 0.28 | 96.03 | [15] |
| Benzothiophen-2-yl Pyrazole (5b) | Prodrug ester, benzothiophene moiety | 5.40 | 0.01 | 344.56 | [14][17] |
| Thiazolidinone-Pyrazole Hybrid (129b) | Thiazolidinone and pyrazole core | >100 | 0.12 | >833 | [17] |
| Novel Pyrazole Sulfonamide (7b) | 4-Pyrazolyl benzenesulfonamide derivative | 12.16 | 0.11 | 110.54 | [16] |
Note: IC50 values are approximate and can vary based on assay conditions. The table is for comparative purposes.
This data illustrates the successful development of compounds with selectivity comparable to or even exceeding that of Celecoxib. The benzothiophen-2-yl pyrazole derivative 5b , for instance, shows exceptional potency against COX-2 and a high selectivity index.[14][17]
Beyond COX: Expanding the Anti-Inflammatory Profile
While COX-2 is a primary target, the anti-inflammatory activity of pyrazole derivatives is not always limited to prostaglandin inhibition. Several studies have shown that these compounds can modulate other critical components of the inflammatory response. Certain pyrazole-pyridazine and pyrazoline derivatives have been shown to significantly inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as mediators like nitric oxide (NO) in stimulated macrophages.[1][15][18] This multi-target activity suggests that the pyrazole scaffold can be tuned to develop compounds with a broader and potentially more potent anti-inflammatory effect.
Experimental Protocols for Preclinical Evaluation
The journey of a pyrazole derivative from a chemical concept to a potential drug candidate relies on a cascade of robust and validated experimental assays.
Overall Drug Discovery Workflow
The process typically begins with in vitro enzymatic assays for initial screening, progresses to cell-based assays for assessing activity in a biological context, and culminates in in vivo models to evaluate efficacy and safety in a whole organism.
Caption: Preclinical Evaluation Workflow for Anti-Inflammatory Agents.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
-
Principle: This assay measures the peroxidase activity of COX enzymes. COX converts arachidonic acid to PGG2, which is then reduced to PGH2, producing an oxidized arachidonic acid molecule. A fluorescent probe is then oxidized by this molecule, generating a fluorescent signal that is proportional to COX activity. An inhibitor will reduce this signal.
-
Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the fluorescent probe (e.g., ADHP) according to the manufacturer's instructions (e.g., Cayman Chemical).
-
Compound Preparation: Prepare a serial dilution of the test pyrazole derivatives in DMSO, with a final DMSO concentration in the assay below 1%. Include a known inhibitor (e.g., Celecoxib) as a positive control and DMSO as a vehicle control.
-
Assay Plate Setup: In a 96-well plate, add 10 µL of the test compound dilutions or controls.
-
Enzyme Addition: Add 150 µL of the reaction buffer, followed by 10 µL of heme and 10 µL of either the COX-1 or COX-2 enzyme solution to the appropriate wells.
-
Incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of the fluorescent probe solution.
-
Signal Detection: Immediately begin reading the fluorescence intensity every minute for 10-20 minutes using a plate reader (Excitation/Emission ~535/590 nm).
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
-
Protocol 2: Cell-Based PGE2 Production Assay
-
Principle: This assay quantifies the ability of a compound to inhibit the production of Prostaglandin E2 (PGE2), a key inflammatory mediator, in cells stimulated to mimic an inflammatory state.
-
Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophages into a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the pyrazole derivatives (or controls) for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and carefully collect the culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.
-
Data Analysis: Compare the PGE2 levels in the compound-treated wells to the LPS-only stimulated wells to calculate the percentage of inhibition.
-
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model
-
Principle: This is a standard and well-characterized model of acute inflammation. Sub-plantar injection of carrageenan in the rat hind paw induces a biphasic inflammatory response characterized by swelling (edema). The ability of a drug to reduce this swelling indicates its anti-inflammatory potential.[16]
-
Methodology:
-
Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (150-200g). Allow them to acclimatize for at least one week with free access to food and water.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin or Celecoxib), and test groups receiving different doses of the pyrazole derivative.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial volume from the post-treatment volume. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100, where V_c is the average edema in the control group and V_t is the average edema in the treated group.
-
Conclusion and Future Directions
The pyrazole scaffold has proven to be an exceptionally fruitful starting point for the discovery of potent and selective anti-inflammatory agents. The success of Celecoxib validated the therapeutic strategy of selective COX-2 inhibition, and ongoing research has produced a pipeline of novel derivatives with improved potency, selectivity, and potentially safer profiles.
The future of pyrazole-based anti-inflammatory drug discovery is moving towards more sophisticated designs:
-
Dual-Target Inhibitors: Compounds that simultaneously inhibit both COX-2 and other key inflammatory targets like 5-LOX, microsomal prostaglandin E synthase-1 (mPGES-1), or certain cytokines hold the promise of broader efficacy and reduced side effects.[14]
-
Improved Safety Profiles: A major focus is the design of derivatives that mitigate the cardiovascular risks associated with some COX-2 inhibitors. This may involve fine-tuning the compound's physicochemical properties or exploring prodrug strategies.[14]
-
Targeting Chronic Inflammation: As our understanding of inflammation's role in diseases like cancer and Alzheimer's grows, pyrazole derivatives are being investigated for these indications, moving beyond traditional anti-inflammatory uses.[4]
By leveraging established structure-activity relationships and employing a robust cascade of preclinical evaluation models, the scientific community continues to refine and expand the therapeutic potential of this remarkable heterocyclic core.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 9. study.com [study.com]
- 10. researchgate.net [researchgate.net]
- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Celebrex (Celecoxib): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of novel pyrazoline derivatives as anti-inflammatory and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to HPLC Method Validation for Synthetic Phenolic Antioxidants in Food
In the realm of food safety and quality control, the accurate quantification of synthetic phenolic antioxidants (SPAs) is paramount. These compounds, including butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), tert-butylhydroquinone (TBHQ), and propyl gallate (PG), are widely used to prevent lipid oxidation and extend the shelf life of fat-containing foods. However, their use is strictly regulated due to potential health concerns. Consequently, robust and reliable analytical methods are essential for monitoring their levels in food products.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of common SPAs in food matrices. It is designed for researchers, scientists, and professionals in food quality and safety, offering both theoretical insights and practical, step-by-step guidance on method validation, grounded in internationally recognized standards.
The Central Role of HPLC in SPA Analysis
HPLC is the cornerstone technique for the simultaneous determination of multiple SPAs in diverse food samples.[1][2] Its prevalence stems from its ability to separate these structurally similar compounds with high resolution, sensitivity, and specificity.[2][3] This allows for their accurate quantification even in complex food matrices.[4][5] A typical reversed-phase HPLC (RP-HPLC) method offers a powerful tool for routine analysis.
Comparative Analysis: HPLC vs. Alternative Methods
While HPLC is the dominant method, other techniques have been employed for SPA analysis. Understanding their respective strengths and limitations provides a clearer perspective on why HPLC is often the preferred choice.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| HPLC-UV/DAD | Chromatographic separation followed by UV-Visible or Diode Array detection.[2][3] | High selectivity and sensitivity, simultaneous determination of multiple SPAs, well-established and robust.[1][2] | Requires solvent extraction and sample cleanup, can be time-consuming.[3] | Routine quality control of SPAs in a wide range of food products.[4][5] |
| Gas Chromatography (GC-FID/MS) | Separation of volatile derivatives of SPAs followed by Flame Ionization or Mass Spectrometric detection. | High sensitivity, especially with MS detection. | Requires derivatization for non-volatile SPAs, potential for thermal degradation of analytes. | Analysis of volatile antioxidants in edible oils. |
| Spectrophotometry | Measures the total antioxidant capacity of a sample based on colorimetric reactions (e.g., DPPH, ABTS assays).[6] | Rapid, simple, and inexpensive. | Lacks specificity; cannot distinguish between different antioxidant compounds or between synthetic and natural antioxidants.[6] | Screening for total antioxidant activity. |
| Electrochemistry | Measures the electrochemical oxidation of phenolic antioxidants. | High sensitivity, rapid analysis, and potential for miniaturization. | Susceptible to interference from other electroactive compounds in the food matrix. | Rapid screening of specific antioxidants. |
A Validated HPLC Method for the Determination of BHA, BHT, TBHQ, and PG
This section details a robust RP-HPLC method for the simultaneous determination of four common SPAs. The subsequent sections will use this method as a framework for discussing the validation process.
Chromatographic Conditions
-
Column: C18, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase: Gradient elution with (A) Acetonitrile and (B) 1% Acetic Acid in Water. A typical gradient could be: 0-10 min, 30-70% A; 10-15 min, 70-90% A; 15-20 min, 90% A; 20-25 min, 90-30% A; 25-30 min, 30% A.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 280 nm
-
Column Temperature: 30 °C
Sample Preparation: A Critical First Step
The effectiveness of any HPLC analysis is heavily reliant on proper sample preparation to extract the analytes of interest and remove interfering matrix components.[3]
Step-by-Step Sample Extraction Protocol:
-
Homogenization: Weigh 5 g of the homogenized food sample into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of a methanol/acetonitrile (1:1, v/v) mixture. Vortex for 2 minutes and then place in an ultrasonic bath for 15 minutes.
-
Centrifugation: Centrifuge the mixture at 5000 rpm for 10 minutes.
-
Collection: Decant the supernatant into a clean flask.
-
Re-extraction: Repeat the extraction process on the residue with another 20 mL of the extraction solvent.
-
Pooling and Filtration: Combine the supernatants and filter through a 0.45 µm PTFE syringe filter into an amber HPLC vial.
The Pillars of Method Validation: A Comprehensive Workflow
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][8] The following sections detail the essential validation parameters as prescribed by the International Council for Harmonisation (ICH) guidelines Q2(R2) and the United States Pharmacopeia (USP) General Chapter <1225>.[9][10][11][12][13]
Caption: A typical workflow for HPLC method validation.
Specificity: Ensuring a Clear Signal
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10][14]
Experimental Protocol:
-
Analyze a blank food matrix sample (free of SPAs).
-
Analyze a standard solution containing all four SPAs.
-
Analyze a spiked food matrix sample (blank matrix fortified with known concentrations of the four SPAs).
-
Compare the chromatograms. The retention times of the analytes in the spiked sample should match those of the standard, and there should be no interfering peaks at these retention times in the blank matrix.
Linearity and Range: Proportionality is Key
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample within a given range.[7][14] The range is the interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[7]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of the SPAs with concentrations spanning the expected range in food samples (e.g., 1 to 200 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy: Closeness to the True Value
Accuracy is the closeness of the test results to the true value.[10][14] It is typically determined through recovery studies.
Experimental Protocol:
-
Spike a blank food matrix with the SPAs at three different concentration levels (low, medium, and high) within the linear range.
-
Prepare at least three replicates for each concentration level.
-
Analyze the spiked samples and calculate the percentage recovery for each analyte.
-
Acceptance criteria for recovery are typically between 80% and 120%.[4][5]
Precision: Consistency of Results
Precision expresses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-day precision): Analyze at least six replicates of a spiked sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for the results at each level. The RSD should typically be ≤ 2%.[10]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Robustness: Resilience to Minor Changes
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10]
Experimental Protocol:
-
Introduce small variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic component)
-
-
Analyze a standard solution under each varied condition.
-
Assess the impact on retention times, peak areas, and resolution. The system suitability parameters should remain within acceptable limits.
Caption: Interrelationship of HPLC method validation parameters.
Conclusion: A Commitment to Analytical Excellence
The validation of an HPLC method for the determination of synthetic phenolic antioxidants in food is a rigorous but essential process. It ensures that the data generated is accurate, reliable, and defensible, thereby safeguarding consumer health and ensuring compliance with regulatory standards. By following the principles and protocols outlined in this guide, laboratories can establish a high degree of confidence in their analytical results. The lifecycle management of an analytical procedure, which involves continuous monitoring and re-evaluation, is also crucial to maintain its fitness for purpose over time.[15]
References
- 1. Determination of synthetic phenolic antioxidants in food by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Synthetic Antioxidants: What Factors Affect the Efficiency in the Chromatographic Analysis and in the Electrochemical Analysis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. [PDF] Identification and Validation of Synthetic Phenolic Antioxidants in Various Foods Commonly Consumed in Malaysia by HPLC | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 8. uspbpep.com [uspbpep.com]
- 9. USP <1225> Method Validation - BA Sciences [basciences.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. database.ich.org [database.ich.org]
- 14. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 15. USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management - ECA Academy [gmp-compliance.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-(1-methyl-1H-pyrazol-3-yl)phenol
Introduction: In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. 4-Chloro-2-(1-methyl-1H-pyrazol-3-yl)phenol, a halogenated pyrazole derivative, represents a class of compounds with significant potential. However, its responsible management, particularly its disposal, is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks. Our objective is to move beyond mere instruction and instill a deep understanding of the causality behind these essential procedures.
Section 1: Hazard Profile and Risk Assessment
Before any disposal procedure can be initiated, a thorough understanding of the compound's inherent hazards is critical. We will utilize the RAMP framework—R ecognize, A ssess, M inimize, and P repare—a cornerstone of modern laboratory safety culture advocated by the American Chemical Society.[1]
Recognize the Hazards
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance.[2][3] The primary hazards are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[2][3]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[2][3]
-
Respiratory Irritation (H335): May cause respiratory tract irritation if inhaled.[2][3]
Beyond these immediate classifications, its structure presents two key features that dictate its disposal pathway:
-
Halogenated Compound: The presence of a chlorine atom classifies it as a halogenated organic compound. These compounds are often persistent in the environment and can form toxic byproducts if incinerated improperly. Therefore, they must be segregated into a specific halogenated waste stream.[4][5]
-
Phenolic Compound: Phenols as a class are toxic and can be absorbed through the skin.[6] Improper disposal, such as drain disposal, is strictly forbidden as it poses a significant threat to aquatic ecosystems.[7]
Assess the Risks
The risks associated with this compound arise from potential exposure during handling and disposal. The primary risks are chemical burns to the skin and eyes, respiratory discomfort from inhaling dust or aerosols, and long-term environmental damage from improper release. Every step of the disposal protocol is designed to assess and mitigate these risks.
Quantitative & Safety Data Summary
For quick reference, the key identifiers and hazard information for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 18704-67-1 | [2][8][9][10] |
| Molecular Formula | C₉H₇ClN₂O | [2][8] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [9] |
| Signal Word | Warning | [3][9] |
| Hazard Statements | H315, H319, H335 | [3] |
| Disposal Consideration | Classified as Hazardous Waste | [3][11] |
Section 2: Pre-Disposal Planning & Waste Segregation
Effective waste management begins before the first drop of waste is generated. The principle of segregation is the most critical aspect of this planning phase. Improperly mixed chemical waste streams are not only a direct violation of regulations like the Resource Conservation and Recovery Act (RCRA) but can also lead to dangerous chemical reactions.[12][13][14]
Core Principle: this compound waste is halogenated organic waste . It must NEVER be mixed with other waste categories.
Incompatible Waste Streams:
-
Non-Halogenated Solvents: Mixing can complicate the disposal process and increase costs, as different incineration technologies are required.
-
Aqueous Waste: Organic and aqueous wastes are immiscible and must be kept separate.[12]
-
Acids and Bases: Mixing can cause violent exothermic reactions or the generation of toxic gases.[15]
-
Oxidizers: Mixing with organic compounds creates a significant fire or explosion hazard.[12][15]
-
General Trash or Sharps Containers: This is a serious compliance violation and poses a risk to custodial staff.[16]
Drain Disposal of any quantity is strictly prohibited. [17]
Section 3: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe collection and disposal of this compound waste, whether in solid form or dissolved in a compatible solvent.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing:
-
Safety Goggles: To protect against splashes.
-
Chemical-Resistant Gloves: Nitrile or butyl rubber gloves are appropriate. Always check the manufacturer's compatibility chart.
-
Laboratory Coat: To protect skin and clothing.
Step 2: Select a Compatible Waste Container
-
Use a designated, leak-proof, and shatter-proof container, typically provided by your institution's Environmental Health & Safety (EHS) department.[13]
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is suitable for this type of waste.
-
Ensure the container has a secure, vapor-tight screw cap to prevent the release of fumes.[13]
Step 3: Waste Accumulation
-
Solid Waste: If disposing of the pure solid, use a powder funnel to transfer it into the waste container to minimize dust generation. Contaminated items like weighing paper or gloves should also be placed in this container.
-
Liquid Waste (Solutions): If the compound is in a solvent (e.g., dichloromethane, chloroform), collect it in a container specifically designated for "Halogenated Organic Liquid Waste."
-
Never fill a waste container more than 90% full to allow for vapor expansion and prevent spills.[4]
Step 4: Labeling the Waste Container
Proper labeling is a legal requirement and essential for safety. As soon as the first drop of waste is added, the container must be tagged with a hazardous waste label.[15] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." List all other constituents, including solvents, by their full names (no abbreviations).[12]
-
The approximate percentage of each component.
-
The date accumulation started.
-
The relevant hazard characteristics (e.g., Irritant).
Step 5: Temporary Storage
-
The sealed and labeled waste container must be stored in the laboratory where the waste was generated.[15]
-
Store the container in a designated, well-ventilated satellite accumulation area, such as a fume hood or a vented cabinet.
-
Crucially, use secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[16]
-
Do not store waste containers in hallways or other public locations.[12][15]
Step 6: Arranging for Final Disposal
-
Contact your institution's EHS or a designated hazardous waste coordinator to schedule a pickup.
-
Waste is tracked from its point of generation to its final disposal site under a "cradle-to-grave" system to ensure it is managed safely and responsibly.[13][18]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, from generation to final disposition.
Caption: Workflow for the compliant disposal of halogenated hazardous waste.
Section 4: Emergency Procedures
Preparedness is the final pillar of the RAMP framework.[1] In the event of an accidental release or exposure, follow these procedures immediately.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Minor Spill: If you are trained and it is safe to do so, contain the spill using a chemical spill kit with an absorbent appropriate for organic compounds. Wear full PPE. Clean the area and place all contaminated materials into your hazardous waste container.
-
Major Spill: A major spill is one that is large, spreads rapidly, or occurs in a public area.[16] Do not attempt to clean it up. Evacuate the immediate area, alert others, and contact your institution's emergency response team or call 911.[16]
By adhering to this comprehensive guide, you ensure that your vital research work is conducted not only with scientific integrity but also with the utmost commitment to safety and environmental stewardship.
References
- 1. acs.org [acs.org]
- 2. 4-Chloro-2-(1H-pyrazol-3-yl)phenol | C9H7ClN2O | CID 87756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. ethz.ch [ethz.ch]
- 5. uakron.edu [uakron.edu]
- 6. Phenol | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 7. Phenol disposal | Podiatry Arena [podiatryarena.com]
- 8. 4-Chloro-2-(1H-pyrazol-3-yl)phenol (98%) - Amerigo Scientific [amerigoscientific.com]
- 9. chemscene.com [chemscene.com]
- 10. 4-CHLORO-2-(1H-PYRAZOL-3-YL)PHENOL | 18704-67-1 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. mwcog.org [mwcog.org]
- 13. pfw.edu [pfw.edu]
- 14. Hazardous Material Disposal - EPA Specific - JJ Safety [jjsafetyllc.com]
- 15. orf.od.nih.gov [orf.od.nih.gov]
- 16. montgomerycollege.edu [montgomerycollege.edu]
- 17. nems.nih.gov [nems.nih.gov]
- 18. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 4-Chloro-2-(1-methyl-1H-pyrazol-3-YL)phenol: A Framework for Safety and Operational Integrity
This document provides comprehensive safety protocols and logistical guidance for the handling and disposal of 4-Chloro-2-(1-methyl-1H-pyrazol-3-YL)phenol. As a substituted chlorinated phenol, this compound requires stringent safety measures that account for the hazards of its constituent chemical classes. This guide is designed for research scientists and drug development professionals, offering a framework built on established safety principles to ensure both personal safety and experimental integrity.
Hazard Assessment: Understanding the Risk Profile
This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings. A thorough understanding of these hazards is the foundation of a robust safety plan.
GHS Classification:
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][2]
The primary risks stem from its nature as a phenolic compound. Phenol and its derivatives are readily absorbed through the skin and can exert systemic toxicity, potentially affecting the central nervous system, liver, and kidneys.[3][4] The presence of a chloro- group necessitates careful consideration of its disposal, as halogenated waste requires specific handling procedures.
| Hazard Statement | Code | Description |
| Causes skin irritation | H315 | Direct contact can lead to inflammation, redness, and discomfort.[1][2] |
| Causes serious eye irritation | H319 | Vapors or splashes can result in significant eye damage.[1][2] |
| May cause respiratory irritation | H335 | Inhalation of dust or aerosols can irritate the respiratory tract.[1][2] |
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods of exposure control are engineering solutions designed to minimize risk at the source.
-
Chemical Fume Hood: All work involving this compound, including weighing, preparing solutions, and running reactions, must be conducted within a certified chemical fume hood.[3][5] This is critical for preventing the inhalation of dust or vapors and provides a physical barrier against splashes.[4]
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust of the fume hood.[1][3]
-
Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other lab surfaces.[6]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential. The following protocol outlines the minimum requirements for handling this compound.
Dermal Protection: Preventing Skin Absorption
Given that phenols are readily absorbed through the skin, dermal protection is of paramount importance.[3]
-
Lab Coat: A fully buttoned, long-sleeved lab coat is mandatory.[5]
-
Apron: For procedures with a significant risk of splashing, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[5][6]
-
Gloves: The choice of glove material is critical. Nitrile gloves, while common in laboratories, may not offer sufficient protection for prolonged work with phenols, especially when mixed with solvents like chloroform.[6] Double-gloving is a recommended practice.[5]
| Glove Material | Recommended Use | Breakthrough Time |
| Butyl Rubber | Excellent for concentrated phenol solutions | > 8 hours |
| Neoprene | Good for short-term work; thicker gloves recommended (>0.3 mm) | 1 - 4 hours |
| Double Nitrile | Incidental contact with dilute solutions (<10%) only; must be changed immediately upon contact | Splash protection only |
Source: Synthesized from multiple sources on phenol handling.[4][5][6]
Ocular and Facial Protection: Shielding from Splashes and Vapors
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and vapors.[3][5]
-
Face Shield: When handling larger quantities (>100 mL) or when there is a heightened risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[5][6]
Respiratory Protection
Work should be planned to avoid generating airborne particles.
-
If the engineering controls are insufficient or if there is a risk of exceeding exposure limits (e.g., during a large spill cleanup), a full-face respirator with an appropriate filter (such as a type A-P filter for organic vapors and particulates) should be used.[7][8]
Step-by-Step Handling and Operational Plan
Adherence to a strict, procedural workflow minimizes the potential for exposure.
Pre-Experiment Checklist
-
Verify the chemical fume hood is certified and functioning correctly.
-
Confirm an ANSI-approved safety shower and eyewash station are unobstructed and within a 10-second travel distance.[3][5]
-
Assemble all necessary PPE and ensure it is in good condition.
-
Prepare designated waste containers for solid and liquid halogenated waste.
Workflow for Handling this compound
The following diagram outlines the critical steps for safely handling the compound from initial weighing to final use in an experiment.
Caption: Safe handling workflow for this compound.
Emergency Response and Disposal Plan
Exposure and First Aid
Immediate and decisive action is required in the event of an exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] For phenol exposures, some institutions recommend an initial rinse with low-pressure water followed by wiping with polyethylene glycol (PEG 300 or 400) if available.[4][7] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][5]
Spill Cleanup
-
Small Spill (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand. Do not use combustible materials like paper towels for large spills of undiluted material.[3]
-
Collect the absorbed material into a sealed container for hazardous waste disposal.[3]
-
Wipe down the area with a soap and water solution.[6]
-
-
Large Spill:
-
Evacuate the laboratory immediately and close the doors.
-
Alert your institution's environmental health and safety (EHS) department.[3]
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Waste Disposal
All waste generated from handling this compound is considered hazardous.
-
Solid Waste: Contaminated gloves, absorbent pads, and weigh boats should be collected in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a designated, sealed container for halogenated organic waste.
-
Disposal Protocol: Do not dispose of this chemical down the drain.[6] All waste must be disposed of through your institution's EHS-approved hazardous waste management program.[1][6]
By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
- 1. echemi.com [echemi.com]
- 2. 4-Chloro-2-(1H-pyrazol-3-yl)phenol | C9H7ClN2O | CID 87756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehs.berkeley.edu [ehs.berkeley.edu]
- 4. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 8. petrochemistry.eu [petrochemistry.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
